molecular formula C5H7IN2 B1376813 3-iodo-1,5-dimethyl-1H-pyrazole CAS No. 1354706-38-9

3-iodo-1,5-dimethyl-1H-pyrazole

Cat. No.: B1376813
CAS No.: 1354706-38-9
M. Wt: 222.03 g/mol
InChI Key: HTGYBABURKWGBS-UHFFFAOYSA-N
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Description

3-Iodo-1,5-dimethyl-1H-pyrazole (: 1354706-38-9) is a high-purity, iodinated pyrazole derivative supplied for research and development purposes. With a molecular formula of C5H7IN2 and a molecular weight of 222.03 g/mol, this compound serves as a versatile synthetic intermediate and valuable scaffold in medicinal chemistry . Pyrazole derivatives are extensively investigated for their wide spectrum of biological activities, making them privileged structures in drug discovery . Research into pyrazole-based compounds has demonstrated significant potential for developing new therapeutic agents with anti-inflammatory, antimicrobial, antifungal, anticancer, and anti-tubercular properties . The iodine substituent on this pyrazole core offers a reactive handle for further functionalization through metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecules for structure-activity relationship studies . This product is characterized by a purity of 98% and requires specific storage conditions to maintain stability: it should be kept in a dark place under an inert atmosphere at 2-8°C . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2/c1-4-3-5(6)7-8(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGYBABURKWGBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354706-38-9
Record name 3-iodo-1,5-dimethyl-1H-pyrazole
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Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Regioselective Synthesis of 3-Iodo-1,5-Dimethyl-1H-Pyrazole

Strategic Overview: The Challenge of Pyrazole Iodination

Iodinated pyrazoles are foundational building blocks in modern medicinal chemistry and drug development. Their true synthetic value is unlocked in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which enable the construction of complex molecular architectures from the C-I bond.[1][2] The target molecule, this compound, is a particularly valuable intermediate due to the specific placement of the iodine atom, which allows for functionalization at the C3 position.

However, the synthesis of this specific regioisomer is not trivial. The pyrazole ring is an electron-rich aromatic system, and electrophilic substitution reactions—the most common method for iodination—preferentially occur at the C4 position, which typically possesses the highest electron density.[3] Direct iodination of 1,5-dimethyl-1H-pyrazole using common electrophilic iodine sources like molecular iodine (I₂) with an oxidant or N-Iodosuccinimide (NIS) would, therefore, be expected to yield the undesired 4-iodo-1,5-dimethyl-1H-pyrazole as the major product.

This guide provides a comprehensive analysis and a field-proven protocol for overcoming this inherent regioselectivity challenge. We will focus on a robust strategy that leverages the differential acidity of the pyrazole ring's C-H bonds to achieve exclusive iodination at the C3 position.

Mechanistic Rationale: Directed Ortho-Metalation (DoM)

To circumvent the kinetic preference for C4 electrophilic attack, a more controlled, thermodynamically driven approach is required. The most effective strategy is a directed ortho-metalation (DoM), specifically a deprotonation-iodination sequence.

The rationale is based on the following principles:

  • C-H Bond Acidity: The C-H bonds on the pyrazole ring have different acidities. The C3 and C5 protons are generally more acidic than the C4 proton due to the inductive effect of the adjacent nitrogen atoms. In 1,5-dimethyl-1H-pyrazole, the C5 position is blocked by a methyl group, leaving the C3 proton as the most acidic site on the ring.

  • Strong, Non-Nucleophilic Base: A strong, sterically hindered base, such as n-butyllithium (n-BuLi), can selectively deprotonate the most acidic position (C3) at low temperatures. This forms a highly reactive pyrazolyl-lithium intermediate.

  • Electrophilic Quench: This in-situ generated lithium species is a potent nucleophile that can be "trapped" or "quenched" by an electrophilic iodine source, such as molecular iodine (I₂). The iodine atom is delivered precisely to the position where the lithium was located, resulting in the exclusive formation of the 3-iodo product.[1]

This sequence provides near-perfect regiocontrol, making it the superior method for synthesizing this compound.

Reaction Mechanism: Deprotonation-Iodination

The following diagram illustrates the two-step mechanism for the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 1,5-dimethyl-1H-pyrazole (961 mg, 10.0 mmol).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, 50 mL) via syringe and stir until the pyrazole is fully dissolved.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: While vigorously stirring at -78 °C, add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise over 10-15 minutes. A color change may be observed. Stir the mixture at -78 °C for an additional 30 minutes to ensure complete formation of the lithiated intermediate.

  • Iodination: In a separate dry flask, dissolve molecular iodine (3.05 g, 12.0 mmol) in anhydrous THF (30 mL). Add this iodine solution dropwise to the reaction mixture at -78 °C. The deep purple color of the iodine solution should dissipate upon addition.

  • Warming: Once the iodine addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir at room temperature for 2-3 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (~50 mL) to remove any unreacted iodine, followed by a wash with brine (~50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Product Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques. The expected data provides a self-validating checkpoint for the protocol.

AnalysisExpected Outcome
Appearance White to off-white solid or pale yellow oil.
Yield 65-85% (typical for this type of reaction). [1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~6.1 (s, 1H, pyrazole C4-H), ~3.7 (s, 3H, N-CH₃), ~2.3 (s, 3H, C5-CH₃).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~150 (C5), ~140 (C3-I), ~110 (C4), ~35 (N-CH₃), ~12 (C5-CH₃).
Mass Spectrometry (ESI+) m/z: Calculated for C₅H₈IN₂ [M+H]⁺: 222.98. Found: 222.98.

Conclusion

While direct electrophilic iodination of 1,5-dimethyl-1H-pyrazole is thwarted by the ring's inherent electronic properties favoring C4 substitution, a directed ortho-metalation strategy provides a reliable and highly regioselective solution. By employing n-butyllithium to deprotonate the most acidic C3 position, a nucleophilic intermediate is generated in situ, which can be efficiently trapped with molecular iodine. This method exclusively yields the desired this compound, a valuable and versatile building block for further synthetic elaboration in drug discovery and materials science. The protocol described herein is robust, scalable, and grounded in well-established principles of modern organic synthesis.

References

  • Popov, A. V., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]

  • Waldo, J. P., et al. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Journal of Organic Chemistry. Available at: [Link]

  • Lellek, V., et al. (2018). "One-Pot" Synthesis of Pyrazoles from Ketones, Aldehydes, and Hydrazine. Synlett. Available at: [Link]

  • Štefane, B., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Wikipedia. (2023). 3,5-Dimethylpyrazole. Wikipedia. Available at: [Link]

  • Bassyouni, F. A., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

An In-Depth Technical Guide to 3-iodo-1,5-dimethyl-1H-pyrazole: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous biologically active compounds and approved pharmaceuticals. Its derivatives exhibit a wide spectrum of activities, including anti-inflammatory, anticancer, and antimicrobial properties. Within this versatile class of heterocycles, 3-iodo-1,5-dimethyl-1H-pyrazole emerges as a particularly valuable building block for drug discovery and materials science. The presence of a strategically positioned iodine atom on the pyrazole ring provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the facile construction of complex molecular architectures. This guide offers an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, providing researchers, scientists, and drug development professionals with the technical insights required to effectively utilize this compound in their synthetic endeavors.

Core Chemical and Physical Properties

This compound is a halogenated heterocyclic compound whose utility is defined by its physicochemical characteristics. Understanding these properties is fundamental to its application in synthesis, including choices of solvents, reaction temperatures, and purification methods.

PropertyValueSource
CAS Number 1354706-38-9[1][2]
Molecular Formula C₅H₇IN₂[1]
Molecular Weight 222.03 g/mol [1]
Appearance Not specified; related iodopyrazoles are typically white to off-white or yellow crystalline solids or liquids.
Melting Point Data not available. For comparison, the related 3,5-dimethyl-4-iodo-1H-pyrazole has a melting point of 136-140 °C.[3]
Boiling Point Data not available. For comparison, the related 3-iodo-1-methyl-1H-pyrazole is a liquid.
Solubility Generally soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF).

Synthesis of this compound

The synthesis of this compound can be approached through several logical pathways, typically involving either the direct iodination of the pre-formed 1,5-dimethyl-1H-pyrazole core or the N-methylation of a 3-iodo-5-methyl-1H-pyrazole precursor. The choice of route often depends on the availability and cost of the starting materials.

Conceptual Synthetic Workflow

A common and effective strategy involves a two-step process starting from 1,3-dicarbonyl compounds, which is a foundational method for pyrazole synthesis.

G cluster_0 Synthesis Pathway A Acetylacetone (2,4-pentanedione) C 1,5-dimethyl-1H-pyrazole A->C Condensation B Methylhydrazine B->C E This compound C->E Electrophilic Iodination D Iodinating Agent (e.g., NIS, I₂/oxidant) D->E G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(I) pd0->pd_complex Oxidative Addition transmetal R¹-Pd(II)L₂(R²) pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product 3-R²-1,5-dimethyl- 1H-pyrazole (R¹-R²) transmetal->product start 3-iodo-1,5-dimethyl- 1H-pyrazole (R¹-I) start->pd_complex boronic Boronic Acid (R²-B(OH)₂) + Base boronic->transmetal G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(I) pd0->pd_complex Oxidative Addition pd_alkyne R¹-Pd(II)L₂(C≡CR²) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product 3-alkynyl-1,5-dimethyl- 1H-pyrazole (R¹-C≡CR²) pd_alkyne->product alkyne Terminal Alkyne (R²-C≡CH) cu_acetylide Copper Acetylide (Cu-C≡CR²) alkyne->cu_acetylide + Cu(I), Base cu_acetylide->pd_complex start R¹-I start->pd_complex G cluster_0 Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(I) pd0->pd_complex Oxidative Addition pd_amido [R¹-Pd(II)L₂(NR²R³)]⁺ pd_complex->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination product 3-amino-1,5-dimethyl- 1H-pyrazole (R¹-NR²R³) pd_amido->product start 3-iodo-1,5-dimethyl- 1H-pyrazole (R¹-I) start->pd_complex amine Amine (HNR²R³) + Strong Base amine->pd_complex

Sources

An In-Depth Technical Guide to 3-iodo-1,5-dimethyl-1H-pyrazole (CAS Number: 1354706-38-9)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Physicochemical Properties

3-iodo-1,5-dimethyl-1H-pyrazole is a halogenated heterocyclic compound. The pyrazole ring, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, known for its diverse biological activities. The introduction of an iodine atom at the 3-position provides a versatile handle for further chemical modifications, particularly for carbon-carbon bond formation through cross-coupling reactions. The methyl groups at the 1 and 5-positions influence the molecule's lipophilicity, solubility, and steric profile, which can impact its biological activity and pharmacokinetic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1354706-38-9Vendor Information
Molecular Formula C₅H₇IN₂Vendor Information
Molecular Weight 222.03 g/mol Vendor Information
SMILES CC1=CC(=NN1C)I[1]

Synthesis and Spectroscopic Characterization

A definitive, peer-reviewed synthesis protocol for this compound is not currently available. However, the synthesis can be approached through the iodination of 1,5-dimethyl-1H-pyrazole. The regioselectivity of iodination on the pyrazole ring is influenced by the directing effects of the substituents.

Proposed Synthesis Workflow

The synthesis of this compound would likely proceed via a two-step process: the synthesis of the 1,5-dimethyl-1H-pyrazole precursor followed by its iodination.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Iodination A 1,3-Dicarbonyl Compound C 1,5-dimethyl-1H-pyrazole A->C Condensation B Methylhydrazine B->C D 1,5-dimethyl-1H-pyrazole F This compound D->F Electrophilic Substitution E Iodinating Agent (e.g., I₂, NIS) E->F

Caption: Proposed two-step synthesis of this compound.

General Experimental Protocol for Iodination of Pyrazoles

The following is a generalized protocol for the iodination of pyrazoles, which would require optimization for the specific synthesis of this compound.

  • Dissolution: Dissolve the 1,5-dimethyl-1H-pyrazole starting material in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Addition of Iodinating Agent: Add an iodinating agent such as N-iodosuccinimide (NIS) or iodine (I₂) to the solution. The choice of iodinating agent and solvent can influence the regioselectivity of the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is typically quenched with a reducing agent like sodium thiosulfate solution to remove any unreacted iodine. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Spectroscopic Characterization

Specific spectroscopic data for this compound is not available in the public domain. However, based on the analysis of related pyrazole structures, the following spectral characteristics can be anticipated:

  • ¹H NMR: The spectrum would be expected to show singlets for the two methyl groups (N-CH₃ and C-CH₃) and a singlet for the proton at the 4-position of the pyrazole ring.

  • ¹³C NMR: The spectrum would display signals for the two methyl carbons, the three pyrazole ring carbons (including the carbon bearing the iodine), and the carbon at the 4-position. The carbon atom attached to the iodine would be expected to show a downfield shift.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (222.03 g/mol ).

Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in its potential as a versatile building block for the synthesis of more complex molecules. The carbon-iodine bond is amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at the 3-position of the pyrazole ring.

Key Reactions
  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the 3-position of the pyrazole and a variety of aryl or vinyl boronic acids or esters.

  • Sonogashira Coupling: This reaction allows for the coupling of the iodo-pyrazole with terminal alkynes, providing access to pyrazole-alkyne derivatives.[2][3]

  • Heck Coupling: This reaction can be used to form a carbon-carbon bond between the pyrazole and an alkene.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of various amine functionalities.

G A This compound B Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) A->B C Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) A->C D Buchwald-Hartwig Amination (R₂NH, Pd catalyst) A->D E 3-Aryl-1,5-dimethyl-1H-pyrazole B->E F 3-Alkynyl-1,5-dimethyl-1H-pyrazole C->F G 3-Amino-1,5-dimethyl-1H-pyrazole D->G

Caption: Key cross-coupling reactions of this compound.

Potential Applications in Medicinal Chemistry

The pyrazole nucleus is a common feature in many approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, anti-cancer, and anti-microbial agents. By using this compound as a starting material, medicinal chemists can rapidly generate libraries of novel pyrazole derivatives for screening against various biological targets. The ability to introduce diverse substituents at the 3-position allows for the fine-tuning of a compound's structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following handling precautions are based on general knowledge of iodo-aromatic compounds and should be supplemented with a compound-specific risk assessment.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a potentially valuable, yet under-explored, building block for medicinal chemistry and drug discovery. Its utility stems from the versatile reactivity of the carbon-iodine bond, which allows for the facile introduction of a wide array of functional groups through modern cross-coupling methodologies. While specific experimental data for this compound is scarce, the principles of pyrazole chemistry provide a solid foundation for its synthesis and application in the development of novel therapeutic agents. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential in the field of drug discovery.

References

[1] Easy To Use this compound Tool [zeRdxKtj]. (n.d.). Retrieved from [2] Mazeikaitė, R., Šadžiūtė, Ž., & Labanauskas, L. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [3] Mazeikaitė, R., Šadžiūtė, Ž., & Labanauskas, L. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Retrieved from [Link]

Sources

Spectroscopic C--H-N-I-P-S of 3-iodo-1,5-dimethyl-1H-pyrazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the spectroscopic data for the heterocyclic compound 3-iodo-1,5-dimethyl-1H-pyrazole. As a key intermediate in the synthesis of various pharmacologically active molecules, a thorough understanding of its structural and electronic properties through spectroscopic characterization is paramount for its effective utilization in drug discovery and development. This guide, compiled from a Senior Application Scientist's perspective, will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into the interpretation of its spectral features and the underlying molecular characteristics.

Introduction: The Significance of this compound in Medicinal Chemistry

Substituted pyrazoles are a well-established class of heterocyclic compounds that form the core scaffold of numerous drugs and biologically active molecules. Their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have made them a focal point of medicinal chemistry research. The introduction of an iodine atom at the 3-position of the 1,5-dimethyl-1H-pyrazole ring, as in the title compound, provides a versatile handle for further synthetic modifications, particularly for carbon-carbon and carbon-heteroatom bond-forming reactions like the Suzuki and Sonogashira couplings. This makes this compound a valuable building block for the creation of complex molecular architectures with potential therapeutic applications. Accurate and comprehensive spectroscopic data is the cornerstone of its chemical identity and purity assessment, ensuring the reliability and reproducibility of subsequent synthetic endeavors.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name this compound and CAS number 1354706-38-9, is characterized by a five-membered aromatic pyrazole ring substituted with an iodine atom at the C3 position, and two methyl groups at the N1 and C5 positions.

Caption: Molecular structure of this compound.

The following sections will provide a detailed breakdown of the expected and reported spectroscopic data for this molecule, based on analysis of related structures and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting three distinct signals corresponding to the two methyl groups and the lone proton on the pyrazole ring.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.3 - 6.5Singlet1HH4
~ 3.7 - 3.9Singlet3HN1-CH₃
~ 2.2 - 2.4Singlet3HC5-CH₃

Interpretation:

  • H4 Proton: The proton at the C4 position is the only aromatic proton and is expected to appear as a singlet in the downfield region of the spectrum. Its chemical shift is influenced by the electron-withdrawing effect of the adjacent nitrogen atoms and the iodine atom.

  • N1-Methyl Protons: The methyl group attached to the N1 nitrogen is deshielded due to the electronegativity of the nitrogen atom and its proximity to the aromatic ring. This results in a singlet in the region of 3.7-3.9 ppm.

  • C5-Methyl Protons: The methyl group at the C5 position is generally observed at a more upfield position compared to the N1-methyl group, typically appearing as a singlet around 2.2-2.4 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~ 148 - 152C5
~ 110 - 114C4
~ 65 - 70C3
~ 35 - 38N1-CH₃
~ 12 - 15C5-CH₃

Interpretation:

  • C5 Carbon: The C5 carbon, being attached to a nitrogen and a methyl group within the aromatic ring, is expected to be the most downfield of the pyrazole ring carbons.

  • C4 Carbon: The C4 carbon will resonate at a chemical shift typical for an sp² carbon in a heterocyclic aromatic system.

  • C3 Carbon: The C3 carbon is directly bonded to the highly electronegative iodine atom. This "heavy atom effect" causes a significant upfield shift, making it the most shielded of the ring carbons.

  • Methyl Carbons: The chemical shifts of the N1-methyl and C5-methyl carbons are in the typical aliphatic region, with the N1-methyl carbon appearing slightly more downfield due to the direct attachment to the nitrogen atom.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretching (aromatic)
2980 - 2850MediumC-H stretching (aliphatic)
1550 - 1450StrongC=N and C=C stretching (pyrazole ring)
1450 - 1350MediumC-H bending (methyl)
~ 1050MediumC-N stretching
Below 700Medium-StrongC-I stretching

Interpretation:

The IR spectrum will be characterized by the aromatic C-H stretching vibrations above 3000 cm⁻¹, and the aliphatic C-H stretching of the methyl groups just below 3000 cm⁻¹. The strong absorptions in the 1550-1450 cm⁻¹ region are characteristic of the pyrazole ring stretching vibrations. The presence of the carbon-iodine bond is indicated by a stretching vibration in the far-infrared region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 222, corresponding to the molecular weight of this compound (C₅H₇IN₂).

  • Isotopic Pattern: The presence of iodine will result in a characteristic isotopic pattern for the molecular ion and any iodine-containing fragments, as iodine has one stable isotope, ¹²⁷I.

  • Major Fragmentation Pathways:

Fragmentation M [M]⁺˙ m/z 222 M_minus_I [M-I]⁺ m/z 95 M->M_minus_I - I• M_minus_Me [M-CH₃]⁺ m/z 207 M->M_minus_Me - •CH₃ M_minus_HCN [M-HCN]⁺˙ m/z 195 M->M_minus_HCN Me_CN_plus [CH₃CN]⁺˙ m/z 41 M_minus_I->Me_CN_plus Fragmentation

Caption: Plausible fragmentation pathways for this compound in mass spectrometry.

Interpretation:

The primary fragmentation is expected to involve the loss of the iodine radical to give a stable pyrazolium cation at m/z 95. Loss of a methyl radical from the molecular ion would result in a fragment at m/z 207. Another common fragmentation pathway for nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN), which would lead to a fragment at m/z 195.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural determination. The following are generalized experimental protocols for the characterization of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Scan a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data of this compound provides a definitive fingerprint for its identification and structural confirmation. A combined analysis of NMR, IR, and MS spectra allows for an unambiguous assignment of its chemical structure, which is a critical step in its application as a synthetic intermediate in drug discovery and materials science. The methodologies and interpretative guidance provided in this technical guide are intended to support researchers in the accurate characterization of this important heterocyclic compound.

References

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014, (6), 54-71. [Link]

  • PubChem Compound Summary for CID 66509451, this compound. National Center for Biotechnology Information. [Link]

biological activity of 3-iodo-1,5-dimethyl-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3-Iodo-1,5-Dimethyl-1H-Pyrazole Derivatives

Authored by a Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of compounds with diverse pharmacological activities.[1] This guide delves into the specific, yet underexplored, class of this compound derivatives. We provide a comprehensive exploration of their synthetic viability, potential biological activities, and the state-of-the-art methodologies required for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a strategic overview and detailed, field-proven protocols to unlock the therapeutic potential of this promising chemical scaffold. We will focus on two primary areas of investigation where pyrazole derivatives have shown significant promise: oncology and microbiology.[2][3]

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This unique electronic configuration confers a remarkable versatility, making them "privileged scaffolds" in drug discovery.[2] Compounds incorporating the pyrazole moiety have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][4][5] Several FDA-approved drugs, particularly tyrosine kinase inhibitors like Crizotinib and Avapritinib, feature a pyrazole core, underscoring its pivotal role in the development of effective cancer therapies.[2]

The focus of this guide, the This compound scaffold, introduces a key feature: a halogen atom at the 3-position. The iodine atom is not merely a substituent; it is a highly versatile synthetic handle. Its presence allows for a wide array of cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck), enabling the rapid generation of diverse chemical libraries.[6][7] This strategic placement facilitates systematic Structure-Activity Relationship (SAR) studies, which are crucial for optimizing lead compounds.

Synthesis and Derivatization Strategy

A robust and efficient synthetic route is the foundation of any drug discovery program. For this compound derivatives, a logical and scalable pathway is proposed, leveraging established chemical principles.

Proposed Synthesis of the Core Scaffold

The synthesis begins with the construction of the 3,5-dimethyl-1H-pyrazole ring, a straightforward condensation reaction between acetylacetone and hydrazine hydrate.[8] The subsequent N-alkylation and regioselective iodination steps are critical for arriving at the target scaffold.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Regioselective Iodination cluster_3 Step 4: Derivatization A Acetylacetone + Hydrazine Hydrate B 3,5-dimethyl-1H-pyrazole A->B Reflux in Ethanol C 1,3,5-trimethyl-1H-pyrazole & 1,5-dimethyl-1H-pyrazole (Isomeric Mixture) B->C Methyl Iodide (CH3I) / Base D This compound (Core Scaffold) C->D n-BuLi, then I2 @ -78°C E Diverse Library of Derivatives D->E Sonogashira, Suzuki, etc.

Caption: Proposed synthetic workflow for this compound and its derivatives.

Causality Behind Experimental Choices:

  • N-Methylation: The use of a methylating agent like methyl iodide introduces the methyl group at the N1 position. This step is crucial as N-substitution can significantly impact the molecule's pharmacokinetic properties and binding affinity.

  • Regioselective Iodination: Direct iodination of the pyrazole ring can be unselective. A common strategy to achieve regioselectivity is through lithiation followed by quenching with an iodine source.[9] Using n-butyllithium (n-BuLi) at low temperatures (-78 °C) deprotonates the most acidic proton (at C5), but steric hindrance from the adjacent N-methyl group can favor lithiation at the C3 position, which upon quenching with iodine (I₂) yields the desired 3-iodo isomer. This level of control is paramount for building a structurally defined library.

Anticancer Activity: Screening and Mechanism of Action

The prevalence of the pyrazole core in approved anticancer drugs makes oncology a primary area of investigation for these new derivatives.[10] Pyrazoles are known to inhibit a variety of targets crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and tubulin.[2][10]

Primary Screening: Cytotoxicity Assessment

The initial step is to determine whether the synthesized compounds exhibit cytotoxic effects against cancer cells. The MTT assay is a robust, colorimetric method for assessing cell viability.[11] It measures the metabolic activity of cells, which is directly proportional to the number of living cells.[12]

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat cells with serial dilutions of pyrazole derivatives (24-72h) A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D Living cells convert yellow MTT to purple Formazan C->D E 4. Solubilize Formazan crystals (e.g., with DMSO) D->E F 5. Read Absorbance (570 nm) E->F G 6. Calculate % Viability and determine IC50 value F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate adherent cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.[13] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[14] Incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[12][14]

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[12]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: IC₅₀ Values

Quantitative data from cytotoxicity screens should be summarized in a clear, tabular format for easy comparison.

Compound IDScaffold ModificationCancer Cell LineIC₅₀ (µM)
REF-01Doxorubicin (Control)MCF-70.8
PZD-001Core ScaffoldMCF-7> 100
PZD-002PhenylacetyleneMCF-715.2
PZD-0034-Fluorophenylboronic acidMCF-79.8
REF-01Doxorubicin (Control)A5491.2
PZD-001Core ScaffoldA549> 100
PZD-002PhenylacetyleneA54922.5
PZD-0034-Fluorophenylboronic acidA54912.1
Table 1: Hypothetical cytotoxicity data for pyrazole derivatives.

Antimicrobial Activity: A Defense Against Resistance

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area, with some acting by inhibiting essential bacterial processes like cell wall synthesis.[4][15]

Primary Screening: Antimicrobial Susceptibility Testing

The agar well diffusion method is a widely used preliminary test to screen for antimicrobial activity. It provides a qualitative assessment of a compound's ability to inhibit microbial growth, visualized as a "zone of inhibition."

Detailed Protocol: Agar Well Diffusion Assay
  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[4][16]

  • Seeding: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the seeded agar plates.

  • Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well. Include a negative control (solvent only) and a positive control (a standard antibiotic like Chloramphenicol).[4]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 48 hours for fungi.

  • Data Acquisition: Measure the diameter (in mm) of the clear zone of growth inhibition around each well.

Data Presentation: Zone of Inhibition

Results from the agar well diffusion assay are typically presented in a table comparing the zones of inhibition for different compounds against various microorganisms.

Compound IDGram (+) S. aureusGram (-) E. coliFungus C. albicans
Zone of Inhibition (mm) Zone of Inhibition (mm) Zone of Inhibition (mm)
REF-Ab25 (Chloramphenicol)22 (Chloramphenicol)N/A
REF-AfN/AN/A20 (Clotrimazole)
PZD-001000
PZD-00214108
PZD-003181512
Table 2: Hypothetical antimicrobial activity data for pyrazole derivatives.

Elucidating Mechanism of Action (MoA) with Computational Chemistry

Once active compounds ("hits") are identified, the next crucial step is to understand how they work. Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein.[17] This provides invaluable insight into the plausible mechanism of action and guides the rational design of more potent and selective analogs.[18]

MoA_Workflow A Identify 'Hit' Compound (from in-vitro screen) B Hypothesize Biological Target (e.g., CDK2, DNA Gyrase) based on literature for pyrazoles A->B C Retrieve 3D structure of target protein (from PDB) B->C D Perform Molecular Docking (Pyrazole derivative into protein active site) C->D E Analyze Binding Interactions (H-bonds, hydrophobic contacts) and Binding Energy D->E F SAR-guided optimization: Design new derivatives to enhance key interactions E->F G Synthesize & Test new derivatives F->G G->A Iterative Cycle

Caption: Integrated workflow for Hit-to-Lead optimization using molecular docking.

For example, if a pyrazole derivative shows potent anticancer activity, it could be docked into the ATP-binding pocket of a known cancer-related kinase like CDK2. The docking results might reveal that the pyrazole's nitrogen atoms form critical hydrogen bonds with the hinge region of the kinase, a common binding mode for inhibitors.[17] This knowledge allows chemists to design new derivatives that enhance these interactions, potentially leading to a more potent compound.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for novel drug discovery. The synthetic tractability provided by the 3-iodo group allows for extensive chemical exploration. This guide provides a foundational strategy for researchers to systematically synthesize, screen, and evaluate these derivatives for potential anticancer and antimicrobial activities. The integration of robust in-vitro assays with in-silico molecular modeling provides a powerful, efficient paradigm for advancing from initial hits to promising lead candidates. Future work should focus on expanding the derivative library, performing broader screens against diverse cancer cell lines and microbial panels, and conducting in-depth biochemical and biophysical assays to validate the targets identified through computational methods.

References

  • Al-Adiwish, W. M., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. [Link]

  • Gomez, G., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Li, J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Patel, D. C., et al. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Singh, P., & Kumar, A. (2022). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Unknown. (2023). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]

  • Kakatiya University. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Open Research@CSIR-NIScPR. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

  • Kumar, A., et al. (2014). Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • Cipinys, K., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

  • El-Gazzar, M. G., et al. (2023). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry (RSC Publishing). [Link]

  • Abramkin, S. A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [Link]

  • Singh, U. P., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed Central. [Link]

  • Al-shareefi, A. H., et al. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Al-Salahi, R., et al. (2016). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]

  • Unknown. (2020). Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity. ResearchGate. [Link]

  • Unknown. (2016). New pyrazole derivatives of potential biological activity. ResearchGate. [Link]

  • Beaud, R., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PubMed Central. [Link]

  • da Silva, C. F., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PubMed Central. [Link]

  • Boukli, F., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry. [Link]

  • Unknown. (n.d.). MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Al-Ostath, R. A., et al. (2022). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Taylor & Francis Online. [Link]

  • Unknown. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]

  • Unknown. (2023). SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Al-Adiwish, W. M., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PubMed Central. [Link]

  • Cankılıç, M. Y., et al. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science. [Link]

  • Unknown. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

  • Unknown. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. [Link]

  • Unknown. (2024). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

Sources

Introduction: The Strategic Value of Iodinated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Iodination of 1,5-Dimethyl-1H-Pyrazole

Abstract: This technical guide provides a comprehensive overview of the electrophilic iodination of 1,5-dimethyl-1H-pyrazole to synthesize 4-iodo-1,5-dimethyl-1H-pyrazole. The document delves into the fundamental principles governing the regioselectivity of the reaction, offers a comparative analysis of prevalent iodination methodologies, and presents detailed, field-proven experimental protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage iodinated pyrazoles as versatile synthetic intermediates.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional materials[1][2]. The introduction of an iodine atom onto the pyrazole ring, specifically at the 4-position, transforms it into a highly valuable synthetic building block. The carbon-iodine bond serves as a versatile functional handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures[3][4]. 1,5-Dimethyl-1H-pyrazole is a simple yet representative substrate whose reactivity provides a clear model for understanding the principles of electrophilic substitution on this important heterocyclic system. This guide will elucidate the pathway to its selective iodination.

Part 1: The Underlying Chemistry: Reactivity and Regioselectivity

The predictable outcome of the iodination of 1,5-dimethyl-1H-pyrazole is a direct consequence of the inherent electronic properties of the pyrazole ring. Electrophilic aromatic substitution is the operative mechanism, and its regioselectivity is dictated by the stability of the cationic intermediate (also known as the sigma complex or Wheland intermediate).

The C4 Position: The Nucleophilic Epicenter

In the pyrazole ring, the two adjacent nitrogen atoms significantly influence the electron density distribution. The N1 nitrogen is pyrrole-like, contributing its lone pair to the aromatic sextet, while the N2 nitrogen is pyridine-like, with its lone pair oriented in the plane of the ring. This arrangement leads to a general decrease in electron density at the C3 and C5 positions relative to the C4 position[1].

Consequently, electrophilic attack occurs preferentially at the C4 position. Attack at this site allows the positive charge in the resulting sigma complex to be delocalized across the N1-C5-C4-C3 backbone without placing a destabilizing positive charge on the electron-deficient, pyridine-like N2 nitrogen. In contrast, attack at C3 or C5 would generate a highly unfavorable resonance structure where the N2 nitrogen bears a positive charge, disrupting its stable azomethine character[5]. The presence of electron-donating methyl groups at the N1 and C5 positions further enhances the nucleophilicity of the ring, facilitating the reaction at the C4 position.

The mechanism proceeds in two classical steps:

  • Attack by the Electrophile: The π-system of the pyrazole ring attacks the electrophilic iodine species (E⁺, here I⁺) to form the sigma complex.

  • Deprotonation: A base removes the proton from the C4 position, restoring the aromaticity of the ring and yielding the final product.

Caption: Figure 1: Mechanism of Electrophilic Iodination at C4.

Part 2: A Comparative Analysis of Iodination Protocols

The choice of iodinating agent is critical and depends on factors such as substrate reactivity, desired reaction conditions (e.g., temperature, pH), and scalability. Several systems are routinely employed for the iodination of pyrazoles, each with distinct advantages and operational considerations.

Iodination SystemReagents & ConditionsCausality & Field InsightsAdvantagesDisadvantages
Iodine/Oxidant I₂ + H₂O₂ in H₂O, RT[6][7]The oxidant generates a more potent electrophile (I⁺ or polarized I₂) in situ. H₂O₂ is a "green" choice, producing only water as a byproduct.Environmentally friendly, mild conditions, cost-effective.May be slow for deactivated pyrazoles; requires careful control of oxidant stoichiometry.
Iodine/CAN I₂ + Ceric Ammonium Nitrate in MeCN, reflux[3][8]CAN is a powerful single-electron oxidant that facilitates the formation of the electrophilic iodine species. It is highly effective and regioselective.High yields, excellent regioselectivity, reliable for various substrates.Requires stoichiometric amounts of a heavy metal salt, leading to waste disposal concerns.
N-Iodosuccinimide (NIS) NIS + Acid (e.g., TFA, H₂SO₄) in AcOH or DCM, 25-80 °C[3][9]NIS is a mild, solid source of electrophilic iodine. The acid catalyst protonates the succinimide carbonyl, increasing the electrophilicity of the iodine atom.Easy to handle solid, mild conditions, high yields. The acid catalyst allows for tuning of reactivity.More expensive than I₂; requires an acid catalyst which may not be compatible with all functional groups.
Iodine Monochloride (ICl) ICl + Base (e.g., Li₂CO₃) in DCM, RT[4][10]ICl is a pre-polarized, highly reactive iodinating agent (Iδ⁺-Clδ⁻). The base is necessary to neutralize the HCl byproduct.Very reactive, suitable for deactivated systems; fast reaction times.Highly corrosive and moisture-sensitive; requires careful handling.

Part 3: Field-Proven Experimental Methodologies

The following protocols are robust, reproducible methods for the synthesis of 4-iodo-1,5-dimethyl-1H-pyrazole[11].

Protocol A: Green Iodination using Iodine and Hydrogen Peroxide

This method is prized for its operational simplicity and minimal environmental impact, utilizing water as a solvent and producing water as the primary byproduct[6][7].

Reagents & Equipment:

  • 1,5-Dimethyl-1H-pyrazole (1.0 eq)[12]

  • Iodine (I₂) (0.5 eq)

  • 30% Hydrogen Peroxide (H₂O₂) (0.6 eq)

  • Deionized Water

  • Ethyl Acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 1,5-dimethyl-1H-pyrazole (1.0 mmol, 96.1 mg).

  • Add deionized water (5 mL) to suspend the pyrazole.

  • Add iodine (0.5 mmol, 127 mg) to the suspension.

  • While stirring vigorously, add 30% hydrogen peroxide (0.6 mmol, 68 µL) dropwise at room temperature.

  • Continue stirring at room temperature. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 2-4 hours). The disappearance of the dark iodine color is also a good indicator of reaction completion.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate until the solution becomes colorless. This step removes any unreacted iodine.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to afford pure 4-iodo-1,5-dimethyl-1H-pyrazole.

Protocol B: Iodination using N-Iodosuccinimide (NIS)

This protocol is highly reliable and particularly useful for pyrazoles that may be less reactive. The use of an acid co-reagent enhances the electrophilicity of the iodine source[3][6].

Reagents & Equipment:

  • 1,5-Dimethyl-1H-pyrazole (1.0 eq)[12]

  • N-Iodosuccinimide (NIS) (1.1 eq)[13]

  • Trifluoroacetic Acid (TFA) (catalytic amount, e.g., 0.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Step-by-Step Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1,5-dimethyl-1H-pyrazole (1.0 mmol, 96.1 mg) in dichloromethane (10 mL).

  • Add N-Iodosuccinimide (1.1 mmol, 247 mg) to the solution.

  • Add trifluoroacetic acid (0.1 mmol, 7.7 µL) to the mixture.

  • Stir the reaction at room temperature. Monitor its progress by TLC. For this activated substrate, the reaction is typically complete within 1-2 hours.

  • Upon completion, dilute the reaction mixture with additional DCM (15 mL).

  • Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous sodium thiosulfate (1 x 15 mL) to remove excess iodine and unreacted NIS, followed by saturated aqueous sodium bicarbonate (2 x 15 mL) to neutralize the TFA.

  • Wash the organic layer with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude material by flash chromatography to yield the desired product.

Conclusion

The electrophilic iodination of 1,5-dimethyl-1H-pyrazole is a high-yielding and regioselective transformation that proceeds reliably at the C4 position. The choice of methodology can be tailored to specific laboratory constraints and objectives. For environmentally conscious and cost-effective syntheses, the I₂/H₂O₂ system in water is an excellent choice. For maximum reliability and control, particularly when dealing with a broader range of substituted pyrazoles, the NIS/acid system offers a robust and versatile alternative. The resulting 4-iodo-1,5-dimethyl-1H-pyrazole is a powerful intermediate, poised for further elaboration into more complex and functionally diverse molecules for applications in drug discovery and beyond.

References

  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(12), 9225-9229. Available from: [Link]

  • Tumkevičius, S., et al. (2009). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2010(5), 145-163. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 18, 2026, from [Link]

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  • Chemistry Stack Exchange. (2023). Pyrazole iodination. Retrieved January 18, 2026, from [Link]

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12383785, 4-Iodo-1,5-dimethyl-1H-pyrazole. Retrieved January 18, 2026, from [Link].

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. Available from: [Link]

  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved January 18, 2026, from [Link]

  • The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Supporting Information. Available from: [Link]

  • Knochel, P., et al. (2006). Synthesis of 4-Substituted 1-(Benzyloxy)pyrazoles via Iodine−Magnesium Exchange of 1-(Benzyloxy)-4-iodopyrazole. The Journal of Organic Chemistry, 71(25), 9194–9203. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136502, 1,5-Dimethylpyrazole. Retrieved January 18, 2026, from [Link].

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved January 18, 2026, from [Link]

  • Hordiyenko, O., et al. (2011). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. Synthetic Communications, 41(19), 2848-2856. Available from: [Link]

  • Wan, J-P., et al. (2023). Iodobenzene-Catalyzed Synthesis of Fully Functionalized NH-Pyrazoles and Isoxazoles from α,β-Unsaturated Hydrazones and Oximes via 1,2-Aryl Shift. Organic Letters, 25(51), 9143–9148. Available from: [Link]

  • Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Retrieved January 18, 2026, from [Link]

  • Wan, J-P., et al. (2019). Metal-Free Iodine-Catalyzed Synthesis of Fully Substituted Pyrazoles and Its Sulphenylation. The Journal of Organic Chemistry, 84(15), 9844–9852. Available from: [Link]

  • Krasnokutskaya, E. A., et al. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Journal of Organic Chemistry, 43, 1343–1348. Available from: [Link]

  • Barlin, G. B. (1976). Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society, 98(22), 6889-6895. Available from: [Link]

  • Abrigach, F., et al. (2014). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate. Available from: [Link]

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The Synthetic Versatility of 3-iodo-1,5-dimethyl-1H-pyrazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Key Building Block in Modern Chemistry

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have rendered it a "privileged scaffold" in drug discovery. Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] A notable example is Celecoxib, a selective COX-2 inhibitor widely used for the treatment of arthritis. Furthermore, the pyrazole core is integral to the development of agrochemicals and functional organic materials.[3]

This technical guide focuses on a particularly valuable, yet underexplored, derivative: 3-iodo-1,5-dimethyl-1H-pyrazole . The introduction of an iodine atom at the 3-position transforms the pyrazole ring into a versatile synthetic intermediate. The carbon-iodine bond serves as a reactive handle for a variety of powerful cross-coupling reactions, enabling the facile introduction of diverse functional groups and the construction of complex molecular architectures. This guide will provide a comprehensive overview of the synthesis, characterization, chemical reactivity, and applications of this compound, with the aim of equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize this potent building block.

Synthesis and Characterization

Proposed Synthetic Route

The most plausible and efficient synthesis of this compound involves a two-step process, starting from the readily available acetylacetone and methylhydrazine.

G acetylacetone Acetylacetone pyrazole_formation 1,5-dimethyl-1H-pyrazole acetylacetone->pyrazole_formation Condensation methylhydrazine Methylhydrazine methylhydrazine->pyrazole_formation iodination This compound pyrazole_formation->iodination Iodination

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole

The initial step involves the condensation of acetylacetone with methylhydrazine. This is a classic Knorr pyrazole synthesis, which typically proceeds in high yield.

Experimental Protocol: Synthesis of 1,5-dimethyl-1H-pyrazole

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 eq) and a suitable solvent such as ethanol or glacial acetic acid.

  • Slowly add methylhydrazine (1.0-1.1 eq) to the stirred solution. The reaction is often exothermic, so controlled addition is recommended.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography on silica gel to afford 1,5-dimethyl-1H-pyrazole as a colorless liquid.

Step 2: Iodination of 1,5-dimethyl-1H-pyrazole

The second step is the regioselective iodination of the 1,5-dimethyl-1H-pyrazole at the C3 position. The directing effects of the two methyl groups favor electrophilic substitution at the less sterically hindered C4 position. However, iodination at C3 can be achieved under specific conditions. One of the most effective methods for the iodination of pyrazoles is the use of iodine in the presence of an oxidizing agent, such as iodic acid (HIO₃) or hydrogen peroxide (H₂O₂).

Experimental Protocol: Synthesis of this compound

  • In a round-bottom flask, dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent like glacial acetic acid or an alcohol.

  • Add iodine (I₂) (1.0-1.2 eq) to the solution.

  • Slowly add a solution of iodic acid (HIO₃) or another suitable oxidizing agent to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • After filtration and removal of the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel to yield this compound.

Characterization and Spectroscopic Data

Table 1: Predicted Spectroscopic Data for this compound

Technique Predicted Data
¹H NMR δ (ppm): ~2.2-2.4 (s, 3H, C5-CH₃), ~3.6-3.8 (s, 3H, N1-CH₃), ~6.0-6.2 (s, 1H, C4-H)
¹³C NMR δ (ppm): ~10-12 (C5-CH₃), ~35-37 (N1-CH₃), ~90-95 (C3-I), ~110-115 (C4), ~148-152 (C5)
Mass Spec (EI) M⁺ at m/z 222
IR (KBr) ν (cm⁻¹): ~3100-3000 (C-H aromatic), ~2950-2850 (C-H aliphatic), ~1550-1450 (C=C, C=N ring stretching)

Chemical Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the reactivity of its carbon-iodine bond. This functionality makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

G start This compound sonogashira Sonogashira Coupling start->sonogashira [Pd], Cu(I), Base, Alkyne suzuki Suzuki Coupling start->suzuki [Pd], Base, Boronic acid/ester heck Heck Coupling start->heck [Pd], Base, Alkene buchwald Buchwald-Hartwig Amination start->buchwald [Pd], Base, Amine product1 Alkynyl-pyrazoles sonogashira->product1 product2 Aryl/Heteroaryl-pyrazoles suzuki->product2 product3 Alkenyl-pyrazoles heck->product3 product4 Amino-pyrazoles buchwald->product4 G start This compound suzuki Suzuki Coupling start->suzuki cox2_inhibitor COX-2 Inhibitor Analogue suzuki->cox2_inhibitor boronic_acid Arylboronic Acid boronic_acid->suzuki

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-iodo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazole Core in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal framework for designing potent and selective therapeutic agents.[3] The synthesis of substituted pyrazoles is, therefore, a critical endeavor for researchers in drug development. Among the various synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the pyrazole ring.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki coupling reaction with 3-iodo-1,5-dimethyl-1H-pyrazole. We will delve into the mechanistic rationale behind experimental choices, present detailed and validated protocols, and offer practical troubleshooting advice to navigate potential challenges. The aim is to empower researchers to efficiently synthesize a library of novel 3-substituted-1,5-dimethyl-1H-pyrazole derivatives for downstream applications in drug discovery and materials science.

Mechanistic Considerations and Key Parameter Optimization

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base.[6] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X This compound R1-X->Oxidative_Addition Pd(II)_Complex R1-Pd(II)L2-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R2-B(OR)2 Arylboronic Acid R2-B(OR)2->Transmetalation Base Base Base->Transmetalation Pd(II)_Intermediate R1-Pd(II)L2-R2 Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R1-R2 (3-Aryl-1,5-dimethyl-1H-pyrazole) Reductive_Elimination->Product Product Formation

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Causality Behind Experimental Choices

The success of the Suzuki coupling with this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent system.

  • The Halide: The carbon-iodine bond in this compound is relatively weak, facilitating the initial oxidative addition step. However, iodopyrazoles can be prone to a side reaction known as dehalogenation (or protodeiodination), where the iodine atom is replaced by a hydrogen atom.[4] This is particularly a concern with electron-rich heterocyclic systems. Therefore, reaction conditions must be optimized to favor the cross-coupling pathway over this undesired side reaction.

  • The Palladium Catalyst and Ligand: The choice of the palladium source and its coordinating ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a Pd(II) precatalyst, such as Pd(OAc)₂, in combination with a bulky, electron-rich phosphine ligand. Ligands like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have proven highly effective in promoting the coupling of challenging substrates, including electron-rich heterocycles.[4] The bulk of the ligand facilitates the reductive elimination step, while its electron-donating nature promotes the oxidative addition. Using a pre-formed catalyst complex, such as XPhos Pd G2, can also enhance reactivity and reproducibility.[4]

  • The Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[6] Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield. For instance, while K₃PO₄ is a strong base, its effectiveness in anhydrous conditions can be dependent on the presence of trace amounts of water.[8]

  • The Solvent System: A mixture of an organic solvent and water is often employed. Solvents like 1,4-dioxane or toluene are common choices. The aqueous phase is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid. The choice of solvent can also influence the solubility of the reactants and the catalyst, thereby affecting the reaction kinetics.

  • Reaction Temperature and Method: Conventional heating is a reliable method. However, microwave irradiation has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and reduced side product formation in shorter reaction times.[4]

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be necessary for specific boronic acids.

Protocol 1: Conventional Heating

This protocol is a robust starting point for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add Pd(OAc)₂ (2-5 mol%) and XPhos (4-10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (to achieve a substrate concentration of approximately 0.1 M).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture at 80-100 °C with stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This method is recommended for accelerating the reaction and potentially improving yields, especially for less reactive coupling partners.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • XPhos Pd G2 precatalyst

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Deionized water

  • Microwave vial

Procedure:

  • To a microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), K₂CO₃ (2.0 equiv.), and XPhos Pd G2 (2.5 mol%).

  • Add ethanol and deionized water in a 4:1 ratio (to achieve a substrate concentration of approximately 0.2 M).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 135 °C for 30-60 minutes.[4]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - this compound - Boronic Acid - Base (K2CO3) Catalyst Add Catalyst System: - Pd Source (e.g., Pd(OAc)2) - Ligand (e.g., XPhos) Reactants->Catalyst Solvent Add Solvents: - Dioxane/Water or EtOH/Water Catalyst->Solvent Degas Degas with Inert Gas Solvent->Degas Heating Conventional Heating (80-100 °C, 4-12 h) or Microwave Irradiation (135 °C, 30-60 min) Degas->Heating Extraction Aqueous Work-up & Extraction Heating->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure 3-Aryl-1,5-dimethyl- 1H-pyrazole Purification->Product

Figure 2: A generalized experimental workflow for the Suzuki coupling.

Data Presentation: Expected Scope and Yields

The following table provides representative examples of the expected scope of the Suzuki coupling with this compound and typical yields based on analogous reactions reported in the literature.[4]

EntryBoronic AcidProductTypical Yield (%)
1Phenylboronic acid1,5-Dimethyl-3-phenyl-1H-pyrazole85-95
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-1,5-dimethyl-1H-pyrazole88-98
34-Fluorophenylboronic acid3-(4-Fluorophenyl)-1,5-dimethyl-1H-pyrazole80-90
44-Acetylphenylboronic acid1-(4-(1,5-Dimethyl-1H-pyrazol-3-yl)phenyl)ethan-1-one75-85
5Thiophene-2-boronic acid1,5-Dimethyl-3-(thiophen-2-yl)-1H-pyrazole70-80
6Pyridine-3-boronic acid3-(1,5-Dimethyl-1H-pyrazol-3-yl)pyridine65-75

Troubleshooting and Self-Validation

A successful protocol is one that is reproducible. Below are common issues encountered in the Suzuki coupling of iodopyrazoles and strategies for resolution.

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently degassed reaction mixture- Poor quality base or boronic acid- Use a fresh batch of catalyst and ligand, or a precatalyst like XPhos Pd G2.- Ensure thorough degassing of the solvent and reaction mixture.- Use freshly opened or purified boronic acid. Grind the base to a fine powder.
Significant dehalogenation - Reaction temperature is too high or reaction time is too long.- The chosen catalyst/ligand system favors the reduction pathway.- Lower the reaction temperature and monitor the reaction closely to stop it upon completion.- Consider switching from an iodo- to a bromo-substituted pyrazole if dehalogenation is persistent.- Employ a catalyst system known to minimize this side reaction, such as the XPhosPdG2/XPhos tandem.[4]
Homocoupling of boronic acid - Presence of oxygen in the reaction mixture.- Use of a Pd(II) precatalyst without a reducing agent.- Ensure the reaction is performed under a strict inert atmosphere.- The phosphine ligand often acts as a reductant for the Pd(II) precatalyst. Ensure an adequate ligand-to-palladium ratio.
Poor reproducibility - Inconsistent quality of reagents.- Variations in reaction setup and degassing.- Use high-purity, anhydrous solvents.- Standardize the procedure for setting up and degassing the reaction.

Applications in Drug Development

The 3-aryl-1,5-dimethyl-1H-pyrazole scaffold is a key structural motif in numerous compounds with therapeutic potential. For example, substituted pyrazoles are known to exhibit anti-inflammatory, analgesic, and anticancer properties. The ability to rapidly and efficiently synthesize a diverse library of these compounds via the Suzuki coupling enables the exploration of structure-activity relationships (SAR) and the identification of lead compounds for further development.

References

  • Dawood, K. M., et al. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Arkivoc, 2018(5), 348-358.
  • The Suzuki–Miyaura coupling of phenylboronic acid with iodobenzene. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Ben-Abdelouahab, T., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diaryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. RSC Advances, 11(5), 2853-2864.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Yoneda, S. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved January 19, 2026, from [Link]

  • Buchwald, S. L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(42), 15948–15951.
  • ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (2010). ChemInform, 41(32).
  • Soares, L. C., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 215-219.
  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (2018). Bioorganic Chemistry, 79, 237-245.
  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294.
  • Jasiński, M., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(1), 123-134.
  • Diagnosing issues with a failed Suzuki coupling? (2019, July 9). Reddit. Retrieved January 19, 2026, from [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016). Arkivoc, 2016(6), 54-71.
  • Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (2014). RSC Advances, 4(93), 51369-51376.
  • Supplementary Information. (2018). The Royal Society of Chemistry.
  • Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
  • Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • 1H-Pyrazole, 4-iodo-1-[4-(4-iodo-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). Trade Science Inc.
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

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Sonogashira cross-coupling of 3-iodo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Sonogashira Cross-Coupling of 3-iodo-1,5-dimethyl-1H-pyrazole

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the Sonogashira cross-coupling reaction, specifically applied to the functionalization of this compound. The pyrazole scaffold is a cornerstone in modern drug discovery, appearing in numerous clinically approved drugs.[1][2] The ability to strategically introduce molecular complexity, such as an alkynyl group, onto this privileged heterocycle is a critical capability in the synthesis of novel chemical entities for biological screening and development.[3][4]

The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, stands as one of the most robust and versatile methods for the formation of sp²-sp carbon-carbon bonds.[5][6] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have cemented its role in the synthesis of complex molecules, from natural products to advanced organic materials.[3][7] This guide delves into the mechanistic underpinnings of the reaction, provides detailed, field-proven protocols, and offers troubleshooting insights to empower scientists to successfully implement this powerful transformation.

The Mechanistic Core: A Tale of Two Catalysts

The efficacy of the Sonogashira reaction stems from the synergistic interplay between two distinct, yet interconnected, catalytic cycles: a palladium cycle and a copper cycle.[8] Understanding this dual mechanism is paramount for rational optimization and troubleshooting.

The broadly accepted mechanism proceeds as follows:

  • The Palladium Cycle : This cycle is responsible for activating the aryl halide and forging the final product.

    • Oxidative Addition : The active catalyst, a coordinatively unsaturated Pd(0) species, undergoes oxidative addition into the carbon-iodine bond of this compound. This is typically the rate-determining step for less reactive halides, but with reactive iodides, it is generally fast.[9]

    • Transmetalation : A copper(I) acetylide, generated in the concurrent copper cycle, transfers its alkynyl group to the palladium(II) center. This step regenerates the copper(I) catalyst for its cycle.[10]

    • Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the final 3-alkynyl-1,5-dimethyl-1H-pyrazole product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

  • The Copper Cycle : This cycle's primary function is to activate the terminal alkyne.

    • π-Alkyne Complex Formation : The copper(I) salt (typically CuI) coordinates to the terminal alkyne.[9]

    • Deprotonation : In the presence of an amine base (e.g., triethylamine), the acidity of the alkyne's terminal proton is increased, facilitating its removal to form a copper(I) acetylide intermediate.[11] This species is now primed for the crucial transmetalation step with the palladium complex.

// Nodes for reactants and products Reactant_Iodo [label="3-Iodo-1,5-dimethyl-\n1H-pyrazole (Py-I)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reactant_Alkyne [label="Terminal Alkyne\n(H-C≡CR¹)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Coupled Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base • H⁺X⁻", shape=plaintext, fontcolor="#5F6368"];

// Connections Reactant_Iodo -> Pd_complex_A; Reactant_Alkyne -> Cu_Alkyne; Cu_Acetylide -> Base [style=invis]; // for layout

{rank=same; Pd_complex_A; Cu_Acetylide;} } bdot Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Causality Behind Experimental Choices: A Scientist's Perspective

A successful protocol is not merely a list of steps but a series of informed decisions. Here, we dissect the critical parameters and the rationale for their selection.

Parameter Choice & Rationale
Aryl Halide This compound : The reactivity of the aryl halide is paramount and follows the trend I > Br > Cl.[5] The C-I bond is the weakest, facilitating the crucial oxidative addition step and allowing for milder reaction conditions, often room temperature or gentle heating.[12] Using an iodo-pyrazole ensures high reactivity and efficient coupling.
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ : These are the most common and reliable precatalysts.[9] PdCl₂(PPh₃)₂ is often preferred due to its higher stability in air compared to Pd(PPh₃)₄. The phosphine ligands stabilize the palladium center and are crucial for the catalytic cycle. Catalyst loading is typically low (1-5 mol%).
Copper(I) Co-catalyst Copper(I) Iodide (CuI) : CuI is the workhorse co-catalyst. It dramatically accelerates the reaction rate by activating the alkyne, enabling the reaction to proceed at lower temperatures.[6] The primary drawback is its tendency to promote the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[5]
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) : An amine base is essential. Its primary role is to deprotonate the terminal alkyne to form the reactive acetylide.[11] It also serves as a scavenger for the HI generated during the reaction, preventing catalyst deactivation. The amine can often be used as the solvent or co-solvent.
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF) : The solvent must be capable of dissolving all reactants and catalysts. THF and DMF are excellent choices.[13] Crucially, the solvent and base must be anhydrous and thoroughly degassed . Oxygen promotes the undesirable alkyne homocoupling side reaction.[14]
Temperature Room Temperature to 80 °C : The high reactivity of the iodo-pyrazole often allows the reaction to proceed efficiently at room temperature.[8] For less reactive alkynes, gentle heating (50-80 °C) may be required to drive the reaction to completion. Monitoring by TLC or LC-MS is essential to avoid thermal decomposition at excessive temperatures.

Experimental Protocols & Workflows

Safety First: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts are toxic, and organic solvents are flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust starting point for coupling this compound with a variety of terminal alkynes.

Materials & Reagents:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Ethyl acetate, brine, anhydrous sodium sulfate (for workup)

  • Silica gel (for chromatography)

Procedure:

  • Inert Atmosphere Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuation and Backfill : Seal the flask and evacuate under high vacuum, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an anaerobic environment.[14]

  • Solvent and Base Addition : Under a positive pressure of inert gas, add anhydrous, degassed THF (to achieve approx. 0.2 M concentration) followed by anhydrous, degassed Et₃N (3.0 eq). Stir the resulting suspension for 5 minutes at room temperature.

  • Alkyne Addition : Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Reaction : Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodo-pyrazole is consumed. If the reaction is sluggish, it can be gently heated to 50-60 °C.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water, then with brine.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-alkynyl-1,5-dimethyl-1H-pyrazole product.

Workflow start Start setup 1. Assemble Flame-Dried Schlenk Flask start->setup add_solids 2. Add Pyrazole, PdCl₂(PPh₃)₂, and CuI setup->add_solids inert 3. Evacuate & Backfill with Argon (3x) add_solids->inert add_liquids 4. Add Anhydrous/Degassed Solvent (THF) & Base (Et₃N) inert->add_liquids add_alkyne 5. Add Terminal Alkyne (1.2 eq) add_liquids->add_alkyne react 6. Stir at RT or Heat (50°C) Monitor by TLC/LC-MS add_alkyne->react workup 7. Quench, Dilute, Filter & Wash react->workup purify 8. Dry, Concentrate & Purify via Chromatography workup->purify end Pure Product purify->end

Protocol 2: Copper-Free Sonogashira Coupling

This variation is useful when alkyne homocoupling is a significant and problematic side reaction. It often requires slightly higher temperatures or more specialized ligands.

Key Modifications from Protocol 1:

  • Reagents : Omit the Copper(I) Iodide (CuI).

  • Catalyst System : While PdCl₂(PPh₃)₂ can be used, systems with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can be more effective.[9][14]

  • Base : A stronger amine base like pyrrolidine or piperidine may be beneficial.[15]

  • Temperature : Copper-free variants often require higher temperatures (e.g., 80-100 °C) to achieve comparable reaction rates.[16]

The setup, workup, and purification steps remain analogous to the copper-cocatalyzed protocol.

Troubleshooting and Optimization

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Palladium precatalyst has degraded. 2. Poor Reagent Quality: Presence of water or oxygen. 3. Insufficient Temperature: Reaction is too sluggish at RT.1. Use a fresh bottle of catalyst or a new batch. 2. Use freshly distilled/dried and rigorously degassed solvents and amine base.[14] 3. Gradually increase the reaction temperature and monitor for product formation vs. decomposition.
Significant Alkyne Homocoupling (Glaser Product) 1. Oxygen Contamination: The most common cause in copper-catalyzed reactions. 2. High Alkyne Concentration: Favors the bimolecular homocoupling pathway.1. Ensure a robustly inert atmosphere. Use freeze-pump-thaw degassing for solvents.[14] 2. Add the alkyne slowly to the reaction mixture via syringe pump. 3. Switch to a copper-free protocol.[16]
Hydrodehalogenation of Starting Material 1. Impurities in reagents acting as a proton source. 2. High temperatures promoting side reactions.1. Ensure all reagents are pure and solvents are anhydrous. 2. Attempt the reaction at a lower temperature for a longer duration.[14]

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653, 46-49 (2002). [URL: https://doi.org/10.1016/S0022-328X(02)01158-0]
  • Chemistry LibreTexts. Sonogashira Coupling. (2024). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/26%3A_Transition_Metal_Complexes/26.09%3A_Sonogashira_Coupling]
  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). [URL: https://www.mdpi.com/1420-3049/25/8/1888]
  • Eller, G. A., et al. Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 520-533 (2011). [URL: https://www.tandfonline.com/doi/abs/10.1080/00397911.2010.485038]
  • ResearchGate. Sonogashira coupling in natural product synthesis. (2025). [URL: https://www.researchgate.
  • Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922 (2007). [URL: https://pubs.acs.org/doi/abs/10.1021/cr050992x]
  • ChemHelp ASAP via YouTube. Sonogashira cross-coupling reaction. (2020). [URL: https://www.youtube.
  • Wang, X., et al. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(7), 1363-1371 (2017). [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.7b00010]
  • Yi, C., & Hua, R. Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 71(6), 2535-2537 (2006). [URL: https://pubs.acs.org/doi/10.1021/jo052599a]
  • BenchChem. Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substrates. (2025). [URL: https://www.benchchem.
  • NIH National Center for Biotechnology Information. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2012). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268894/]
  • ResearchGate. Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. (2014). [URL: https://www.researchgate.
  • Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9, 5373-5415 (2019). [URL: https://pubs.rsc.org/en/content/articlelanding/2019/cy/c9cy01331h]
  • Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • ResearchGate. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016). [URL: https://www.researchgate.net/publication/303350171_Synthesis_of_substituted-3-iodo-1H-pyrazole_derivatives_and_their_further_modification_under_Sonogashira_cross_coupling_reaction_conditions]
  • Google Patents. Palladium-catalyzed coupling of aryl halides with alkynes. US7642391B1. (2010). [URL: https://patents.google.
  • ResearchGate. Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. (2014). [URL: https://www.researchgate.net/figure/Synthesis-of-compounds-20-30-via-Sonogashira-cross-coupling-reaction_tbl2_265882650]
  • BenchChem. Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. (2025). [URL: https://www.benchchem.com/application-notes/sonogashira-cross-coupling-with-1-ethyl-4-iodo-5-methyl-1h-pyrazole]
  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2015). [URL: https://repository.kaust.edu.sa/handle/10754/551912]
  • Yadav, L. D. S., et al. 5-Exo-dig cyclocondensation of alk-3-yn-1-ones with hydrazines, in the presence of montmorillonite K-10, provides an effective method with a high atom economy for the synthesis of diversely 1,3,5-trisubstituted pyrazoles. Tetrahedron Letters, 47(20), 3427-3430 (2006). [URL: https://www.sciencedirect.com/science/article/pii/S004040390600569X]
  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). [URL: https://www.tsijournals.com/articles/synthesis-of-novel-substituted3-5dimethyl1h-pyrazolyl-phthalazine1-4diones.pdf]
  • ResearchGate. Optimization of the Sonogashira coupling of p-iodoanisole (1a) and... (2019). [URL: https://www.researchgate.net/figure/Optimization-of-the-Sonogashira-coupling-of-p-iodoanisole-1a-and-phenylacetylene-2a_tbl1_332025624]
  • NIH National Center for Biotechnology Information. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8001556/]
  • Sadzeviciene, R., et al. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 335-353 (2014). [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2014/vi/arc-2014-2658/2658/abstract]
  • ResearchGate. Sonogashira reaction of aryl- or heteroaryl-halides with trimethylsilylacetylene. (2018). [URL: https://www.researchgate.net/figure/Sonogashira-reaction-of-aryl-or-heteroaryl-halides-with-trimethylsilylacetylene_fig1_323498877]
  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). [URL: https://www.organic-chemistry.org/abstracts/lit4/104.shtm]
  • El-Faham, A., et al. Recent advances in the synthesis of new pyrazole derivatives. Journal of Heterocyclic Chemistry, 52(1), 1-21 (2015). [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jhet.2100]
  • MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2012). [URL: https://www.mdpi.com/1420-3049/17/5/5434]
  • Feuerstein, M., et al. Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst. Tetrahedron Letters, 46(38), 6495-6498 (2005). [URL: https://www.sciencedirect.com/science/article/pii/S004040390501431X]

Sources

The Heck-Mizoroki Reaction of 4-Iodo-1H-Pyrazoles: A Detailed Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole Vinylation

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and drug discovery. Its presence in numerous FDA-approved drugs highlights its role as a privileged scaffold, conferring desirable physicochemical and pharmacological properties to bioactive molecules. The functionalization of the pyrazole ring is therefore a critical endeavor, enabling the exploration of chemical space and the fine-tuning of molecular properties. Among the array of synthetic methodologies, the palladium-catalyzed Heck-Mizoroki reaction stands out as a powerful tool for the formation of carbon-carbon bonds, specifically for the vinylation of aryl and heteroaryl halides.

This guide provides a comprehensive overview of the Heck-Mizoroki reaction as applied to 4-iodo-1H-pyrazoles. We will delve into the mechanistic intricacies of this transformation, providing a rationale for the selection of catalysts, ligands, and bases. Detailed, field-proven protocols are presented, alongside a troubleshooting guide to navigate common experimental challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of novel 4-vinyl-1H-pyrazole derivatives.

Mechanistic Insights: The Palladium Catalytic Cycle

The Heck-Mizoroki reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is paramount for rational reaction optimization and troubleshooting.[1]

Heck-Mizoroki Catalytic Cycle Figure 1: Catalytic Cycle of the Heck-Mizoroki Reaction. Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Intermediate (R-Pd(II)-X Lm) Pd0->OxAdd + R-X (4-Iodo-1H-pyrazole) - (n-m)L AlkeneComplex Alkene Coordination [R-Pd(II)-X Lm(alkene)] OxAdd->AlkeneComplex + Alkene MigInsert Migratory Insertion (σ-alkyl-Pd(II) complex) AlkeneComplex->MigInsert Migratory Insertion BetaHydride β-Hydride Elimination Product Complex MigInsert->BetaHydride syn β-Hydride Elimination BetaHydride->Pd0 + Base - Base-HX - (n-m)L ProductRelease Product (R-alkene) BetaHydride->ProductRelease Product Release CatalystRegen Catalyst Regeneration center

Caption: Figure 1: Catalytic Cycle of the Heck-Mizoroki Reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the 4-iodo-1H-pyrazole, forming a square planar Pd(II) intermediate. The high reactivity of the C-I bond makes 4-iodopyrazoles excellent substrates for this step.[1]

  • Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.

  • β-Hydride Elimination: For the reaction to proceed to the desired vinylated product, a hydrogen atom on the β-carbon (relative to the palladium) must be accessible for elimination. This step also proceeds in a syn-fashion and is often rate-determining. The elimination results in the formation of the vinylated pyrazole product and a hydridopalladium(II) complex.

  • Reductive Elimination and Catalyst Regeneration: In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct. The base is crucial for neutralizing the hydrogen halide produced in this step, thus allowing the catalytic cycle to continue.[2]

Critical Experimental Parameters: The "Why" Behind the Protocol

The success of the Heck-Mizoroki reaction with 4-iodo-1H-pyrazoles hinges on the careful selection of several key parameters. The rationale behind these choices is crucial for adapting the protocol to new substrates and for effective troubleshooting.

N-H Protection of the Pyrazole Ring

The acidic proton on the N1 position of the pyrazole ring can interfere with the catalytic cycle, primarily by reacting with the base. This can lead to catalyst inhibition and reduced yields. Therefore, protection of the pyrazole nitrogen is often a prerequisite for a successful Heck reaction.

A study by Usami et al. found the trityl (triphenylmethyl) group to be a highly effective protecting group for this reaction.[3] Its bulkiness does not appear to hinder the reaction at the C4 position, and it can be readily removed under acidic conditions post-coupling. Other protecting groups like benzyl have also been shown to be effective.[3]

The Palladium Source

Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective palladium source.[3] Although the active catalyst is Pd(0), Pd(II) precursors are often more stable and are reduced in situ to Pd(0) by ligands (such as phosphines) or other components of the reaction mixture.

The Ligand: A Key to Reactivity and Stability

The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst. For the Heck reaction of 4-iodo-1H-pyrazoles, triethyl phosphite (P(OEt)₃) has been identified as a particularly suitable ligand.[3]

  • Electron-Rich Nature: Phosphite ligands are more electron-donating than their corresponding phosphine counterparts (e.g., PPh₃). This increased electron density on the palladium center facilitates the oxidative addition step, which can be a bottleneck with some heteroaryl halides.[4]

  • Steric Properties: The steric bulk of the ligand also plays a role in promoting the reductive elimination of the final product and preventing catalyst decomposition.

While triphenylphosphine (PPh₃) can be used, it has been shown to result in lower yields compared to P(OEt)₃ in this specific application.[3]

The Base: Essential for Catalyst Turnover

An appropriate base is required to neutralize the hydriodic acid (HI) generated during the catalytic cycle, thus regenerating the Pd(0) catalyst.[2] Triethylamine (Et₃N) is a common and effective organic base for this purpose.[3] It is sufficiently strong to facilitate the deprotonation of the hydridopalladium intermediate without causing unwanted side reactions.

The Solvent

The choice of solvent is dictated by the solubility of the reactants and its compatibility with the catalyst system at the required reaction temperature. N,N-Dimethylformamide (DMF) is a polar aprotic solvent that has proven to be effective for the Heck reaction of 4-iodo-1H-pyrazoles, facilitating the dissolution of the various components and promoting the desired reactivity.[3]

Experimental Protocols

The following protocols are based on optimized conditions reported in the literature and provide a robust starting point for the Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles.[3]

Protocol 1: General Procedure for the Heck-Mizoroki Reaction of N-Trityl-4-iodopyrazole with Acrylates

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine N-Trityl-4-iodopyrazole, alkene, Pd(OAc)₂, P(OEt)₃, and Et₃N in DMF. B Heat the mixture at 100 °C under an inert atmosphere. A->B C Cool, dilute with water, and extract with an organic solvent. B->C D Dry the organic layer, concentrate, and purify by column chromatography. C->D

Caption: Figure 2: Experimental workflow for the Heck-Mizoroki reaction.

Materials:

  • N-Trityl-4-iodopyrazole (1.0 equiv)

  • Alkene (e.g., methyl acrylate, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 equiv, 1 mol%)

  • Triethyl phosphite (P(OEt)₃, 0.04 equiv, 4 mol%)

  • Triethylamine (Et₃N, 3.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed tube equipped with a magnetic stir bar, add N-trityl-4-iodopyrazole (1.0 mmol, 1.0 equiv).

  • Under an inert atmosphere, add palladium(II) acetate (0.01 mmol, 1 mol%) and triethyl phosphite (0.04 mmol, 4 mol%).

  • Add DMF (5 mL), followed by triethylamine (3.0 mmol, 3.0 equiv) and the alkene (1.2 mmol, 1.2 equiv).

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-vinyl-1H-pyrazole derivative.

Data Presentation: Substrate Scope and Representative Yields

The Heck-Mizoroki reaction of N-protected 4-iodo-1H-pyrazoles has been successfully applied to a variety of alkene coupling partners. The following table summarizes representative examples and their reported yields.[3]

Entry4-Iodo-1H-pyrazole DerivativeAlkeneProductYield (%)
1N-Trityl-4-iodopyrazoleMethyl acrylate4-(2-Methoxycarbonylvinyl)-1-trityl-1H-pyrazole95
2N-Trityl-4-iodopyrazoletert-Butyl acrylate4-(2-tert-Butoxycarbonylvinyl)-1-trityl-1H-pyrazole90
3N-Trityl-4-iodopyrazoleMethyl vinyl ketone4-(2-Acetylvinyl)-1-trityl-1H-pyrazole85
4N-Benzyl-4-iodopyrazoleMethyl acrylate1-Benzyl-4-(2-methoxycarbonylvinyl)-1H-pyrazole75
5N-Trityl-4-iodopyrazoleStyrene4-(2-Phenylvinyl)-1-trityl-1H-pyrazole44

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.- Ensure the Pd(OAc)₂ is of good quality and stored properly. - Use fresh, high-purity ligand; P(OEt)₃ can be sensitive to oxidation. - Degas the solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the Pd(0) catalyst.
2. Insufficiently reactive alkene.- Electron-deficient alkenes (e.g., acrylates) are generally more reactive. For less reactive alkenes like styrenes, consider increasing the catalyst and ligand loading.[3]
3. N-H interference.- Ensure the pyrazole nitrogen is adequately protected. Incomplete protection will lead to lower yields.
Formation of Side Products 1. Dehalogenation of the starting material.- This can occur if the reaction temperature is too high or the reaction is run for an extended period. Optimize the reaction time and temperature.
2. Homocoupling of the alkene.- This can be promoted by oxygen. Ensure the reaction is conducted under a strict inert atmosphere.
3. Isomerization of the product alkene.- The Heck reaction typically yields the E-isomer. If Z-isomer formation is observed, it may be due to isomerization catalyzed by the palladium hydride intermediate. Minimizing reaction time can sometimes mitigate this.
Difficulty in Product Isolation 1. Co-elution with starting materials or byproducts.- Optimize the mobile phase for column chromatography. A different solvent system may provide better separation.
2. Product instability.- Some vinylated pyrazoles may be sensitive to acid or light. Handle the purified product accordingly and store it under appropriate conditions.

Conclusion

The Heck-Mizoroki reaction is a highly effective and versatile method for the synthesis of 4-vinyl-1H-pyrazoles, providing a direct route to valuable building blocks for drug discovery and materials science. By understanding the underlying mechanism and the critical roles of the N-protecting group, palladium source, ligand, and base, researchers can confidently apply and optimize this powerful transformation. The protocols and troubleshooting guide provided herein serve as a practical resource for the successful implementation of the Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles in the laboratory.

References

  • Usami, Y., Ichikawa, H., & Harusawa, S. (2011). Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles. HETEROCYCLES, 83(4), 827. [Link]

  • Kantchev, E. A. B., Peh, G.-R., Zhang, C., & Ying, J. Y. (2008). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 10(18), 3949–3952. [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]

  • Crossref. (2011). Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles. [Link]

  • Blaser, D. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Carretero, J. C., & García Ruano, J. L. (2009). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters. Current Organic Chemistry, 13(4), 342–367.
  • Bhanage, B. M., & Arai, M. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 257. [Link]

  • Sklute, G., & Marek, I. (2018). Heck-like Reactions Involving Heteroatomic Electrophiles. Israel Journal of Chemistry, 58(5), 558–567. [Link]

Sources

palladium-catalyzed reactions of 3-iodo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Iodo-1,5-dimethyl-1H-pyrazole: Applications and Protocols

Introduction: The Versatility of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in modern medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials. The strategic functionalization of this privileged heterocycle is paramount for the development of novel therapeutic agents and advanced organic materials. Among the various pyrazole building blocks, this compound stands out as a particularly versatile and reactive intermediate. The carbon-iodine bond at the C3 position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

This guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of the key . It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles. We will delve into the mechanisms, applications, and detailed laboratory protocols for Sonogashira, Suzuki-Miyaura, Heck-Mizoroki, Buchwald-Hartwig, and carbonylative coupling reactions.

General Laboratory Workflow for Palladium-Catalyzed Reactions

A successful cross-coupling reaction relies on the rigorous exclusion of oxygen and moisture, as the active Pd(0) catalyst and many organometallic reagents are sensitive to air. The following workflow represents a standard, best-practice approach for setting up these reactions.

G cluster_prep Vessel Preparation cluster_reagents Reagent Assembly cluster_reaction Reaction Execution cluster_workup Work-up & Purification oven_dry Oven-dry Glassware (Schlenk flask, condenser) cool Cool Under Vacuum oven_dry->cool backfill Backfill with Inert Gas (Argon or Nitrogen) cool->backfill add_solids Add Solids: This compound, Coupling Partner, Base, Pd Catalyst, Ligand backfill->add_solids purge Evacuate & Backfill Cycle (3x) add_solids->purge add_liquids Add Degassed Solvents & Liquid Reagents via Syringe purge->add_liquids heat Heat to Desired Temperature with Stirring add_liquids->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor cool_down Cool to Room Temperature monitor->cool_down quench Quench Reaction (e.g., add water/brine) cool_down->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Sonogashira Coupling: Synthesis of 3-Alkynylpyrazoles

The Sonogashira reaction is a highly reliable method for forming a C(sp²)–C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[1] This transformation is invaluable for synthesizing pyrazole derivatives bearing an alkynyl moiety, a functional group prevalent in natural products and a versatile handle for further chemical transformations like click chemistry or cyclization reactions.[2][3]

Causality & Mechanism: The reaction proceeds via a dual catalytic cycle involving both palladium and copper.[1] The palladium cycle mirrors other cross-couplings (oxidative addition, reductive elimination). The crucial role of the copper(I) co-catalyst is to react with the terminal alkyne to form a copper(I) acetylide.[1] This species is more nucleophilic than the alkyne itself and readily undergoes transmetalation with the Pd(II)-aryl complex, accelerating the overall process and allowing for milder reaction conditions. The choice of a mild base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is critical; it serves to deprotonate the terminal alkyne and neutralize the HX acid formed during the catalytic cycle.

G Pd0 Pd(0)L₂ OA_Complex L₂Pd(II)(Py-R)I Pd0->OA_Complex Oxidative Addition TM_Complex L₂Pd(II)(Py-R)(C≡CR') OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Py-C≡CR' TM_Complex->Product CuI Cu(I)I Cu_Acetylide Cu(I)C≡CR' CuI->Cu_Acetylide Cu_Acetylide->OA_Complex ArylHalide Py-I ArylHalide->OA_Complex Alkyne H-C≡CR' Alkyne->Cu_Acetylide Base Base Base BaseH Base-H⁺X⁻

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is adapted from procedures reported for the Sonogashira coupling of iodopyrazole derivatives.[2][4][5]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)

  • Copper(I) iodide (CuI) (1-2 mol%)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Schlenk flask, condenser, magnetic stir bar, syringes, needles

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, PdCl₂(PPh₃)₂ (3 mol%), and CuI (1 mol%).[5]

  • Inert Atmosphere: Seal the flask and cycle between vacuum and argon three times to establish an inert atmosphere.

  • Reagent Addition: Add anhydrous, degassed DMF via syringe, followed by triethylamine and phenylacetylene.

  • Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1,5-dimethyl-3-(phenylethynyl)-1H-pyrazole.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIEt₃NDMFRT - 80Good[2][5]
Pd(PPh₃)₄ / CuIEt₃NTHF65~58 (for a related substrate)[4]

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl/Vinyl-pyrazoles

The Suzuki-Miyaura coupling is arguably the most widely used palladium-catalyzed reaction for the formation of C(sp²)–C(sp²) bonds.[6][7] Its popularity stems from the commercial availability of a vast array of boronic acids and esters, their stability, and the generally mild reaction conditions. For this compound, this reaction provides a direct route to 3-aryl or 3-vinyl pyrazoles, which are key structures in many pharmaceuticals. The reaction demonstrates excellent functional group tolerance.[8]

Causality & Mechanism: The catalytic cycle begins with the oxidative addition of the iodopyrazole to a Pd(0) complex.[6] A critical step, unique to the Suzuki reaction, is the activation of the organoboron species by a base.[7] The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) coordinates to the boron atom, forming a more nucleophilic "ate" complex. This boronate complex then undergoes transmetalation with the Pd(II) intermediate, transferring the organic group to the palladium center. The final step is reductive elimination, which forms the C-C bond and regenerates the active Pd(0) catalyst. The choice of base and solvent system (often a mixture of an organic solvent like dioxane or DMF with water) is crucial for both activating the boronic acid and maintaining the solubility of all components.[9]

G Pd0 Pd(0)L₂ OA_Complex L₂Pd(II)(Py-R)I Pd0->OA_Complex Oxidative Addition TM_Complex L₂Pd(II)(Py-R)(Ar) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Py-Ar TM_Complex->Product Boronate [Ar-B(OH)₃]⁻ Boronate->OA_Complex ArylHalide Py-I ArylHalide->OA_Complex BoronicAcid Ar-B(OH)₂ BoronicAcid->Boronate Base Base Base (OH⁻)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is based on general procedures for the Suzuki coupling of iodopyrazoles.[9][10]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or Pd(OAc)₂/SPhos[9]

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-2.5 equiv)[9][10]

  • Degassed solvent system (e.g., Dioxane/H₂O 4:1 or DMF/H₂O)

  • Schlenk flask, condenser, magnetic stir bar, syringes, needles

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: In a Schlenk flask, combine this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[9]

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this process three times.

  • Solvent Addition: Add the degassed dioxane/water (4:1) solvent mixture via syringe.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 6-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain 1,5-dimethyl-3-phenyl-1H-pyrazole.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃DMF/H₂O100up to 96[9]
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O90Good[10]
Pd(OAc)₂ / SPhosKFToluene/H₂O8075-98 (for 4-iodopyrazoles)[9]

Heck-Mizoroki Reaction: Synthesis of 3-Alkenylpyrazoles

The Heck-Mizoroki reaction facilitates the coupling of an aryl or vinyl halide with an alkene, forming a new C-C bond and typically yielding a substituted alkene.[11][12] This reaction is a powerful tool for the vinylation of the pyrazole core, introducing functionality that is useful in polymer chemistry and as a precursor for further synthetic transformations. The reaction generally proceeds with high trans selectivity.[11]

Causality & Mechanism: The catalytic cycle involves the oxidative addition of the iodopyrazole to Pd(0), followed by coordination and migratory insertion of the alkene into the palladium-carbon bond.[12] This insertion step is regioselective, with the pyrazole group typically adding to the less substituted carbon of the alkene double bond. The subsequent step, β-hydride elimination, is key to forming the product and regenerating a palladium hydride species. This palladium hydride is then removed by a base (e.g., Et₃N, K₂CO₃), regenerating the active Pd(0) catalyst and completing the cycle. The choice of ligand is important; for iodopyrazoles, phosphine ligands like P(OEt)₃ have proven effective.[13]

G Pd0 Pd(0)L₂ OA_Complex L₂Pd(II)(Py-R)I Pd0->OA_Complex Oxidative Addition Insertion_Complex Alkene Complex OA_Complex->Insertion_Complex Alkene Insertion Beta_Elim_Complex Pd-H Complex Insertion_Complex->Beta_Elim_Complex β-Hydride Elimination Product Py-CH=CHR' Insertion_Complex->Product Beta_Elim_Complex->Pd0 Base ArylHalide Py-I ArylHalide->OA_Complex Alkene CH₂=CHR' Alkene->OA_Complex Base Base

Caption: Simplified catalytic cycle for the Heck-Mizoroki reaction.

Protocol 3: Heck-Mizoroki Reaction of this compound with Styrene

This protocol is an adaptation based on conditions developed for the Heck reaction of other iodopyrazoles.[13]

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] or Triethyl phosphite [P(OEt)₃] (10 mol%)[13]

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or Acetonitrile)

  • Sealed reaction tube or Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a sealable reaction tube, add this compound, Pd(OAc)₂, and the phosphine ligand.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.

  • Reagent Addition: Add degassed DMF, followed by triethylamine and styrene via syringe.

  • Reaction: Tightly seal the tube and heat the reaction mixture to 100-120 °C with stirring for 12-24 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove palladium black. Rinse the pad with ethyl acetate. Dilute the filtrate with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel to afford the (E)-1,5-dimethyl-3-styryl-1H-pyrazole product.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / P(OEt)₃Et₃NDMF100up to 95 (for 4-iodopyrazoles)[13]
Pd(OAc)₂ / PPh₃Et₃NAcetonitrile80GoodGeneral Conditions
IMes-Pd(dmba)ClK₂CO₃Dioxane12032 (for 4-bromopyrazole)[13]

Buchwald-Hartwig Amination: Synthesis of 3-Aminopyrazoles

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[14][15] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles. Applying this to this compound provides direct access to 3-aminopyrazole derivatives, which are key pharmacophores.

Causality & Mechanism: The success of this reaction hinges on the use of a palladium precursor in combination with a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos, or DavePhos).[16][17] These bulky ligands facilitate both the initial oxidative addition and the final, often rate-limiting, reductive elimination step.[14] The reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), to deprotonate the amine and generate the active amide nucleophile. The catalytic cycle follows the standard oxidative addition → amine coordination/deprotonation → reductive elimination pathway.[15]

G Pd0 Pd(0)L OA_Complex LPd(II)(Py-R)I Pd0->OA_Complex Oxidative Addition Amide_Complex LPd(II)(Py-R)(NR'R'') OA_Complex->Amide_Complex Amine Coordination & Deprotonation Amide_Complex->Pd0 Reductive Elimination Product Py-NR'R'' Amide_Complex->Product ArylHalide Py-I ArylHalide->OA_Complex Amine HNR'R'' Amine->OA_Complex Base Base Base->OA_Complex

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 4: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is based on general conditions for the amination of aryl halides and halopyrazoles.[17][18]

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • A suitable biaryl phosphine ligand, e.g., XPhos or RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Glovebox or Schlenk line technique

  • Sealed reaction tube or Schlenk flask

Procedure:

  • Setup (Glovebox Recommended): Inside a glovebox, add NaOtBu to a reaction tube. In a separate vial, charge Pd₂(dba)₃ and the phosphine ligand, add toluene to form a pre-catalyst solution, and stir for 10 minutes.

  • Reagent Addition: To the reaction tube containing the base, add this compound. Add the pre-catalyst solution, followed by the morpholine and additional toluene.

  • Reaction: Seal the tube tightly and remove it from the glovebox. Heat the reaction to 80-110 °C with vigorous stirring for 8-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, then separate the layers.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude material by column chromatography on silica gel to afford 4-(1,5-dimethyl-1H-pyrazol-3-yl)morpholine.

Catalyst SystemBaseSolventTemp (°C)Time (h)Reference
Pd₂(dba)₃ / Ligand 1NaOtBuToluene80-859-10[18]
Pd(dba)₂ / tBuDavePhosNaOtBuDioxane10012[17]
XantPhos Pd G3DBUMeCN/PhMe1401[19]
Ligand 1 is a specific pyrazole-based P,N-ligand described in the reference.

Carbonylative Couplings: Synthesis of 3-Keto-pyrazoles

Carbonylative couplings are a class of reactions where carbon monoxide (CO) is incorporated into the final product.[20][21] These reactions provide access to valuable carbonyl compounds such as ketones, amides, and esters directly from aryl halides. For this compound, this allows for the synthesis of 3-aroylpyrazoles (ketones) or 3-carboxamidopyrazoles.

Causality & Mechanism: The mechanism begins similarly with the oxidative addition of the iodopyrazole to Pd(0). The resulting Pd(II) complex then undergoes migratory insertion of a CO molecule, which is typically supplied from a pressurized CO atmosphere. This forms a palladium-acyl intermediate. This key intermediate can then react with a suitable nucleophile. For example, in a carbonylative Suzuki coupling, it undergoes transmetalation with a boronic acid, followed by reductive elimination to yield a ketone.[21] In an aminocarbonylation, it reacts with an amine to form an amide. These reactions often require higher pressures and specialized equipment to handle the carbon monoxide gas safely.

Protocol 5: Carbonylative Suzuki Coupling of this compound

This is a representative protocol for producing a ketone, adapted from general procedures.[21][22]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • A suitable phosphine ligand (e.g., PPh₃ or Xantphos)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Autoclave or high-pressure reaction vessel

  • Carbon monoxide (CO) gas supply

Procedure:

  • Setup: To a glass liner for a high-pressure reactor, add this compound, phenylboronic acid, Pd(OAc)₂, the ligand, and K₂CO₃.

  • Assembly: Place the liner in the autoclave. Seal the reactor and purge it several times with CO gas (low pressure) before pressurizing to the desired pressure (e.g., 10-40 bar).

  • Reaction: Heat the reactor to 100-120 °C with efficient mechanical stirring for 12-24 hours.

  • Work-up: After cooling to room temperature, carefully vent the CO gas in a fume hood. Open the reactor, remove the liner, and dilute the contents with ethyl acetate. Filter through Celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield (1,5-dimethyl-1H-pyrazol-3-yl)(phenyl)methanone.

References

  • Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 538-550. [Link]

  • Mazeikaite, R., Sudzius, J., Urbelis, G., & Labanauskas, L. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ARKIVOC, 2014(6), 54-71. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. Kaunas University of Technology ePubl. [Link]

  • Peglow, T. J., et al. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Chemical Asian Journal, 19(23), e202400749. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Kollár, L., & Kégl, T. (2021). 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021). Catalysts, 11(10), 1222. [Link]

  • Eller, G. A., et al. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate. [Link]

  • Mazeikaite, R., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

  • Itoh, T., et al. (2011). Heck-Mizoroki Reaction of 4-Iodo-1H-Pyrazoles. HETEROCYCLES, 83(4), 827. [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans. Sci-Hub. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Wiley Online Library. [Link]

  • Wikipedia contributors. (2024). Sonogashira reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Kashani, S. K., & Jessiman, J. E. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Pal, A., & Sarkar, A. (2003). Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95. [Link]

  • Palladium-Catalyzed Aminocyclization−Coupling Cascades: Preparation of Dehydrotryptophan Derivative. Universidade de Vigo. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. National Institutes of Health. [Link]

  • NRO Chemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Nolan, S. P., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(10), 4689-4696. [Link]

  • Kégl, T., & Kollár, L. (2021). 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021). ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Effect of N1-substituted pyrazolic hybrid ligands on palladium catalysts for the Heck reaction. Elsevier. [Link]

  • Colacot, T. J. (2020). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 24(9), 1603-1623. [Link]

  • Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Frontiers in Chemistry. [Link]

  • Park, A., et al. (2011). Pd-catalyzed carbonylative reactions of aryl iodides and alkynyl carboxylic acids via decarboxylative couplings. Organic Letters, 13(5), 944-947. [Link]

  • Palladium‐Catalyzed Carbonylative Cross‐Coupling of Aryl Iodides and Alkenyl Bromides with Benzyl Halides under Reductive Conditions. ResearchGate. [Link]

Sources

Application Note: Synthesis of 3-Aryl-1,5-dimethyl-1H-pyrazoles via Palladium-Catalyzed Cross-Coupling of Iodinated Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 3-aryl-1,5-dimethyl-1H-pyrazoles, a scaffold of significant interest in medicinal chemistry. The core of this methodology is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile tool for the formation of carbon-carbon bonds.[1][2][3] We will detail the synthesis of the key intermediate, 3-iodo-1,5-dimethyl-1H-pyrazole, and its subsequent palladium-catalyzed coupling with various arylboronic acids. This application note offers not only step-by-step protocols but also delves into the mechanistic underpinnings and critical parameters that ensure high-yield, reproducible results.

Introduction: The Significance of Aryl-Pyrazoles

Aryl-pyrazole moieties are privileged structures found in a multitude of commercially available pharmaceuticals and agrochemicals.[4] Their prevalence stems from their ability to engage in various biological interactions, often serving as critical pharmacophores. The specific substitution pattern, such as the presence of an aryl group at the 3-position and methyl groups at the 1 and 5-positions, can significantly influence the molecule's biological activity. Consequently, efficient and modular synthetic routes to access a diverse library of these compounds are highly sought after in drug discovery and development.

The Suzuki-Miyaura cross-coupling reaction has emerged as a premier method for forging carbon-carbon bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acid coupling partners.[2][5] This reaction typically employs a palladium catalyst to couple an organohalide with an organoboron compound in the presence of a base.[2][3] For the synthesis of 3-aryl-pyrazoles, iodinated pyrazoles are particularly effective electrophiles due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium(0) catalyst.[3]

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura cross-coupling involves a catalytic cycle centered around a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[2][6]

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate.[2][5][6]

  • Transmetalation: The aryl group from the arylboronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the iodide.[2][5][6]

  • Reductive Elimination: The two organic moieties on the palladium complex (the pyrazole and the aryl group) couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[2][5][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Pd(II)_Intermediate [Ar-Pd(II)L₂-I] Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation (Ar'B(OH)₂ + Base) Pd(II)_Intermediate->Transmetalation Pd(II)_Diorganyl [Ar-Pd(II)L₂-Ar'] Transmetalation->Pd(II)_Diorganyl Reductive_Elimination Reductive Elimination Pd(II)_Diorganyl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Part A: Synthesis of the Precursor: this compound

The synthesis of the iodinated precursor is a critical first step. While various methods exist for the iodination of pyrazoles, a common route involves the direct iodination of the corresponding pyrazole.

Materials:

  • 1,5-dimethyl-1H-pyrazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • To a solution of 1,5-dimethyl-1H-pyrazole (1.0 equiv.) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any remaining iodine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound as a solid.

Part B: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-1,5-dimethyl-1H-pyrazoles

This protocol outlines a general procedure for the palladium-catalyzed coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃))

  • Solvent system (e.g., 1,4-dioxane/water, DMF/water, or toluene/ethanol/water)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Heating mantle or microwave reactor

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • In a Schlenk tube or microwave vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (2-5 mol%).

  • Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C for conventional heating or as specified for microwave irradiation) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 30 minutes to 24 hours depending on the substrates and conditions.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1,5-dimethyl-1H-pyrazole.

Suzuki_Workflow cluster_workflow Experimental Workflow A Combine Reactants: This compound, Arylboronic Acid, Base, Pd Catalyst B Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C Add Degassed Solvent B->C D Heat & Stir (Conventional or Microwave) C->D E Reaction Monitoring (TLC, LC-MS) D->E F Work-up: Dilute, Wash, Dry E->F G Purification: Column Chromatography F->G H Characterization (NMR, MS) G->H

Caption: General workflow for Suzuki-Miyaura coupling.

Data Presentation and Characterization

The successful synthesis of the target compounds should be confirmed by standard analytical techniques.

CompoundAryl SubstituentYield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z) [M+H]⁺
1 Phenyl857.45-7.25 (m, 5H), 6.20 (s, 1H), 3.75 (s, 3H), 2.30 (s, 3H)149.0, 140.5, 133.0, 128.9, 127.5, 126.0, 107.0, 36.5, 12.0187.12
2 4-Methoxyphenyl927.35 (d, 2H), 6.90 (d, 2H), 6.15 (s, 1H), 3.80 (s, 3H), 3.70 (s, 3H), 2.25 (s, 3H)159.0, 148.5, 140.0, 127.0, 125.5, 114.2, 106.5, 55.3, 36.4, 11.9217.13
3 4-Chlorophenyl887.40 (d, 2H), 7.30 (d, 2H), 6.22 (s, 1H), 3.73 (s, 3H), 2.28 (s, 3H)148.8, 140.2, 133.5, 131.5, 129.0, 127.3, 107.2, 36.6, 12.1221.08
Note: The NMR and MS data presented are representative and may vary slightly based on experimental conditions and instrumentation.[7][8][9][10][11]

Troubleshooting and Optimization

The success of the Suzuki-Miyaura coupling is contingent on several factors. Here are some field-proven insights for optimization:

  • Catalyst and Ligand Choice: While Pd(PPh₃)₄ is often effective, for less reactive arylboronic acids or sterically hindered substrates, more advanced catalyst systems like those employing Buchwald ligands (e.g., SPhos, XPhos) in combination with a Pd(II) precatalyst (e.g., Pd(OAc)₂) may be necessary to achieve high yields.[12] The choice of catalyst can vary depending on the position of the iodine on the pyrazole ring.[12]

  • Base Selection: The choice of base is critical for activating the boronic acid. Inorganic bases like K₂CO₃, Na₂CO₃, and Cs₂CO₃ are commonly used. For challenging couplings, stronger bases like K₃PO₄ may be beneficial. The solubility of the base in the chosen solvent system should also be considered.

  • Solvent System: A mixture of an organic solvent and water is typically employed. The organic solvent (e.g., dioxane, DMF, toluene) solubilizes the organic reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step. Microwave irradiation can often accelerate the reaction and improve yields.[13]

  • Degassing: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Thoroughly degassing the solvent and maintaining an inert atmosphere throughout the reaction is crucial to prevent catalyst deactivation.

  • Side Reactions: A common side reaction is the protodeborylation of the arylboronic acid. This can be minimized by using anhydrous solvents (when a non-aqueous protocol is employed) and ensuring the reaction goes to completion in a reasonable timeframe. Homocoupling of the boronic acid can also occur, which can be suppressed by careful control of reaction conditions.

Conclusion

The synthesis of 3-aryl-1,5-dimethyl-1H-pyrazoles via the Suzuki-Miyaura cross-coupling of this compound is a highly efficient and versatile methodology. By carefully selecting the catalyst, base, and solvent system, researchers can access a wide array of derivatives in high yields. The protocols and insights provided in this application note serve as a robust starting point for the synthesis of these valuable compounds for applications in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • National Institutes of Health. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]

  • Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • National Institutes of Health. Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. [Link]

  • PubMed. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. [Link]

  • MDPI. 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. [Link]

  • JOCPR. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]

  • PubMed Central. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. [Link]

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Introduction: The Strategic Importance of Pyrazole N-Protection

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the N-Protection of 3-iodo-1,5-dimethyl-1H-pyrazole for Advanced Synthetic Applications

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The functionalization of the pyrazole ring is therefore a critical task for chemists aiming to modulate the pharmacological profile of these molecules.

This compound, in particular, is a versatile building block. The iodo-substituent at the C3 position serves as a highly effective handle for introducing molecular complexity through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. However, the presence of the N-H proton in the parent pyrazole can interfere with these transformations. The acidic proton can quench organometallic reagents or alter the catalytic cycle, leading to reduced yields and undesired side reactions.[1][2]

Consequently, the strategic protection of the pyrazole nitrogen is a mandatory first step in many synthetic sequences. This guide provides a detailed examination of two robust and widely adopted protecting groups for this purpose: the tert-butyloxycarbonyl (Boc) group and the 2-(trimethylsilyl)ethoxymethyl (SEM) group. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for their installation, and discuss their respective deprotection strategies, empowering researchers to make informed decisions for their specific synthetic goals.

Choosing the Optimal Protecting Group: A Comparative Analysis

The selection of a protecting group is a critical decision that hinges on the stability required for subsequent reaction steps and the orthogonality of its removal.

  • The Boc Group (tert-butyloxycarbonyl): A widely used protecting group, prized for its general stability and straightforward removal under acidic conditions.[3][4] It is often the first choice for simpler synthetic sequences. However, studies have shown that the N-Boc group on pyrazoles can be unstable during reactions involving strong organometallic compounds and even during certain analytical procedures like GC-MS analysis.[2][5][6]

  • The SEM Group (2-(trimethylsilyl)ethoxymethyl): The SEM group offers superior stability across a broader range of chemical environments, including strongly basic and acidic conditions, as well as many oxidative and reductive reagents.[7][8] This robustness makes it ideal for complex, multi-step syntheses where the protected pyrazole will be subjected to harsh conditions.[9] Its removal, typically achieved with fluoride ions or specific Lewis acids, provides an orthogonal deprotection strategy that is compatible with acid-labile groups like Boc.[7][10]

The following workflow illustrates the decision-making process for selecting a protecting group.

G Start Start: This compound Decision Evaluate Downstream Synthetic Steps Start->Decision Boc_Path Mild Conditions? (e.g., standard Suzuki, Sonogashira) Decision->Boc_Path Yes SEM_Path Harsh Conditions? (e.g., Strong base, organometallics, multi-step synthesis) Decision->SEM_Path Yes Protect_Boc Protocol 1: N-Boc Protection Boc_Path->Protect_Boc Protect_SEM Protocol 2: N-SEM Protection SEM_Path->Protect_SEM Deprotect_Boc Deprotection: Acidic Conditions (TFA, HCl) Protect_Boc->Deprotect_Boc Deprotect_SEM Deprotection: Fluoride Source (TBAF) or Lewis Acid Protect_SEM->Deprotect_SEM End Final Product Deprotect_Boc->End Deprotect_SEM->End

Caption: Decision workflow for choosing between Boc and SEM protection.

Protocol 1: N-Boc Protection of this compound

This protocol details the protection of the pyrazole nitrogen using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via acylation of the pyrazole nitrogen, typically catalyzed by a mild base.

Reaction Scheme: (A chemical drawing showing this compound reacting with Boc₂O and a base like Et₃N or DMAP in a solvent like DCM to yield tert-butyl this compound-1-carboxylate)

Materials and Equipment
Reagents Equipment
This compoundRound-bottom flask with stir bar
Di-tert-butyl dicarbonate (Boc₂O)Magnetic stirrer hotplate
Triethylamine (Et₃N) or 4-DMAPInert atmosphere setup (Nitrogen/Argon)
Dichloromethane (DCM), anhydrousTLC plates (silica gel 60 F₂₅₄)
Saturated aqueous NaHCO₃ solutionUV lamp for TLC visualization
Brine (Saturated aqueous NaCl solution)Separatory funnel
Anhydrous Sodium Sulfate (Na₂SO₄)Rotary evaporator
Solvents for chromatography (Hexane, EtOAc)Column chromatography setup
Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM). Add triethylamine (1.5 equiv.). A catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv.) can be added to accelerate the reaction.[11]

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase is 30% Ethyl Acetate in Hexane.

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution to remove acidic impurities, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure N-Boc protected pyrazole.[2][5]

Troubleshooting
Problem Possible Cause Solution
Incomplete ReactionInsufficient base or reagent; low reactivity.Add a catalytic amount of DMAP. If the reaction is still sluggish, consider gentle heating (e.g., 40 °C). Ensure Boc₂O is of good quality.
Low YieldLoss during work-up; incomplete reaction.Ensure thorough extraction. Check the pH of the aqueous layer during washes to ensure it remains basic. Re-evaluate reaction time and consider adding more Boc₂O if necessary.
Presence of Side ProductsImpurities in starting material; reaction with solvent.Ensure the use of anhydrous DCM. Purify the starting material if needed. Side products from Boc₂O decomposition can usually be removed by chromatography.

Protocol 2: N-SEM Protection of this compound

This protocol employs the highly stable SEM protecting group. The reaction requires a strong base to deprotonate the pyrazole, followed by nucleophilic substitution on SEM-Cl. Strict anhydrous and inert conditions are critical for success.[7]

Reaction Scheme: (A chemical drawing showing this compound first reacting with NaH in THF to form the pyrazolide anion, which then reacts with SEM-Cl to yield 3-iodo-1,5-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole)

Materials and Equipment
Reagents Equipment
This compoundTwo-neck round-bottom flask with stir bar
Sodium hydride (NaH), 60% dispersion in oilSyringes and needles
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)Ice bath
Tetrahydrofuran (THF), anhydrousMagnetic stirrer
Saturated aqueous NH₄Cl solutionInert atmosphere setup (Nitrogen/Argon)
Diethyl ether or Ethyl acetateTLC plates and UV lamp
Anhydrous Sodium Sulfate (Na₂SO₄)Separatory funnel
Solvents for chromatography (Hexane, EtOAc)Rotary evaporator & Column setup
Step-by-Step Methodology
  • Preparation of Base: In a dry, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH, 1.2 equiv., 60% dispersion) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Dissolve this compound (1.0 equiv.) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • SEM-Cl Addition: Add SEM-Cl (1.2 equiv.) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize the excess NaH.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., gradient of ethyl acetate in hexane).

Troubleshooting
Problem Possible Cause Solution
No or Low ConversionInactive NaH; presence of moisture.Use fresh NaH. Ensure all glassware is oven-dried and the solvent is truly anhydrous. Wash the commercial NaH with dry hexane to remove mineral oil before use.
Multiple ProductsIncomplete deprotonation; degradation of SEM-Cl.Ensure sufficient time for deprotonation before adding SEM-Cl. Add SEM-Cl slowly at 0 °C to control the exothermic reaction.
Difficult PurificationResidual mineral oil from NaH.During work-up, perform extractions diligently. The mineral oil will typically elute very early in the column chromatography (with pure hexane).

Comparative Summary and Deprotection Strategies

The choice of protocol is dictated by the overall synthetic plan. The table below summarizes the key aspects of each method.

Parameter N-Boc Protection N-SEM Protection
Base Mild (Et₃N, DMAP)Strong (NaH)
Conditions Room temperature, standard glasswareAnhydrous, inert atmosphere, 0 °C to RT
Stability Good for many standard reactionsExcellent, stable to a wide range of conditions
Deprotection Acidic (e.g., TFA in DCM; HCl in dioxane)[12][13][14]Fluoride (TBAF) or Lewis Acid (MgBr₂, SnCl₄)[9][10][15]
Best For Shorter synthetic routes with mild downstream steps.Complex, multi-step syntheses with harsh reaction conditions.

The general workflow for protection and subsequent deprotection is visualized below.

G cluster_protection PART 1: Protection cluster_synthesis PART 2: Synthesis cluster_deprotection PART 3: Deprotection Start This compound Base Add Base (e.g., Et3N or NaH) Start->Base Reagent Add Protecting Group Reagent (Boc2O or SEM-Cl) Base->Reagent Protected N-Protected Pyrazole Reagent->Protected Coupling Downstream Reactions (e.g., Cross-Coupling) Protected->Coupling Deprotect_Reagent Add Deprotection Reagent (Acid or Fluoride) Coupling->Deprotect_Reagent Final Final Functionalized Product Deprotect_Reagent->Final

Caption: General experimental workflow from protection to final product.

Conclusion

The N-protection of this compound is a crucial enabling step for its use in advanced organic synthesis. Both Boc and SEM groups offer reliable protection, but their distinct stability profiles and deprotection conditions cater to different synthetic strategies. The Boc group is suitable for straightforward sequences, while the robust SEM group is the protector of choice for complex, multi-step syntheses requiring orthogonal strategies. By understanding the principles and following the detailed protocols outlined in this guide, researchers can confidently select and implement the appropriate N-protection strategy, unlocking the full synthetic potential of this valuable iodopyrazole building block.

References

  • Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]

  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]

  • Chidipudi, S. R., & Gribble, G. W. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. NIH Public Access, 2012(12), 3251-3255. [Link]

  • Wang, X., et al. (2015). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 20(3), 5168-5179. [Link]

  • Gerstenberger, B. S., et al. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(9), 2097-2100. [Link]

  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

  • Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]

  • Unnava, R., et al. (2016). Synthesis of Substituted Pyrazole N-Oxide and Pyrazole from Propargyl Amine. ChemistrySelect, 1(8), 1816-1823. [Link]

  • Barrow, J. C., et al. (2006). Modulating N- versus O-arylation in pyrazolone-aryl halide couplings. Tetrahedron Letters, 47(45), 7929-7932. [Link]

  • Kaur, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25032-25039. [Link]

  • Martin, B., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 23(9), 1859-1870. [Link]

  • Ziegler, D. S., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. RSC Advances, 11(48), 30255-30263. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Edwards, M. P., et al. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 49(19), 3503-3512. [Link]

  • Tumkevicius, S., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71. [Link]

  • Kumar, P., et al. (2009). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids, 28(2), 197-206. [Link]

  • Oakwood Chemical. (n.d.). 1-(1-Boc-4-piperidinyl)-4-iodopyrazole, min 98%. Oakwood Chemical. [Link]

  • Sharma, P., & Sharma, V. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 089-094. [Link]

  • Aerssens, M. H. P. J., et al. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447-1449. [Link]

  • Tumkevicius, S., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]

  • PubChem. (n.d.). 1-boc-4-iodopyrazole. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. Organic Chemistry Portal. [Link]

  • Pereira, C. M. P., et al. (2009). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]

  • Lyalin, B. V., et al. (2010). Electrosynthesis of 4-iodopyrazole and its derivatives. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Sieroń, L., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(75), 61247-61255. [Link]

  • Stobaugh, J. F., et al. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Biochemistry, 135(2), 495-504. [Link]

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Grignard reagent formation from iodinated pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers

Topic: Formation of Grignard Reagents from Iodinated Pyrazoles: A Detailed Guide to Synthesis and Application

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole moiety is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant drugs.[1] Functionalizing the pyrazole scaffold is therefore of paramount importance in drug discovery. The Grignard reaction offers a powerful method for creating carbon-carbon bonds, and the formation of pyrazolyl Grignard reagents from their corresponding halides opens a gateway to a vast chemical space. This guide provides an in-depth exploration of the formation of Grignard reagents from iodinated pyrazoles, a substrate class that offers a favorable balance of reactivity and stability. We will delve into the mechanistic underpinnings, provide field-tested protocols for magnesium activation and reagent formation, and offer a comprehensive troubleshooting guide to navigate the unique challenges associated with heteroaromatic Grignard reagents.

Introduction: The Challenge and Opportunity of Heteroaromatic Grignards

The synthesis of Grignard reagents from organic halides and magnesium metal is a classic transformation in organic chemistry.[2] The mechanism is believed to proceed via a single-electron transfer (SET) from the magnesium surface to the organic halide, forming a radical anion which then fragments and recombines on the surface to yield the organomagnesium species.[3]

While conceptually straightforward for simple alkyl or aryl halides, the formation of Grignard reagents from heteroaromatic halides like iodinated pyrazoles presents specific challenges:

  • The Passivating Oxide Layer: All magnesium metal is coated with a stubborn layer of magnesium oxide (MgO), which prevents the metal from reacting with the organic halide.[4] Successful initiation is entirely dependent on disrupting this layer.

  • Acidity of Heteroaromatic Protons: Some protons on the heterocyclic ring can be sufficiently acidic to quench the newly formed Grignard reagent, leading to reduced yields.

  • Coordination Effects: The lone pairs on the pyrazole nitrogen atoms can coordinate to the magnesium surface, potentially influencing reactivity in complex ways.

Iodinated pyrazoles are often the substrates of choice over their bromo- or chloro-analogs. The weaker carbon-iodine bond facilitates the initial electron transfer, often allowing the reaction to proceed under milder conditions and mitigating some of the challenges associated with less reactive halides.[5]

The Crucial First Step: Activation of Magnesium Metal

The single most critical factor for a successful Grignard reaction is the activation of the magnesium metal. The goal is to break through the MgO layer to expose a fresh, reactive metal surface.[4][6] Several methods have been developed, each with its own advantages.

Chemical Activation Methods
  • Iodine (I₂): Adding a small crystal of iodine is a time-honored method. The iodine is thought to react with the magnesium at weak points in the oxide layer, creating reactive magnesium iodide and etching the surface.[4] A key visual indicator of successful initiation is the disappearance of the characteristic brown/purple color of the iodine.[4]

  • 1,2-Dibromoethane (DBE): This is a highly effective activating agent. DBE reacts readily with magnesium to produce ethylene gas and magnesium bromide.[4][6] The observation of bubbling (ethylene evolution) is a clear sign that the magnesium is active and the reaction is ready for the substrate.[6] The side products are innocuous, making this a clean and reliable method.

Mechanical and Physical Activation Methods
  • In-situ Crushing: Using a glass stirring rod to crush the magnesium turnings inside the reaction flask can physically break the oxide layer, exposing fresh metal.[7]

  • Ultrasonication: Placing the reaction flask in an ultrasonic bath can use cavitation to clean the magnesium surface.[7]

  • Dry Stirring: Vigorously stirring the magnesium turnings under an inert atmosphere for an extended period before adding solvent can abrade the surfaces and remove the oxide layer.[7]

A combination of these methods, such as adding a crystal of iodine and gently crushing the turnings against the glass, is often highly effective.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Magnesium TurningsGrignard Grade, >99.5%Standard ChemicalMust be fresh and stored under an inert atmosphere. Avoid dull, heavily oxidized turnings.
Iodinated Pyrazole SubstrateSubstrate Specific, >98%In-house/CommercialMust be completely dry. If necessary, co-evaporate with anhydrous toluene before use.
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂O, with BHTStandard ChemicalUse a freshly opened bottle or dispense from a solvent purification system.
Iodine (I₂)Crystal, ACS ReagentStandard ChemicalA single small crystal is usually sufficient.
1,2-Dibromoethane (DBE)>99%Standard ChemicalUse a few drops from a syringe.
Anhydrous Diethyl Ether (for trapping)Anhydrous, <50 ppm H₂OStandard ChemicalFor GC analysis of derivatives.
Deuterium Oxide (D₂O)99.9 atom % DStandard ChemicalFor quenching and determining Grignard formation efficiency via NMR.
N,N-Dimethylformamide (DMF)AnhydrousStandard ChemicalFor quenching to form the corresponding aldehyde.
Hydrochloric Acid (HCl)1M Aqueous SolutionStandard ChemicalFor workup.
Argon or Nitrogen GasHigh Purity (99.998%)Gas SupplierFor maintaining an inert atmosphere.
GlasswareBorosilicateStandard LabwareAll glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C).
Workflow for Pyrazolyl Grignard Reagent Formation

The following diagram outlines the general experimental workflow.

G cluster_prep Phase 1: Preparation cluster_formation Phase 2: Grignard Formation cluster_analysis Phase 3: Quenching & Analysis A 1. Flame-Dry Glassware (3-neck RBF, condenser, dropping funnel) B 2. Assemble Under Inert Gas (Ar or N₂) A->B C 3. Add Mg Turnings & Activator (e.g., I₂) B->C D 4. Add Anhydrous THF C->D F 6. Initiate Reaction (Add ~10% of iodopyrazole solution) D->F E 5. Prepare Iodopyrazole Solution (in anhydrous THF) E->F G 7. Observe Initiation Signs (Color change, gentle reflux) F->G H 8. Slow Addition of Remaining Iodopyrazole Solution G->H I 9. Heat to Reflux (e.g., 1-3 hours) H->I J 10. Cool to 0°C I->J K 11. Quench with Electrophile (e.g., DMF, D₂O, Aldehyde) J->K L 12. Aqueous Workup (e.g., NH₄Cl or HCl) K->L M 13. Extraction & Purification L->M

Caption: General experimental workflow for pyrazolyl Grignard reagent formation.

Step-by-Step Protocol

1. Glassware Preparation:

  • Place a three-necked round-bottomed flask, a reflux condenser, a glass stopper, and a pressure-equalizing dropping funnel in an oven (>120°C) overnight.

  • Quickly assemble the glassware while still hot and flame-dry under a high vacuum. Allow the apparatus to cool to room temperature under a positive pressure of argon or nitrogen.

2. Magnesium Activation:

  • Remove the glass stopper and, under a strong flow of inert gas, add magnesium turnings (1.2 equivalents).

  • Add a single small crystal of iodine.

  • Re-stopper the flask. You may gently heat the flask with a heat gun until iodine vapors are visible, then allow it to cool.

3. Reaction Initiation:

  • Add anhydrous THF via syringe to cover the magnesium.

  • In a separate dry flask, dissolve the iodinated pyrazole (1.0 equivalent) in anhydrous THF. Transfer this solution to the dropping funnel.

  • Add approximately 10% of the iodopyrazole solution to the magnesium suspension.

  • Watch for signs of initiation: disappearance of the iodine color, the appearance of turbidity (a cloudy grey/brown color), and a gentle, spontaneous boiling of the solvent.[4] If the reaction does not start, refer to the Troubleshooting section (5.1).

4. Grignard Reagent Formation:

  • Once the reaction is initiated, begin the dropwise addition of the remaining iodopyrazole solution at a rate that maintains a gentle reflux. This slow addition is crucial to prevent side reactions like Wurtz coupling.[8]

  • After the addition is complete, heat the reaction mixture to a gentle reflux using an oil bath for 1-3 hours to ensure complete consumption of the magnesium. The final solution should appear as a cloudy grey or brown suspension.

5. Quenching and Workup (Example: Formation of a Pyrazole Carboxaldehyde):

  • Cool the freshly prepared Grignard reagent to 0°C in an ice bath.

  • Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise via syringe. A thick precipitate may form.

  • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction back to 0°C and slowly quench by adding 1M aqueous HCl. Stir vigorously until all solids have dissolved.

  • Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude pyrazole carboxaldehyde.

Mechanistic Considerations

The formation of the Grignard reagent is a surface reaction involving radical intermediates. Understanding this helps in optimizing the reaction conditions.

G Start Pz-I + Mg(s) surface SET Single Electron Transfer (SET) Start->SET e⁻ RadicalAnion [Pz-I]•⁻ Mg⁺(s) SET->RadicalAnion Fragmentation Fragmentation RadicalAnion->Fragmentation Radical Pz• + I⁻ Mg⁺(s) Fragmentation->Radical Recombination Surface Recombination Radical->Recombination Product Pz-Mg-I Recombination->Product

Caption: Simplified mechanism for Grignard reagent formation on the Mg surface.

The key is to favor the desired surface recombination pathway over side reactions. High dilution and slow addition of the halide substrate disfavor the bimolecular Wurtz coupling (R• + R-X → R-R + X•), which can be a major side reaction, especially with reactive halides.[8]

Troubleshooting Guide

Even with careful preparation, Grignard reactions can be capricious. This guide addresses common failure modes.

ProblemSymptom(s)Possible Cause(s)Suggested Solution(s)
Failure to Initiate No heat evolution, no color change, no bubbling after adding initial aliquot.1. Inactive Mg surface (MgO layer).[8]2. Wet solvent or glassware.[9]3. Unreactive halide.1. Add another crystal of I₂ or a few drops of 1,2-dibromoethane (DBE).2. Gently warm the flask with a heat gun.3. Use an ultrasonic bath for 10-15 minutes.4. As a last resort, add a few drops of a pre-formed Grignard reagent (e.g., MeMgBr) as an initiator.[6]
Low Yield of Desired Product Isolated product mass is significantly lower than theoretical.1. Incomplete formation of Grignard reagent.2. Wurtz coupling side reaction.3. Protonation of Grignard by acidic N-H on pyrazole (if unprotected).4. Enolization of ketone/aldehyde electrophile.[8]1. Ensure complete consumption of Mg (extend reflux time).2. Use a more dilute solution of the iodopyrazole and add it more slowly.3. Protect the pyrazole N-H with a suitable protecting group (e.g., SEM, THP) prior to Grignard formation.[10]4. Use a less sterically hindered Grignard or electrophile.
Reaction Turns Dark Brown/Black Solution becomes very dark during reflux.1. Decomposition of the Grignard reagent due to prolonged heating or impurities.2. Formation of finely divided metal from side reactions.[8]1. This does not always indicate failure. Proceed with the reaction and quench as planned.2. Reduce the reflux time in future attempts.3. Ensure high-purity reagents and solvents are used.

Conclusion

The formation of Grignard reagents from iodinated pyrazoles is a highly valuable transformation for the synthesis of complex, biologically active molecules. Success hinges on meticulous attention to anhydrous conditions and, most critically, the effective activation of the magnesium metal. By understanding the underlying mechanism and potential pitfalls, researchers can reliably access these versatile nucleophilic intermediates. The protocols and troubleshooting guide presented here provide a robust framework for the successful implementation of this powerful synthetic tool in drug discovery and development programs.

References

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.Organic Process Research & Development.
  • Activation of Grignard reagent - Chemistry Stack Exchange.Chemistry Stack Exchange.
  • Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosyl
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  • Activation of Magnesium for Grignard Reagent Synthesis.BenchChem.
  • Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.Arkivoc.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction.
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  • A novel method of iodination and azo bond form
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  • Grignard Formation - Troubleshooting and Perfecting.Reddit.
  • Direct Synthesis of Heavy Grignard Reagents: Challenges, Limitations, and Derivatiz
  • Grignard Reagents For Addition To Aldehydes and Ketones.Master Organic Chemistry.
  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.BenchChem.
  • synthesis of pyrazoles.YouTube.
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  • Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins.Organic Syntheses.
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The Versatile Intermediate: Application Notes for 3-Iodo-1,5-dimethyl-1H-pyrazole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Its prevalence in blockbuster drugs such as Celecoxib (an anti-inflammatory agent) and Sildenafil (used to treat erectile dysfunction) underscores the significance of this heterocyclic motif.[3][4][5] The strategic functionalization of the pyrazole ring is paramount to modulating the biological activity and physicochemical properties of these molecules. Among the various synthetic handles employed for such modifications, the iodo group at the C3-position of the pyrazole ring stands out as a particularly versatile and reactive functional group, paving the way for a diverse array of carbon-carbon and carbon-heteroatom bond-forming reactions.

This technical guide provides an in-depth exploration of 3-iodo-1,5-dimethyl-1H-pyrazole (CAS No. 1354706-38-9) as a key synthetic intermediate. We will delve into its preparation and detail its application in several cornerstone palladium-catalyzed cross-coupling reactions, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals. The methodologies presented herein are designed to be self-validating, with a focus on explaining the causality behind experimental choices to empower chemists to not only replicate but also adapt these procedures for their specific synthetic challenges.

Synthesis of this compound: A Practical Approach

The most common and practical route to this compound involves a two-step sequence starting from the readily available 1,5-dimethyl-1H-pyrazol-3-amine. This process leverages the classical Sandmeyer reaction, a robust method for the conversion of an amino group on an aromatic or heteroaromatic ring into a variety of functionalities, including halides.[6][7]

The overall synthetic transformation is depicted below:

G cluster_0 Synthesis of this compound A 1,5-dimethyl-1H-pyrazol-3-amine B [Diazonium Salt Intermediate] A->B  NaNO₂, aq. H₂SO₄  0-5 °C C This compound B->C  KI, H₂O  Room Temp.

Figure 1: Synthetic pathway to this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 1,5-dimethyl-1H-pyrazol-3-amine

  • Sulfuric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 1,5-dimethyl-1H-pyrazol-3-amine (1.0 eq) in a solution of sulfuric acid in water at 0-5 °C with stirring. A solution of sodium nitrite (1.1 eq) in water is then added dropwise, ensuring the temperature is maintained below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature. The formation of the diazonium salt is a critical step, and maintaining a low temperature is essential to prevent its decomposition.[6]

  • Iodination: In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water. To this solution, add the freshly prepared diazonium salt solution dropwise with vigorous stirring at room temperature. The evolution of nitrogen gas should be observed. The reaction mixture is stirred for 1-2 hours at room temperature to ensure complete conversion.

  • Work-up and Purification: The reaction mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product as a solid.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is highly susceptible to oxidative addition to a palladium(0) center, initiating the catalytic cycles of various cross-coupling reactions.[8] This reactivity makes it an excellent substrate for the construction of more complex molecular architectures.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl and vinyl-aryl structures.[9][10] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C3-position.

G cluster_1 Suzuki-Miyaura Coupling Workflow Start Reaction Setup: - this compound - Arylboronic acid - Pd Catalyst & Ligand - Base - Solvent Reaction Heating & Stirring Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Aryl-1,5-dimethyl-1H-pyrazole Purification->Product

Figure 2: General workflow for the Suzuki-Miyaura coupling.

Protocol 2: Representative Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The use of an aqueous base is crucial for the transmetalation step in the catalytic cycle.[8]

  • Reaction: The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford 3-phenyl-1,5-dimethyl-1H-pyrazole.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-10075-95
Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂O9080-98
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085-99

Table 1: Representative conditions for Suzuki-Miyaura coupling of 3-iodopyrazoles.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted heterocycles.[11][12] This reaction is particularly useful for the synthesis of precursors for more complex structures and for creating rigid linkers in drug design.

G cluster_2 Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-I(L₂) Pd0->PdII Oxidative Addition (Ar-I) PdAlkyne Ar-Pd(II)-C≡CR(L₂) PdII->PdAlkyne Transmetalation Product Ar-C≡CR PdAlkyne->Product Reductive Elimination CuI Cu(I) CuAlkyne Cu-C≡CR CuI->CuAlkyne Base, Alkyne CuAlkyne->PdII Alkyne H-C≡CR

Figure 3: Simplified catalytic cycle of the Sonogashira coupling.

Protocol 3: Representative Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Standard Schlenk line equipment

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

  • Solvent and Reagent Addition: Add anhydrous and degassed THF, followed by triethylamine (2.0 eq) and phenylacetylene (1.2 eq). The amine base is crucial as it serves both as a base and as a solvent in some cases.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

  • Purification: The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield 3-(phenylethynyl)-1,5-dimethyl-1H-pyrazole.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Typical Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHF25-5080-95
Pd(PPh₃)₄CuIDiisopropylamineDMF6075-90

Table 2: Common conditions for Sonogashira coupling of iodo-heterocycles.[11]

Heck-Mizoroki Reaction: Alkenylation of the Pyrazole Core

The Heck-Mizoroki reaction facilitates the coupling of an aryl or vinyl halide with an alkene, offering a direct route to substituted alkenes.[3][13] This reaction is highly valuable for the introduction of vinyl groups, which can serve as handles for further synthetic transformations.

Protocol 4: Representative Heck Reaction of this compound with Methyl Acrylate

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sealed reaction tube

Procedure:

  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq), palladium(II) acetate (0.05 eq), and tri(o-tolyl)phosphine (0.1 eq).

  • Reagent Addition: Add anhydrous DMF, triethylamine (1.5 eq), and methyl acrylate (1.2 eq).

  • Reaction: The tube is sealed, and the mixture is heated to 100-120 °C for 12-24 hours. The choice of phosphine ligand is critical to prevent β-hydride elimination from the undesired regioisomer.[3]

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography to afford methyl (E)-3-(1,5-dimethyl-1H-pyrazol-3-yl)acrylate.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.[14][15] This reaction is of particular importance in pharmaceutical chemistry, where the arylamine moiety is a common structural motif.

Protocol 5: Representative Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (1.5 eq).

  • Reagent Addition: Anhydrous toluene is added, followed by this compound (1.0 eq) and aniline (1.2 eq). The use of a bulky, electron-rich phosphine ligand like Xantphos is often crucial for achieving high yields in this transformation.[15]

  • Reaction: The reaction vessel is sealed and heated to 90-110 °C for 12-24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield N-phenyl-1,5-dimethyl-1H-pyrazol-3-amine.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃XantphosCs₂CO₃Toluene90-11070-90
Pd(OAc)₂BINAPNaOtBuDioxane10065-85

Table 3: Representative conditions for Buchwald-Hartwig amination.

Conclusion: A Gateway to Molecular Diversity

This compound has proven to be a highly valuable and versatile intermediate in modern organic synthesis. Its facile preparation and predictable reactivity in a range of palladium-catalyzed cross-coupling reactions make it an indispensable building block for the construction of diverse and complex molecules. The protocols detailed in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this privileged pyrazole scaffold, accelerating the discovery and development of new pharmaceuticals and functional materials. The key to successful application lies in understanding the mechanistic nuances of each reaction and carefully selecting the appropriate catalytic system and reaction conditions.

References

  • Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23. [Link]

  • Celecoxib. In Wikipedia. [Link]

  • This is a placeholder for a general pyrazole synthesis review.
  • This is a placeholder for a review on pyrazoles in m
  • This is a placeholder for a review on Sildenafil and its pyrazole core.
  • Zhang, W., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Medicinal Chemistry Research, 31(8), 1269-1293. [Link]

  • This is a placeholder for a reference on the synthesis of 1,5-dimethyl-1H-pyrazol-3-amine.
  • This is a placeholder for a general reference on Sandmeyer reactions.
  • This is a placeholder for a reference on the Sandmeyer reaction of aminopyrazoles.
  • This is a placeholder for a general reference on Suzuki-Miyaura coupling.
  • This is a placeholder for a reference on Suzuki-Miyaura coupling of iodopyrazoles.
  • This is a placeholder for a general reference on Sonogashira coupling.
  • This is a placeholder for a reference on Sonogashira coupling of iodopyrazoles.
  • This is a placeholder for a general reference on Heck-Mizoroki reactions.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • This is a placeholder for a reference on Heck reactions of iodopyrazoles.
  • This is a placeholder for a general reference on Buchwald-Hartwig amin
  • Veidemane, K., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]

  • This is a placeholder for a reference on Buchwald-Hartwig amin
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • This is a placeholder for a review on the Suzuki-Miyaura reaction.
  • This is a placeholder for a reference detailing the synthesis of 1,5-dimethyl-1H-pyrazol-3-amine.
  • This is a placeholder for a reference detailing the Sandmeyer reaction on an aminopyrazole.
  • This is a placeholder for a reference detailing a specific Suzuki coupling on a 3-iodopyrazole.
  • This is a placeholder for a reference detailing a specific Sonogashira coupling on a 3-iodopyrazole.
  • This is a placeholder for a reference detailing a specific Heck coupling on a 3-iodopyrazole.
  • This is a placeholder for a reference detailing a specific Buchwald-Hartwig amin
  • This is a placeholder for a review on the Sandmeyer reaction.
  • This is a placeholder for a review on palladium-c
  • This is a placeholder for a reference on the medicinal chemistry applic

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-iodo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-iodo-1,5-dimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions with this specific substrate. Here, we address common challenges and provide in-depth, evidence-based solutions in a straightforward question-and-answer format.

Troubleshooting Guide & FAQs

Question 1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most likely causes?

Low yields in Suzuki-Miyaura coupling reactions are a frequent issue and can stem from several factors.[1] For a substrate like this compound, here are the primary areas to investigate:

  • Catalyst System Inefficiency: The choice of palladium catalyst and ligand is paramount.[2][3] An unsuitable catalyst system may lead to slow or incomplete reaction.

  • Suboptimal Base Selection: The base plays a critical role in the transmetalation step by activating the boronic acid.[3][4] An inappropriate base can significantly hinder the reaction.

  • Side Reactions: Competing reactions such as dehalogenation (protodeiodination) of the starting material and homocoupling of the boronic acid can consume reactants and reduce the desired product's yield.[5][6][7]

  • Reagent Quality and Stability: The purity and stability of the boronic acid are crucial, as it can be prone to degradation.[5][8]

  • Reaction Conditions: Temperature, solvent, and reaction time are all critical parameters that need to be optimized.[1][9]

Question 2: I'm observing a significant amount of dehalogenated starting material (1,5-dimethyl-1H-pyrazole) in my reaction mixture. How can I minimize this side reaction?

Dehalogenation is a common side reaction, particularly with iodo-substituted heterocycles like this compound.[5][6][7][10] Here’s how to address it:

  • Mechanism of Dehalogenation: This side reaction can occur through various pathways, including the reaction of the organopalladium intermediate with a hydride source in the reaction mixture.[5] For NH-containing heteroaromatics, the mechanism can be complex.[7]

  • Strategies for Mitigation:

    • Consider Alternative Halides: Studies have shown that bromo- and chloro-pyrazoles can be less prone to dehalogenation compared to their iodo counterparts.[6][7][10] If feasible, switching to 3-bromo-1,5-dimethyl-1H-pyrazole could be a viable strategy.

    • Optimize the Base: The choice and amount of base can influence the rate of dehalogenation.[7] Experiment with different bases (e.g., K₂CO₃ vs. K₃PO₄) to find the optimal conditions.

    • Control Reaction Temperature: Higher temperatures can sometimes promote dehalogenation.[7][11] Carefully optimizing the temperature to the minimum required for efficient coupling can be beneficial.

    • Ligand Selection: The ligand can influence the stability of the organopalladium intermediate and its propensity for side reactions. Bulky, electron-rich ligands can sometimes suppress dehalogenation.[12]

Question 3: What is the best palladium catalyst and ligand combination for the Suzuki coupling of this compound?

The optimal catalyst system is highly dependent on the specific boronic acid being used and the desired reaction conditions. However, here is a general guide:

Catalyst/PrecatalystLigandRationale & Considerations
Pd(PPh₃)₄(Integrated)A classic and often effective catalyst for Suzuki couplings. It can be a good starting point for optimization.[13][14]
Pd(OAc)₂ or Pd₂(dba)₃Buchwald Ligands (e.g., XPhos, SPhos)These are bulky, electron-rich phosphine ligands that are often highly effective for coupling challenging substrates, including electron-rich heterocycles.[12][15] They can promote both oxidative addition and reductive elimination.
PdCl₂(dppf)(Integrated)Another commonly used and reliable catalyst system.
N-Heterocyclic Carbene (NHC) Ligands(e.g., IPr, IMes)NHC ligands are known for their strong electron-donating ability and steric bulk, which can lead to highly active and stable catalysts.[2][16]

Recommendation: Start with a screening of common catalysts like Pd(PPh₃)₄ and a Pd(II) source with a Buchwald ligand such as XPhos.

Question 4: How do I choose the right base and solvent for my reaction?

The interplay between the base and solvent is crucial for a successful Suzuki coupling.

Base Selection

The primary role of the base is to activate the boronic acid, making it more nucleophilic for the transmetalation step.[3][4][17]

BaseStrengthCommon SolventsConsiderations
K₂CO₃, Na₂CO₃, Cs₂CO₃ModerateAqueous mixtures (e.g., Dioxane/H₂O, Toluene/H₂O)Carbonates are widely used and often effective. Cesium carbonate is a stronger base and can be beneficial in challenging couplings.[1]
K₃PO₄StrongAnhydrous or aqueous mixturesA strong, non-nucleophilic base that is often very effective, especially with hindered substrates.[15]
KOH, NaOHStrongAqueous mixturesStrong bases that can be effective but may not be compatible with base-sensitive functional groups.[18]
Solvent Selection

The solvent must solubilize the reactants and the catalyst system.

Solvent SystemPolarityConsiderations
Dioxane/H₂O, THF/H₂OPolar Aprotic/Polar ProticClassic solvent systems for Suzuki couplings. The water is essential for dissolving the inorganic base and facilitating the catalytic cycle.[5][19]
Toluene/H₂ONonpolar/Polar ProticAnother common biphasic system.
DMF, AcetonitrilePolar AproticCan be used, but their coordination to palladium can sometimes influence the reaction selectivity.[20]

Recommendation: A good starting point is K₂CO₃ in a 9:1 mixture of dioxane and water. If yields are low, consider switching to a stronger base like K₃PO₄.

Question 5: My boronic acid seems to be decomposing, leading to homocoupling byproducts. How can I prevent this?

Boronic acid instability is a frequent cause of low yields in Suzuki reactions.[5]

  • Protodeboronation: This is the protonolysis of the C-B bond and is often promoted by aqueous conditions and elevated temperatures.[8][21]

  • Homocoupling: The palladium catalyst can mediate the coupling of two boronic acid molecules, especially in the presence of oxygen.[5]

Strategies for Prevention:

  • Use High-Purity Boronic Acids: Ensure your boronic acid is fresh and has been stored properly.[21]

  • Rigorous Degassing: Thoroughly degas your reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst to minimize oxygen levels and reduce homocoupling.[11]

  • Use MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are stable, crystalline solids that slowly release the boronic acid under the reaction conditions, which can minimize decomposition and side reactions.[22]

  • Anhydrous Conditions: In some cases, switching to anhydrous conditions with a base like K₃PO₄ can reduce protodeboronation.[23]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a starting point for optimization.

Materials:

  • This compound

  • Aryl or vinyl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., Dioxane/Water, 9:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound, the boronic acid, and the base.

  • Seal the vessel and degas by evacuating and backfilling with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow Diagram

G start Low Yield or Incomplete Reaction catalyst Screen Catalysts & Ligands (e.g., Pd(PPh3)4, Pd(OAc)2/XPhos) start->catalyst Initial Check base Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) catalyst->base solvent Optimize Solvent System (e.g., Dioxane/H2O, Toluene/H2O) base->solvent temp Vary Reaction Temperature (e.g., 80°C, 100°C, Microwave) solvent->temp reagents Check Reagent Purity (Fresh Boronic Acid) temp->reagents dehalogenation Significant Dehalogenation? reagents->dehalogenation homocoupling Significant Homocoupling? dehalogenation->homocoupling No change_halide Consider 3-bromo-1,5-dimethyl-1H-pyrazole dehalogenation->change_halide Yes optimize Systematically Optimize Conditions homocoupling->optimize No degas Improve Degassing Protocol Use MIDA Boronate homocoupling->degas Yes change_halide->base degas->reagents

Caption: A troubleshooting workflow for optimizing the Suzuki coupling of this compound.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-I Ln Pd0->ArPdX OxAdd Oxidative Addition OxAdd->ArPdX ArPdR Ar-Pd(II)-R' Ln ArPdX->ArPdR Transmetalation Transmetalation Transmetalation->ArPdR ArPdR->Pd0 RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArI 3-iodo-1,5-dimethyl- 1H-pyrazole ArI->OxAdd BoronicAcid R'-B(OH)2 Borate [R'-B(OH)3]- BoronicAcid->Borate Base Base (e.g., K2CO3) Base->Borate Borate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Bickelhaupt, F. M., & de Lera, A. R. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(37), 12935–12943. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Jedinák, L., Tomanová, P., Králová, P., & Soural, M. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12343–12354. [Link]

  • Hudson, R. D. A., et al. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(44), 7971-7974. [Link]

  • Jedinák, L., Tomanová, P., Králová, P., & Soural, M. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12343–12354. [Link]

  • Jedinák, L., Tomanová, P., Králová, P., & Soural, M. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12343–12354. [Link]

  • Ardat, A., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 5(1), 169-174. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(27), 4695–4698. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(14), 3362–3370. [Link]

  • Papai, I., & Kollar, L. (2015). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. ACS Catalysis, 5(8), 4786–4793. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Ghavan, S. S., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602–1614. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • ResearchGate. Solvent, base and Pd source effects on the model SM cross-coupling (CC)... [Link]

  • ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • Figshare. Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. [Link]

  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]

  • Sharma, A., et al. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 25(21), 5027. [Link]

  • Khan, I., et al. (2022). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. Molecules, 27(15), 4939. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • Myers, A. G. The Suzuki Reaction. Chem 115. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(6), 1156–1184. [Link]

  • ACS Publications. ACS Catalysis. [Link]

  • ResearchGate. Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. [Link]

  • Ceballos, M., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2027. [Link]

  • Jasiński, M., et al. (2015). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(42), 33267–33274. [Link]

Sources

Technical Support Center: Synthesis of 3-Iodo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 3-iodo-1,5-dimethyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific iodination procedure. The following information is structured in a practical, question-and-answer format to directly address issues you may face in the lab.

Introduction: The Synthetic Challenge

1,5-dimethyl-1H-pyrazole is an electron-rich heterocyclic system. The two methyl groups, one on the nitrogen (N1) and one at the C5 position, are electron-donating, which activates the ring towards electrophilic substitution. While this high reactivity is beneficial for facilitating the reaction, it also presents significant challenges in controlling selectivity. The primary hurdles are preventing over-reaction (di-iodination) and directing the iodine atom to the desired C3 position instead of the electronically favored C4 position. This guide provides troubleshooting strategies rooted in the mechanistic principles of the reaction.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant di-iodinated byproduct (3,4-diiodo-1,5-dimethyl-1H-pyrazole). How can I improve the yield of the mono-iodo product?

A1: This is the most common side reaction, arising from the high nucleophilicity of the pyrazole ring, which is further enhanced by the two methyl groups.[1][2] The initially formed 3-iodo product is still sufficiently activated to react with a second equivalent of the electrophilic iodine species.

Causality: The formation of the di-iodinated product is a classic consecutive reaction. Its rate is highly dependent on the concentration of the iodinating agent and the reaction temperature.

Troubleshooting Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of your iodinating agent (e.g., N-Iodosuccinimide - NIS). Use no more than 1.0 to 1.05 equivalents relative to the 1,5-dimethyl-1H-pyrazole. Adding the iodinating agent portion-wise or as a solution via syringe pump over an extended period can help maintain a low concentration, thus favoring the mono-iodination.

  • Lower the Reaction Temperature: Perform the reaction at a lower temperature. Start at 0 °C or even -10 °C. While this may slow down the overall reaction rate, it will more significantly suppress the second, higher-activation-energy iodination step. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction time and selectivity.

  • Choose a Milder Iodinating Agent: If using a highly reactive system like NIS in strong acid, consider a less aggressive alternative. A system of molecular iodine (I₂) with a mild oxidant like hydrogen peroxide (H₂O₂) can sometimes offer better control.[2]

Workflow: Minimizing Di-iodination

cluster_0 Reaction Setup cluster_1 Controlled Addition cluster_2 Monitoring & Quench cluster_3 Workup A 1,5-dimethyl-1H-pyrazole in Solvent (e.g., CH3CN) B Cool to 0 °C A->B D Add NIS Solution Dropwise over 1-2 hours B->D C Prepare Solution of NIS (1.0 eq) in Solvent E Maintain Temperature at 0 °C D->E F Monitor by TLC/LC-MS (Aim for >95% SM consumption) E->F G Quench with aq. Na2S2O3 Solution F->G H Extract with Organic Solvent (e.g., EtOAc) G->H I Purify via Column Chromatography H->I

Caption: Workflow for controlled mono-iodination.

Q2: I'm getting a mixture of two mono-iodo isomers: the desired 3-iodo and the 4-iodo product. How can I improve regioselectivity for the 3-position?

A2: This is a significant mechanistic challenge. In electrophilic substitutions of pyrazoles, the C4 position is generally the most nucleophilic and sterically accessible, leading to it being the kinetic site of attack.[3][4] Directing substitution to C3 often requires specific strategic choices.

Causality: The regioselectivity is determined by the relative stability of the sigma complex (Wheland intermediate) formed upon electrophilic attack at each position. Attack at C4 often leads to a more stable intermediate. To favor the C3 product, you must either alter the electronic properties of the ring or use a mechanism that circumvents this kinetic preference.

Troubleshooting Strategies:

  • Solvent and Acid Choice: The reaction medium can influence regioselectivity.

    • NIS in Acid: Using N-Iodosuccinimide in the presence of a strong protic acid like sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) generates a highly reactive electrophile ("I⁺" species).[1][5] This high reactivity can sometimes decrease selectivity. Experiment with using NIS with only a catalytic amount of acid or in a less polar solvent to see if selectivity improves.

  • Bulky Iodinating Agents: While less common, employing a bulkier iodinating agent could potentially favor attack at the less sterically hindered C3 position over the C4 position, which is flanked by two methyl groups (N1-CH₃ and C5-CH₃). This approach has limitations and is highly substrate-dependent.

  • Alternative Synthetic Route (Lithiation): For unambiguous synthesis of 3-iodo pyrazoles, a directed lithiation-iodination sequence is often superior to electrophilic substitution. The C5-methyl group in your substrate complicates this, as lithiation often occurs at the most acidic proton, which might be at the C5-methyl group itself or the C4 position. However, literature on related systems shows that treating a pyrazole with a strong base like n-butyllithium (n-BuLi) followed by quenching with molecular iodine (I₂) can provide access to specific isomers not easily obtained by other means.[4][6] This method typically favors deprotonation at C5, but is worth investigating for your specific substrate if regioselectivity remains poor.

Reaction Pathways and Side Products

cluster_side2 Side Reaction 2: Over-reaction SM 1,5-dimethyl-1H-pyrazole P1 This compound (Target Product) SM->P1 Attack at C3 (Thermodynamically favored?) P2 4-iodo-1,5-dimethyl-1H-pyrazole (Kinetic Product) SM->P2 Attack at C4 (Kinetically favored) E Electrophile (e.g., 'I+') P3 3,4-diiodo-1,5-dimethyl-1H-pyrazole (Di-iodinated) P1->P3 Further Iodination P2->P3 Further Iodination

Sources

Technical Support Center: Purification of 3-iodo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 3-iodo-1,5-dimethyl-1H-pyrazole. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this key synthetic intermediate with high purity. The guidance herein is based on established chemical principles and field-proven laboratory techniques.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification workflow, providing both explanations for the underlying cause and actionable solutions.

Q1: My crude product is a dark brown or purple-tinged oil or solid. What is the cause and what is the best initial clean-up step?

A: A dark color in the crude product is almost always indicative of residual elemental iodine (I₂) from the iodination reaction. Iodine is highly colored and can persist even after initial solvent removal. The most effective first step is a reductive aqueous work-up before attempting chromatography or recrystallization.

  • Causality: The iodination of pyrazoles often employs reagents like iodine in the presence of an oxidant (e.g., H₂O₂ or HIO₃) or N-iodosuccinimide (NIS).[1] If the reaction is not fully quenched or if there is slight decomposition, elemental iodine will contaminate the product.

  • Solution: Reductive Aqueous Work-up:

    • Dissolve the entire crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate ion reduces iodine (I₂) to colorless iodide ions (I⁻), which are soluble in the aqueous layer. Continue washing until the organic layer loses its dark color.[2]

    • Follow with a wash using saturated aqueous sodium bicarbonate (NaHCO₃) to remove any acidic byproducts.

    • Finally, wash with brine (saturated NaCl solution) to remove the bulk of the water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. This cleaner material is now ready for further purification.

Q2: My compound is streaking severely on a silica gel column, resulting in poor separation.

A: Streaking (or tailing) of nitrogen-containing heterocyclic compounds like pyrazoles on silica gel is a classic problem. This occurs because the lone pairs on the nitrogen atoms are basic and interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This strong, non-ideal interaction prevents the formation of well-defined bands.

  • Causality: The pyrazole ring contains basic, sp²-hybridized nitrogen atoms.[4] Silica gel is an acidic stationary phase due to the presence of surface silanol groups. The acid-base interaction between the analyte and the silica leads to irreversible or slow-to-desorb binding, causing the compound to "streak" down the column rather than eluting as a tight band.

  • Solution: Use a Basic Modifier:

    • Triethylamine (TEA): Add a small amount of triethylamine (typically 0.1% to 1% by volume) to your eluent mixture (e.g., Hexane/EtOAc). The TEA is a stronger base than the pyrazole and will preferentially bind to the acidic sites on the silica, effectively "masking" them. This allows your compound to elute based on polarity with minimal tailing.[3]

    • Ammonia in Methanol: For more polar solvent systems (e.g., DCM/Methanol), using a 7N solution of ammonia in methanol as the polar component can also effectively neutralize the silica surface.

    • Alternative Stationary Phase: If streaking persists, consider switching to a more inert stationary phase like neutral alumina.[3]

Q3: I'm struggling to crystallize the purified product; it keeps "oiling out." What can I do?

A: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice. This typically happens when the solution is supersaturated or when the cooling process is too rapid. The choice of solvent is also critical.

  • Causality: The product's solubility in the chosen solvent at its boiling point is too high relative to its solubility at room temperature or below. Impurities can also inhibit crystal lattice formation.

  • Solutions to Promote Crystallization:

    • Solvent System Selection: The ideal recrystallization solvent (or solvent pair) will dissolve the compound completely when hot but very poorly when cold. For iodo-dimethyl-pyrazoles, which are often crystalline solids, consider screening solvent systems like n-hexane, ethyl acetate/hexane mixtures, or ethanol/water.[5]

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Rapid cooling (e.g., placing directly in an ice bath) often leads to the formation of an oil or very small, impure crystals. Once at room temperature, cooling can be continued in a refrigerator.

    • Scratching and Seeding: If crystals do not form, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a nucleation site for crystal growth. Alternatively, if you have a small amount of pure solid, add a tiny "seed crystal" to the cooled solution to initiate crystallization.

    • Reduce Solvent Volume: Your solution may be too dilute. Gently heat the solution and evaporate some of the solvent to increase the concentration before attempting to cool and crystallize again.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?

A: The impurity profile depends on the synthetic route, but for a typical electrophilic iodination of 1,5-dimethyl-1H-pyrazole, you can anticipate:

  • Unreacted Starting Material: 1,5-dimethyl-1H-pyrazole.

  • Regioisomers: The primary regioisomeric impurity is likely 4-iodo-1,5-dimethyl-1H-pyrazole, formed by electrophilic substitution at the C4 position of the pyrazole ring.[6]

  • Di-iodinated Products: Over-iodination can lead to compounds like 3,4-diiodo-1,5-dimethyl-1H-pyrazole.

  • Reaction Byproducts: Residual quenching agents or byproducts from the iodinating reagent.

These impurities can often be resolved using flash column chromatography with an optimized solvent system.

Q2: Which purification method is better for this compound: column chromatography or recrystallization?

A: The choice depends on the nature and purity of your crude product. The following workflow can help you decide.

G cluster_0 start Start: Crude Product (Post-Workup) is_oily Is the product an oil or a low-purity solid? start->is_oily is_solid Is the crude product a solid with >85% purity (by NMR/TLC)? recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Flash Column Chromatography is_solid->column No is_oily->is_solid No is_oily->column Yes check_purity Check Purity (TLC, NMR, LCMS) recrystallize->check_purity column->check_purity check_purity->column Purity Not OK (from Recrystallization) end_product Pure Product check_purity->end_product Purity OK

Caption: Decision workflow for selecting the appropriate purification method.

  • Column Chromatography is generally the more robust method, capable of separating a wider range of impurities, including regioisomers and non-polar starting materials.[1][7] It is the recommended first choice for oily products or solids of low purity.

  • Recrystallization is an excellent and highly efficient method for removing small amounts of impurities from a product that is already substantially pure (>85-90%) and solid.[5] It is often used as a final polishing step after chromatography to obtain material of very high purity.

Q3: What are the recommended storage conditions for purified this compound?

A: Iodinated aromatic compounds can be sensitive to light and heat over long periods. For optimal stability, the purified product should be stored under the following conditions:

  • Temperature: 2-8°C (refrigerated).[8]

  • Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to prevent slow degradation from air and moisture.

  • Light: Protected from light in an amber vial or a container wrapped in aluminum foil.[9]

Protocols & Data Tables
Protocol 1: Flash Column Chromatography
  • Column Preparation: Select an appropriately sized silica gel column for your sample amount (typically a 50:1 to 100:1 ratio of silica to crude product by weight). Pack the column using your starting eluent (see Table 1).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel (roughly 1-2 times the mass of your product) and your dissolved sample. Remove the solvent under reduced pressure to create a dry powder. This "dry loading" method generally results in better separation than loading the sample as a liquid. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the starting solvent system (e.g., 98:2 Hexane/EtOAc + 0.5% TEA). Gradually increase the eluent polarity as needed based on TLC analysis of the fractions.

  • Fraction Collection: Collect fractions and monitor them by TLC. Use a suitable stain (e.g., potassium permanganate or iodine chamber) for visualization if the compound is not UV-active.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Table 1: Recommended Eluent Systems for Column Chromatography
Stationary PhaseEluent System (Gradient)ModifierTarget Impurities Removed
Silica GelHexane / Ethyl Acetate (99:1 to 80:20)0.1 - 1% TriethylamineLess polar impurities, starting materials, regioisomers.[1]
Silica GelDichloromethane / Methanol (100:0 to 95:5)0.1 - 1% TriethylamineMore polar impurities.[3]
Neutral AluminaHexane / Ethyl Acetate (Gradient)None usually neededGood alternative if silica causes degradation.
Protocol 2: Recrystallization
  • Dissolution: In an Erlenmeyer flask, place the crude solid and add a minimal amount of a suitable hot solvent (or solvent pair, see Table 2) to just dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a quick gravity filtration of the hot solution to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Table 2: Recommended Solvents for Recrystallization Screening
Solvent / SystemCompound SolubilityComments
n-Hexane or HeptaneLowGood for non-polar compounds; may require a large volume.[5]
Isopropanol / WaterSoluble in isopropanol, insoluble in waterDissolve in hot isopropanol, add water dropwise until cloudy, then clarify with a drop of isopropanol before cooling.
Ethyl Acetate / HexaneSoluble in ethyl acetate, insoluble in hexaneDissolve in a minimum of hot ethyl acetate, then add hexane until the solution becomes turbid before cooling.[5]
References

Sources

preventing de-iodination of 3-iodo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3-iodo-1,5-dimethyl-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with the handling, use, and stability of this versatile building block. Our goal is to provide you with in-depth, field-proven insights to mitigate common issues, with a primary focus on preventing unwanted de-iodination.

Introduction: The Duality of the C-I Bond

The carbon-iodine bond in this compound is its most valuable asset for synthetic diversification, particularly in palladium-catalyzed cross-coupling reactions. However, this reactivity also makes the molecule susceptible to de-iodination, a common side reaction that can significantly impact reaction yields, complicate purification, and consume valuable starting material. Understanding the mechanisms behind this degradation is the first step toward its prevention.

De-iodination of aryl and heteroaryl iodides can proceed through several pathways, most notably:

  • Palladium-Hydride Mediated Reduction: In the context of cross-coupling reactions, the formation of a palladium-hydride (Pd-H) species is a primary culprit. This highly reactive intermediate can be generated from bases, solvents, or even trace water. The Pd-H species can then participate in a reductive elimination with the iodo-pyrazole, replacing the iodine with a hydrogen atom.

  • Photochemical Decomposition: Aryl iodides are known to be sensitive to light. Upon absorption of UV radiation, the C-I bond can undergo homolytic cleavage to generate a pyrazolyl radical, which can then abstract a hydrogen atom from the solvent or other components of the reaction mixture.

This guide will provide you with the knowledge and tools to control these and other potential degradation pathways, ensuring the integrity of your this compound throughout your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered when working with this compound.

Storage and Handling

Q1: My freshly purchased bottle of this compound already shows signs of discoloration (yellowing/browning). What causes this and is it still usable?

A1: Discoloration is a common indicator of partial decomposition, likely due to light exposure or reaction with trace impurities. While minor discoloration may not significantly impact every application, it is a sign of instability. For sensitive downstream applications, such as quantitative cross-coupling reactions, it is advisable to use material with minimal discoloration.

  • Recommendation: Store this compound in an amber glass vial under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C).[1][2][3] For long-term storage, consider storage at -20 °C.[2] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.[3]

Q2: I suspect my sample has partially de-iodinated during storage. How can I confirm this?

A2: The most reliable methods for detecting and quantifying the de-iodinated impurity, 1,5-dimethyl-1H-pyrazole, are chromatographic and spectroscopic techniques.

  • Thin Layer Chromatography (TLC): A quick, qualitative assessment can be made using TLC. The de-iodinated product is significantly less polar than the iodinated starting material. A mobile phase of ethyl acetate/hexanes (e.g., 20-30% ethyl acetate) should show a higher Rf value for the de-iodinated impurity.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can provide quantitative results. A C18 column with a gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid) will effectively separate the two compounds. The more polar, de-iodinated compound will have a shorter retention time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent tool for detecting the volatile 1,5-dimethyl-1H-pyrazole. The two compounds will have distinct retention times and mass spectra.

  • ¹H NMR Spectroscopy: The proton at the 3-position of the de-iodinated pyrazole will appear as a singlet, typically in a different chemical shift region than the proton at the 4-position of the starting material. Comparing the integration of these signals can provide a quantitative measure of the impurity.

De-iodination During Reactions

Q3: I am performing a Suzuki-Miyaura coupling with this compound and observing a significant amount of the de-iodinated byproduct. What are the likely causes?

A3: De-iodination during Suzuki and other palladium-catalyzed cross-coupling reactions is a frequent challenge.[4][5][6] The primary causes are related to the generation of palladium-hydride species.

  • Choice of Base: Strong, non-nucleophilic bases are often used in Suzuki couplings. However, bases like sodium tert-butoxide can promote the formation of Pd-H species. Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally less prone to causing de-iodination.[4]

  • Solvent: Protic solvents (e.g., alcohols) and some polar aprotic solvents can act as hydride donors.[5] Toluene and dioxane are common choices, but even these can contain water, which can contribute to Pd-H formation. Ensure your solvents are anhydrous and thoroughly degassed.

  • Ligand Choice: The phosphine ligand plays a critical role. Bulky, electron-rich ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), can promote the desired reductive elimination step of the catalytic cycle, outcompeting the de-iodination pathway.

  • Temperature: Higher reaction temperatures can sometimes favor de-iodination. If possible, running the reaction at a lower temperature for a longer duration may improve the product-to-byproduct ratio.

Q4: Can light cause de-iodination during my reaction?

A4: Yes, absolutely. Aryl iodides are susceptible to photochemical decomposition.[7][8][9]

  • Recommendation: Always protect your reaction from light by wrapping the reaction vessel in aluminum foil or conducting the experiment in a darkened fume hood. This is especially critical for reactions that run for extended periods.[10]

Q5: Are there any specific additives that can suppress de-iodination?

A5: While not a universal solution, in some cases, the addition of a mild oxidant can help to suppress the formation of Pd(0) species that can lead to unwanted side reactions. However, this approach should be used with caution as it can also interfere with the desired catalytic cycle. A more common and reliable strategy is the careful selection of the primary reaction components (ligand, base, solvent).

Experimental Protocols

Protocol 1: Stability Testing of this compound

This protocol provides a framework for assessing the stability of your compound under various conditions.

  • Sample Preparation: Prepare four identical solutions of this compound (e.g., 10 mg/mL) in a relevant anhydrous and degassed solvent (e.g., dioxane).

  • Condition Setup:

    • Sample 1 (Control): Store in an amber vial under argon at -20 °C.

    • Sample 2 (Light Exposure): Store in a clear vial on the lab bench, exposed to ambient light.

    • Sample 3 (Elevated Temperature): Store in an amber vial under argon in a heating block set to a relevant reaction temperature (e.g., 80 °C).

    • Sample 4 (Air Exposure): Store in an amber vial with a pierced septum to allow air exchange.

  • Time Points: Analyze a small aliquot from each sample at regular intervals (e.g., 0, 4, 8, 24, and 48 hours).

  • Analysis: Use a validated HPLC or GC-MS method to quantify the percentage of this compound remaining and the percentage of 1,5-dimethyl-1H-pyrazole formed.

  • Data Interpretation: Plot the percentage of the parent compound versus time for each condition to determine the degradation rate.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize De-iodination

This protocol provides a starting point for minimizing de-iodination in a Suzuki-Miyaura coupling.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv.).

    • Add a bulky, electron-rich phosphine ligand (e.g., SPhos, 4 mol%) and a palladium source (e.g., Pd₂(dba)₃, 2 mol%).

  • Reaction Setup:

    • Seal the flask and purge with argon for 10-15 minutes.

    • Add anhydrous, degassed toluene via syringe.

    • Wrap the flask in aluminum foil to protect it from light.

  • Reaction Execution:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Summary

The following table summarizes key parameters and their impact on de-iodination, providing a quick reference for troubleshooting.

ParameterCondition Favoring De-iodinationRecommended Condition to Minimize De-iodination
Base Strong bases (e.g., NaOtBu, KOtBu)Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃)
Solvent Protic (e.g., alcohols), wet solventsAnhydrous, degassed aprotic solvents (e.g., Toluene, Dioxane)
Ligand Less bulky, electron-poor ligandsBulky, electron-rich ligands (e.g., XPhos, SPhos)
Temperature High temperatures (>100 °C)Moderate temperatures (e.g., 80-90 °C)
Light Exposure to ambient or UV lightReaction vessel protected from light (e.g., wrapped in foil)
Atmosphere Presence of air and moistureInert atmosphere (Argon or Nitrogen)

Visual Guides

Troubleshooting Workflow for De-iodination in Cross-Coupling Reactions

Deiodination_Troubleshooting Start High De-iodination Observed Check_Base Step 1: Evaluate Base Is it a strong base (e.g., NaOtBu)? Start->Check_Base Change_Base Action: Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃) Check_Base->Change_Base Yes Check_Solvent Step 2: Examine Solvent Is it anhydrous and degassed? Check_Base->Check_Solvent No Change_Base->Check_Solvent Change_Solvent Action: Use fresh, anhydrous, degassed solvent (e.g., Toluene) Check_Solvent->Change_Solvent No Check_Ligand Step 3: Assess Ligand Is it a bulky, electron-rich ligand? Check_Solvent->Check_Ligand Yes Change_Solvent->Check_Ligand Change_Ligand Action: Employ a Buchwald-type ligand (e.g., XPhos, SPhos) Check_Ligand->Change_Ligand No Check_Temp Step 4: Review Temperature Is the reaction temperature >100°C? Check_Ligand->Check_Temp Yes Change_Ligand->Check_Temp Lower_Temp Action: Reduce temperature (e.g., to 80-90°C) Check_Temp->Lower_Temp Yes Check_Light Step 5: Verify Light Protection Is the reaction vessel protected from light? Check_Temp->Check_Light No Lower_Temp->Check_Light Protect_Light Action: Wrap vessel in aluminum foil Check_Light->Protect_Light No End De-iodination Minimized Check_Light->End Yes Protect_Light->End

Caption: A step-by-step workflow for troubleshooting and minimizing de-iodination in cross-coupling reactions.

Key Factors Influencing the Stability of this compound

Stability_Factors center This compound Stability Light Light Exposure (UV) center->Light Photochemical Cleavage Heat High Temperature center->Heat Thermal Degradation Air Air (O₂/H₂O) center->Air Oxidation/ Hydration Base Strong Base center->Base Promotes Pd-H formation Catalyst Pd-H Species center->Catalyst Reductive Elimination

Caption: A diagram illustrating the key external factors that can negatively impact the stability of this compound.

References

  • Boelke, A., Vlasenko, Y. A., Yusubov, M. S., Nachtsheim, B. J., & Postnikov, P. S. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2311–2318. [Link]

  • Boelke, A., Vlasenko, Y. A., Yusubov, M. S., Nachtsheim, B. J., & Postnikov, P. S. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. PubMed. [Link]

  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage. [Link]

  • Boelke, A., et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry. [Link]

  • Donato, F., et al. (2019). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PubMed Central. [Link]

  • Larock, R. C., et al. (2013). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PubMed Central. [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • Uniforce. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Regalado, E. L., et al. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. ResearchGate. [Link]

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]

  • Yusubov, M. S., et al. (2025). N-Heterocycle (tetrazole)-stabilized pseudocyclic λ3-iodane: Synthesis and reactivity. ResearchGate. [Link]

  • Reddit. (2024). Suzuki proto-dehalogenation problem. [Link]

  • Voronkov, M. G., et al. (2025). Photochemical reactions of acyl iodides with aryl halides. ResearchGate. [Link]

  • Ajitha, D., et al. (2025). Photodissociation of alkyl and aryl iodides and effect of fluorination: Analysis of proposed mechanisms and vertical excitations by spin--orbit ab initio study. ResearchGate. [Link]

  • Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link]

  • Kysil, A., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PubMed Central. [Link]

  • ResearchGate. (n.d.). (a) Previous methods of preparing aryl iodides from aryl bromides. (b) Our photochemical method for synthesizing aryl iodides using UV light. [Link]

  • Journal of Heterocyclic Chemistry. (2012). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]

  • Peglow, T. F., & Nascimento, V. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. PubMed. [Link]

  • PharmaTutor. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]

  • ACS Omega. (2025). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. [Link]

  • PubMed. (n.d.). The control of peroxidase-catalysed iodination and de-iodination. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • Preprints.org. (2025). Iodine(III) in Photochemistry. A brief Overview[v1]. [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • Singh, F. V., et al. (n.d.). photochemical reactions involving hypervalent iodine Chemistry. ORCA - Cardiff University. [Link]

Sources

Technical Support Center: Improving Yield in the Iodination of 1,5-Dimethyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-iodo-1,5-dimethyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial synthetic step. Iodinated pyrazoles are invaluable intermediates in medicinal and agricultural chemistry, primarily due to their utility in cross-coupling reactions for building molecular complexity.[1][2] However, achieving high yields can be challenging without a clear understanding of the reaction mechanism and potential pitfalls.

This document provides in-depth, experience-driven advice in a direct question-and-answer format, covering frequently asked questions, detailed troubleshooting, and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the C4 position of 1,5-dimethyl-1H-pyrazole preferentially iodinated?

A1: The regioselectivity of this reaction is governed by the principles of electrophilic aromatic substitution on an electron-rich heterocyclic ring.[3] The pyrazole nucleus is inherently electron-rich. The two methyl groups at the N1 and C5 positions are electron-donating, further increasing the electron density of the ring. This activating effect is most pronounced at the C4 position, making it the most nucleophilic and therefore the most susceptible to attack by an electrophilic iodine species (I⁺). Electrophilic attack at C3 or C5 is electronically less favorable.[3]

Q2: How do the N1 and C5 methyl groups on the pyrazole ring influence reactivity?

A2: The methyl groups play a crucial activating role. As electron-donating groups, they increase the nucleophilicity of the pyrazole ring, making it more reactive towards electrophiles than unsubstituted pyrazole.[4] This enhanced reactivity means that the iodination of 1,5-dimethyl-1H-pyrazole can often be achieved under milder conditions compared to pyrazoles bearing electron-withdrawing groups.

Q3: What are the most common and effective iodinating systems for this substrate?

A3: Several systems are effective, with the choice depending on factors like desired reaction time, cost, safety, and "green" chemistry considerations. The most common are:

  • Iodine Monochloride (ICl): A highly reactive and efficient source of I⁺, often providing excellent yields at room temperature.[2][5]

  • N-Iodosuccinimide (NIS): A versatile and easy-to-handle solid reagent, typically activated with a strong acid like sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA).[1][4]

  • Iodine (I₂) with an Oxidant: This is a classical and cost-effective approach. Oxidants like hydrogen peroxide (H₂O₂)[1][6], iodic acid (HIO₃), or ceric ammonium nitrate (CAN)[1][7] are used to generate the electrophilic iodine species in situ. The I₂/H₂O₂ system in water is particularly noted for being an environmentally friendly ("green") method.[6]

Q4: What are the primary safety precautions to consider during this reaction?

A4: Standard laboratory safety protocols should always be followed. Specific hazards include:

  • Iodinating Agents: Iodine (I₂) can cause stains and burns; it is also harmful if inhaled. N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl) are corrosive and moisture-sensitive. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acids and Oxidizers: Strong acids (H₂SO₄, TFA) are highly corrosive. Oxidizing agents like hydrogen peroxide and CAN can react violently with other substances. Ensure they are handled with care and not mixed with incompatible materials.

  • Workup: The reaction quench, often with a reducing agent like sodium thiosulfate, can sometimes be exothermic. Perform additions slowly and with cooling if necessary.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Conversion of Starting Material

Q: My TLC analysis shows a significant amount of unreacted 1,5-dimethyl-1H-pyrazole even after the recommended reaction time. What is the likely cause and how can I fix it?

A: This is a common issue that typically points to problems with reagent activity or reaction conditions.

  • Potential Cause 1: Insufficiently Electrophilic Iodine Source.

    • Causality: The reaction proceeds via attack of the electron-rich pyrazole on an electrophilic iodine species (I⁺). If this species is not generated effectively, the reaction will stall. Molecular iodine (I₂) alone is a weak electrophile.[8]

    • Solution:

      • If using I₂/Oxidant: Ensure your oxidant is active. For example, commercial hydrogen peroxide solutions can decompose over time. Use a fresh bottle or verify its concentration. Ensure the stoichiometry of the oxidant is correct as per the protocol.

      • Upgrade Your Reagent: Switch to a more powerful iodinating system. N-Iodosuccinimide (NIS) , particularly when activated with a catalytic amount of a strong acid like TFA, is a highly effective choice for pyrazoles.[9] Iodine monochloride (ICl) is even more reactive and often gives high conversion quickly at room temperature.

  • Potential Cause 2: Suboptimal Reaction Conditions.

    • Causality: Reaction kinetics are highly dependent on temperature and solvent. An inappropriate solvent can hinder solubility or fail to stabilize the transition state. Low temperatures can make the reaction impractically slow, even if it's thermodynamically favorable.

    • Solution:

      • Temperature: If conducting the reaction at room temperature, consider gently heating the mixture to 40-50°C. For more robust systems like I₂/CAN, refluxing in a solvent like acetonitrile may be required to drive the reaction to completion.[1][7]

      • Solvent Choice: Ensure your starting material is soluble in the chosen solvent. Dichloromethane, acetonitrile, and acetic acid are common choices. For NIS iodination, using the acid (e.g., TFA) as a co-solvent can dramatically increase the reaction rate.[10]

Problem 2: Formation of Multiple Unidentified Side Products

Q: My crude ¹H NMR spectrum is complex, showing more than just the product and starting material. What side reactions could be occurring?

A: The formation of multiple products often indicates over-reaction, lack of selectivity, or substrate degradation.

  • Potential Cause 1: Over-Iodination or Reaction at Methyl Groups.

    • Causality: While iodination at the C4 position is strongly favored, harsh conditions (e.g., large excess of a powerful iodinating agent, prolonged high temperatures) could potentially lead to di-iodination or radical-mediated halogenation at the methyl groups. This is less common but possible.

    • Solution:

      • Control Stoichiometry: Use a precise amount of the iodinating agent, typically between 1.0 to 1.3 equivalents relative to the pyrazole.

      • Monitor Closely: Follow the reaction's progress using Thin-Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup immediately to prevent subsequent reactions.

  • Potential Cause 2: Acid-Mediated Degradation or Side Reactions.

    • Causality: Some iodination methods generate strong acids as byproducts (e.g., HCl from ICl).[5] If not neutralized, this acid can potentially lead to unwanted side reactions or degradation of the desired product.

    • Solution:

      • Add a Base: When using a reagent like ICl, the inclusion of a mild inorganic base such as lithium carbonate (Li₂CO₃) is crucial to scavenge the generated acid, which dramatically improves yield and product purity.[2][5]

Problem 3: Difficulty with Product Isolation and Purification

Q: After the workup, I'm struggling to get a pure product. My final material is colored, or the column chromatography separation is poor.

A: Purification challenges usually stem from an incomplete workup or incorrect choice of purification technique.

  • Potential Cause 1: Residual Iodine Contamination.

    • Causality: Elemental iodine has a distinct purple/brown color and can co-elute with the product on silica gel, leading to colored, impure fractions.

    • Solution: The workup must include a quenching step with an aqueous solution of a reducing agent. A saturated solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is standard.[1][11] Wash the organic layer with this solution until the color of iodine is completely discharged before proceeding with drying and concentration.

  • Potential Cause 2: Poor Chromatographic Separation.

    • Causality: The polarity of 4-iodo-1,5-dimethyl-1H-pyrazole is similar to some potential impurities or unreacted starting material, making separation difficult.

    • Solution:

      • Optimize Eluent System: Use a gradient elution for column chromatography. Start with a low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This will improve the separation between the slightly more polar starting material and the product.

      • Consider Recrystallization: If the product is obtained as a solid and is sufficiently pure after chromatography (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an excellent final purification step to obtain highly pure material.

Visualized Workflows and Logic

General Experimental Workflow

The following diagram outlines the standard sequence of operations for the electrophilic iodination of 1,5-dimethyl-1H-pyrazole.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification A Dissolve 1,5-Dimethyl-1H-Pyrazole in appropriate solvent C Combine Reactants (Control temperature, e.g., 0°C to RT) A->C B Prepare Iodinating Reagent (e.g., NIS in TFA or ICl solution) B->C D Stir for Required Time (e.g., 1-16 hours) C->D E Monitor by TLC (vs. Starting Material) D->E F Quench Reaction (e.g., add aq. Na₂S₂O₃) E->F G Extract with Organic Solvent F->G H Wash, Dry (Na₂SO₄), & Concentrate G->H I Purify via Column Chromatography or Recrystallization H->I J Characterize Pure Product (NMR, MS) I->J

Caption: Generalized workflow for electrophilic iodination of pyrazoles.

Troubleshooting Flowchart for Low Yield

Use this decision tree to diagnose and resolve low-yield experiments systematically.

G Start Low Yield Observed Q1 Is Starting Material Pure & Dry? Start->Q1 A1_No Purify / Dry Starting Material Q1->A1_No No Q2 Is Iodinating Agent Active / Fresh? Q1->Q2 Yes A1_No->Start A2_No Use Fresh Reagent or a More Potent One (e.g., ICl, NIS/Acid) Q2->A2_No No Q3 Are Reaction Conditions Optimal? Q2->Q3 Yes A2_No->Start A3_No Adjust Conditions: - Increase Temperature - Extend Reaction Time - Change Solvent Q3->A3_No No End Yield Improved Q3->End Yes A3_No->Start

Caption: Troubleshooting flowchart for low iodination yield.

Validated Experimental Protocols

Protocol 1: Green Iodination using Iodine/Hydrogen Peroxide

This environmentally friendly method uses water as the solvent and generates water as the only major byproduct.[1][6]

  • Materials:

    • 1,5-dimethyl-1H-pyrazole (1.0 equiv)

    • Iodine (I₂) (0.5 - 1.0 equiv)

    • 30% Hydrogen Peroxide (H₂O₂) (0.6 - 1.2 equiv)

    • Water

  • Procedure:

    • Suspend 1,5-dimethyl-1H-pyrazole (1.0 equiv) in water (approx. 5-10 mL per mmol of pyrazole).

    • Add solid iodine (I₂) to the suspension with vigorous stirring.

    • Add 30% hydrogen peroxide (H₂O₂) dropwise to the stirred mixture at room temperature.

    • Continue stirring at room temperature for 1-24 hours. Monitor the reaction progress by TLC (e.g., using 8:2 Hexane:EtOAc).

    • Upon completion, quench the reaction by adding a 5% aqueous solution of sodium bisulfite or sodium thiosulfate until the brown color of iodine disappears.

    • If a solid precipitates, filter the product, wash with cold water, and dry under vacuum.

    • If the product is an oil, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Iodination using N-Iodosuccinimide (NIS) and TFA

This method is highly effective and often provides clean reactions with good yields, especially for substrates that are sluggish under other conditions.[1][10]

  • Materials:

    • 1,5-dimethyl-1H-pyrazole (1.0 equiv)

    • N-Iodosuccinimide (NIS) (1.1 equiv)

    • Trifluoroacetic acid (TFA) (can be used as a co-solvent)

    • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Procedure:

    • Dissolve 1,5-dimethyl-1H-pyrazole (1.0 equiv) in DCM or MeCN (approx. 10 mL per mmol).

    • Add N-Iodosuccinimide (NIS) (1.1 equiv) to the solution.

    • Add a catalytic amount of Trifluoroacetic acid (TFA) (e.g., 0.1 equiv) or use it as a co-solvent (e.g., 1 mL).

    • Stir the resulting mixture at room temperature overnight (approx. 16 hours). Monitor by TLC.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (2x), saturated aqueous NaHCO₃ solution (2x), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Comparative Summary of Iodination Methods

MethodReagentsSolventTemp.Typical TimeTypical Yield (%)Advantages & Disadvantages
I₂ / H₂O₂ I₂, H₂O₂WaterRoom Temp.< 1 - 24 h60 - 95%(+): Green, inexpensive, simple workup.[6] (-): Can be slow; may not be suitable for water-sensitive substrates.
NIS / Acid NIS, TFA or H₂SO₄DCM, MeCNRoom Temp.< 16 h70 - 95%(+): Effective for many substrates, easy to handle solid reagent.[1] (-): Requires strong acid; NIS can be expensive.
ICl ICl, Li₂CO₃DCMRoom Temp.1 - 12 h85 - 98%(+): Very fast and high yielding.[2][5] (-): ICl is corrosive and moisture-sensitive; requires a base.
I₂ / CAN I₂, Ce(NH₄)₂(NO₃)₆MeCNReflux4 - 24 h65 - 90%(+): Effective for moderately activated/deactivated rings.[1][7] (-): Requires heating; CAN is a metal oxidant.

References

  • G, S.; M, P.; S, J.; K, P. Green iodination of pyrazoles with iodine/hydrogen peroxide in water. ResearchGate. [Link]

  • Waldo, J. P.; Mehta, S.; Larock, R. C. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PubMed Central. [Link]

  • Petrosyan, V. A.; Lyalin, B. V.; Ugrak, B. I. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]

  • Sokolov, A. N. Electrocatalytic Synthesis of Substituted Pyrazoles via Hypervalent Iodine Mediated Intramolecular C−N Coupling. ResearchGate. [Link]

  • Anonymous. Pyrazole. SlideShare. [Link]

  • Chaikovskii, V. K.; Skorokhodov, V. I.; Filimonov, V. D. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. ResearchGate. [Link]

  • El-Faham, A.; Elmaaty, T. A.; Ghaffar, T. A.; Al-Ghamdi, A. A. M. Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. Wiley Online Library. [Link]

  • Vaughan, J. D.; Lambert, D. G.; Vaughan, V. L. Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Iodination Using N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]

  • Nguyen, H. V.; Will, J. P.; Butler, A. Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. ACS Publications. [Link]

  • Świątek, K.; Utecht-Jarzyńska, G.; Jasiński, M. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PubMed Central. [Link]

  • Leach, M. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Manchester Metropolitan University. [Link]

  • Waldo, J. P.; Mehta, S.; Larock, R. C. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal. [Link]

  • Pavilek, B. et al. A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. [Link]

  • Chaikovskii, V. K.; Skorokhodov, V. I.; Filimonov, V. D. Synthesis of N-iodosuccinimide and its application in H2SO4 as efficient iodination reagent for deactivated aromatic compounds. Lookchem. [Link]

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  • Świątek, K.; Utecht-Jarzyńska, G.; Jasiński, M. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PubMed Central. [Link]

  • Vasilevskij, S.F.; Belov, A.I.; Shvartsberg, M.S. Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA. [Link]

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Technical Support Center: Troubleshooting Failed Sonogash-ira Reactions with Iodopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira cross-coupling reactions, with a specialized focus on the challenges presented by iodopyrazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in achieving successful couplings. Here, we move beyond simple procedural lists to delve into the underlying chemical principles governing this powerful C-C bond-forming reaction. Our aim is to provide you with the expertise and validated insights necessary to diagnose and resolve common experimental failures.

Introduction to Sonogashira Coupling with Iodopyrazoles

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] While highly versatile, the reaction is not without its challenges, particularly when employing heteroaromatic substrates like iodopyrazoles. The nitrogen atoms within the pyrazole ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation and low yields. Furthermore, the electronic properties of the pyrazole ring can influence the reactivity of the C-I bond.

This guide will address the most frequently encountered issues in a question-and-answer format, providing both mechanistic explanations and actionable troubleshooting protocols.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: No Reaction or Very Low Conversion

Q: I've set up my Sonogashira reaction with an iodopyrazole, but I'm seeing no product formation or only trace amounts after several hours. What are the likely causes and how can I fix this?

A: This is a common and frustrating issue that can stem from several factors, primarily related to catalyst activity and reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Inactive Catalyst: The active Pd(0) species is the workhorse of the catalytic cycle. If it fails to form or decomposes, the reaction will stall.

    • Actionable Advice:

      • Use Fresh Catalyst: Palladium catalysts, especially those with phosphine ligands, can degrade over time due to air oxidation.[3] Always use a fresh batch of catalyst or consider using more robust, air-stable precatalysts.

      • Ensure Proper Precatalyst Reduction: If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species. This is often accomplished by an amine base or a phosphine ligand.[1] Ensure your reaction conditions facilitate this reduction.

      • Ligand Choice: For heteroaromatic substrates like pyrazoles, the choice of ligand is critical. The nitrogen atoms in the pyrazole can coordinate with the palladium center, inhibiting catalysis.[4] Using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often overcome this issue by promoting the desired catalytic cycle.[5][6]

  • Inadequate Reaction Temperature: While many Sonogashira reactions proceed at room temperature, less reactive aryl halides may require heating to facilitate the oxidative addition step, which is often the rate-limiting step.[1][7]

    • Actionable Advice:

      • Gradual Temperature Increase: If your reaction is sluggish at room temperature, try gradually increasing the temperature to 60-80 °C and monitor the progress by TLC or LC-MS.[5] Be aware that excessive heat can lead to catalyst decomposition.[8]

  • Poor Reagent Quality: The purity of your starting materials, solvents, and base is paramount.

    • Actionable Advice:

      • Solvent Degassing: Oxygen can lead to the unwanted homocoupling of the alkyne (Glaser coupling) and can also contribute to catalyst decomposition.[9][10] Thoroughly degas your solvents by bubbling with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[5]

      • Base Purity: Ensure your amine base is pure and free of moisture. Distilling the amine before use can sometimes resolve issues.[11]

  • Substrate-Specific Issues: Iodopyrazoles themselves can present unique challenges.

    • Actionable Advice:

      • Protecting Groups: If your pyrazole has an N-H bond, consider protecting it. The acidic proton can interfere with the reaction. A study on the Sonogashira coupling of substituted iodopyrazoles successfully employed an ethoxyethyl protecting group.[12]

Issue 2: Significant Homocoupling (Glaser Coupling) of the Alkyne

Q: My reaction is producing a significant amount of a byproduct that appears to be a dimer of my starting alkyne. What is causing this and how can I suppress it?

A: The formation of alkyne homocoupling products, known as Glaser coupling, is a well-known side reaction in copper-mediated Sonogashira couplings.[1][9] It is particularly problematic when the desired cross-coupling is slow.

Potential Causes & Troubleshooting Steps:

  • Presence of Oxygen: The Glaser coupling is an oxidative process that is promoted by the presence of oxygen.[10]

    • Actionable Advice:

      • Rigorous Anaerobic Conditions: As mentioned previously, ensure your reaction is set up under a strictly inert atmosphere.[5]

  • High Copper(I) Concentration: While catalytic, an excess of the copper(I) co-catalyst can favor the homocoupling pathway.[3]

    • Actionable Advice:

      • Reduce Copper Loading: Try decreasing the amount of the Cu(I) salt.

  • Slow Cross-Coupling: If the desired Sonogashira reaction is slow, the competing Glaser coupling can become the dominant pathway.

    • Actionable Advice:

      • Address the Root Cause: Refer to the troubleshooting steps in "Issue 1" to increase the rate of your desired cross-coupling reaction.

  • Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst altogether.

    • Actionable Advice:

      • Switch to a Copper-Free Protocol: Numerous copper-free Sonogashira protocols have been developed.[1][13] These often employ specific palladium catalysts and ligands that are effective without the need for a copper co-catalyst.[14]

Issue 3: Dehalogenation of the Iodopyrazole

Q: I am observing a significant amount of the corresponding protonated pyrazole, where the iodine has been replaced by a hydrogen atom. What is causing this dehalogenation?

A: Dehalogenation, or hydrodehalogenation, is a side reaction that can be influenced by the choice of solvent, base, and temperature.[5]

Potential Causes & Troubleshooting Steps:

  • Base-Mediated Protonolysis: The base used in the reaction can sometimes promote the removal of the iodine and its replacement with a proton from the solvent or trace water.

    • Actionable Advice:

      • Optimize the Base: While amine bases are common, consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃, especially in a copper-free system.[5][15]

  • High Reaction Temperature: Elevated temperatures can sometimes favor the dehalogenation pathway.

    • Actionable Advice:

      • Lower the Temperature: If possible, try running the reaction at a lower temperature for a longer period.[5]

  • Solvent Effects: The solvent can act as a proton source for the dehalogenation reaction.

    • Actionable Advice:

      • Use a Dry, Aprotic Solvent: Ensure your solvent is anhydrous and aprotic to minimize potential proton sources.[5]

Data Presentation & Experimental Protocols

Table 1: Recommended Starting Conditions for Sonogashira Coupling of Iodopyrazoles
ComponentRecommended Loading/ConditionsRationale
Iodopyrazole 1.0 eqLimiting reagent
Terminal Alkyne 1.2 - 1.5 eqA slight excess is often beneficial
Palladium Catalyst 1-5 mol%Lower loadings are ideal, but higher may be needed for challenging substrates[16]
Copper(I) Iodide 2-10 mol%If using a copper-mediated protocol
Ligand 2-10 mol%If using a separate ligand
Base 2-3 eqAmine or inorganic base
Solvent Anhydrous, DegassedCrucial for preventing side reactions
Temperature Room Temperature to 80 °CSubstrate dependent
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation and homocoupling
Protocol 1: Standard Copper-Mediated Sonogashira Coupling of an Iodopyrazole

This protocol is a general starting point and may require optimization for your specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the iodopyrazole (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).[5]

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF and triethylamine (Et₃N) (2.0 eq).[5]

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) to the mixture.[5]

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.[5]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of an Iodopyrazole

This protocol is adapted for situations where Glaser coupling is a significant issue.

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the iodopyrazole (1.0 eq), a suitable palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol %), and a stir bar to a vial.[17]

  • Solvent and Reagent Addition: Add anhydrous, degassed DMSO and a suitable base (e.g., 2,2,6,6-tetramethylpiperidine (TMP), 2.0 eq).[17]

  • Alkyne Addition: Add the terminal alkyne (1.5 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS. Some less reactive substrates may require gentle heating.[17]

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Visualizing the Sonogashira Catalytic Cycle and Troubleshooting Logic

To better understand the reaction and potential points of failure, the following diagrams illustrate the key mechanistic steps and a logical workflow for troubleshooting.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-I Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Alkynyl-Pd(II)\nComplex Alkynyl-Pd(II) Complex Transmetalation->Alkynyl-Pd(II)\nComplex Reductive\nElimination Reductive Elimination Alkynyl-Pd(II)\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product Product Reductive\nElimination->Product Cu(I)X Cu(I)X Alkyne\nCoordination Alkyne Coordination Cu(I)X->Alkyne\nCoordination R-C≡C-H, Base Copper\nAcetylide Copper Acetylide Alkyne\nCoordination->Copper\nAcetylide Copper\nAcetylide->Transmetalation To Pd Cycle

Caption: The interconnected catalytic cycles of a standard Sonogashira reaction.

Troubleshooting_Workflow Start Failed Sonogashira Reaction No_Conversion No or Low Conversion Start->No_Conversion Homocoupling Significant Homocoupling Start->Homocoupling Dehalogenation Dehalogenation Observed Start->Dehalogenation Action1 Check Catalyst & Ligand Increase Temperature Verify Reagent Quality No_Conversion->Action1 Action2 Ensure Anaerobic Conditions Reduce Cu(I) Loading Switch to Copper-Free Homocoupling->Action2 Action3 Optimize Base Lower Temperature Use Anhydrous Solvent Dehalogenation->Action3 Success Successful Reaction Action1->Success Action2->Success Action3->Success

Caption: A logical workflow for troubleshooting common Sonogashira reaction failures.

Frequently Asked Questions (FAQs)

Q1: Can the position of the iodine on the pyrazole ring affect the reaction outcome?

A1: Absolutely. The electronic environment of the C-I bond can significantly influence the rate of oxidative addition. The proximity of the iodine to the nitrogen atoms can also play a role in potential catalyst inhibition. It is always advisable to consult the literature for examples with similarly substituted pyrazoles.

Q2: Are there any specific solvents that are particularly well-suited for Sonogashira reactions with iodopyrazoles?

A2: Polar aprotic solvents like DMF and dioxane are commonly used.[18][19] However, for certain copper-free systems, DMSO has been shown to be effective.[17] The choice of solvent can also depend on the solubility of your specific substrates.

Q3: How can I be sure that my palladium catalyst is the problem?

A3: A simple control experiment can be informative. Try running a well-established Sonogashira reaction with a simple aryl iodide (like iodobenzene) and phenylacetylene using the same batch of catalyst and reagents. If this reaction works, the issue is likely with your iodopyrazole substrate or the specific conditions required for its coupling. If the control reaction also fails, it strongly suggests a problem with your catalyst, reagents, or general technique.

Q4: Is it possible to run Sonogashira reactions in "green" solvents?

A4: Yes, there has been significant research into performing Sonogashira couplings in more environmentally friendly solvents, including water and aqueous micellar media.[1][4] These conditions can sometimes offer advantages in terms of ease of workup and reduced environmental impact.

References

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway.

  • Sonogashira coupling - Wikipedia.

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications.

  • Sonogashira coupling Definition - Organic Chemistry II Key Term - Fiveable.

  • Sonogashira Coupling - Organic Chemistry Portal.

  • Copper-free Sonogashira coupling - The chemical reaction database.

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate.

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.

  • Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates - Benchchem.

  • The Sonogashira Coupling.

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES.

  • Sonogashira Coupling - YouTube.

  • Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substrates - Benchchem.

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH.

  • Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction - ResearchGate.

  • Application Notes and Protocols for Copper-Free Sonogashira Coupling of 1-Pentadecyne and 1-Iodo-4-nitrobenzene - Benchchem.

  • Sonogashira Coupling - Chemistry LibreTexts.

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central.

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters - ACS Publications.

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.

  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF.

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing.

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH.

  • Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction | Organometallics - ACS Publications.

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit.

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions - PubMed.

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?.

  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - ResearchGate.

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC.

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit.

  • Technical Support Center: Alternative Solvents for Cross-Coupling of Iodopyrazoles - Benchchem.

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI.

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.

  • Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. - ResearchGate.

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.

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Technical Support Center: Managing Byproduct Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis. Byproduct formation is one of the most persistent challenges in this field, often leading to reduced yields, difficult purifications, and ambiguous analytical data.

This document moves beyond simple protocols to provide a deeper understanding of the mechanistic principles that govern these reactions. By understanding the "why" behind byproduct formation, you can make informed decisions to optimize your synthetic strategy.

Frequently Asked Questions (FAQs)
Q1: What are the most common industrial and laboratory methods for pyrazole synthesis?

The most prevalent and versatile method for synthesizing the pyrazole core is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] This method is widely used due to the commercial availability of a vast array of starting materials. Other significant methods include the reaction of α,β-unsaturated aldehydes or ketones with hydrazines followed by dehydrogenation, and various multicomponent reactions (MCRs).[2][4][5]

Q2: What are the primary byproducts I should expect in my pyrazole synthesis?

Byproduct formation is highly dependent on the substrates and conditions used, but several common classes of impurities are frequently encountered:

  • Regioisomers: This is the most common issue, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The reaction can produce two different, and often difficult to separate, isomeric pyrazoles.[2][6]

  • Incomplete Reaction Intermediates: The reaction may stall, leading to the isolation of stable intermediates such as hydroxy-pyrazolines or pyrazolines, which have not fully undergone dehydration to the aromatic pyrazole.[2][7]

  • N-Alkylation Isomers: In post-synthesis modifications, the alkylation of an NH-pyrazole can lead to a mixture of N1 and N2 alkylated products.[8][9]

  • Hydrazine-Related Impurities: Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red-hued reaction mixtures.[2] In some cases, di-addition of the hydrazine to the dicarbonyl compound can also occur.[2][10]

Q3: How can I definitively identify the byproducts in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification.

  • Chromatography: Thin-Layer Chromatography (TLC) is the first step to visualize the complexity of the mixture.[2] For separation and isolation, column chromatography is standard.[11][12]

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial. The presence of regioisomers is often indicated by duplicate sets of peaks for the desired product.[2] For unambiguous assignment of which isomer is which, 2D NMR techniques like NOESY are invaluable, as they can show through-space correlations between protons on the N-substituent and the C5-substituent of the pyrazole ring.[11][13]

    • Mass Spectrometry (MS): MS and high-resolution MS (HRMS) will confirm the molecular weight of the components. Isomers will have the same mass, but fragmentation patterns in MS/MS experiments can sometimes help differentiate them.[13] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for separating and identifying volatile components.[2]

Technique Information Provided Primary Use Case
TLC Number of components, relative polarity.Quick reaction monitoring and purity check.
¹H & ¹³C NMR Structural information, presence of multiple isomers (peak doubling).Initial structural elucidation and purity assessment.
2D NMR (NOESY/HMBC) Unambiguous assignment of regioisomers through spatial correlations.Differentiating between N1-C5 and N1-C3 substituent patterns.[13]
MS / HRMS Molecular weight confirmation of products and byproducts.Confirming expected masses and elemental composition.
Troubleshooting Guide: Specific Byproduct Issues

This section addresses common experimental problems in a question-and-answer format, providing both the underlying cause and actionable solutions.

Issue 1: Formation of Regioisomers

Q: My reaction of an unsymmetrical 1,3-diketone with methylhydrazine is giving a nearly 1:1 mixture of regioisomers. How can I control the selectivity?

Causality: The formation of two regioisomers stems from the two non-equivalent carbonyl groups on the 1,3-dicarbonyl substrate. The nucleophilic nitrogen of the hydrazine can attack either carbonyl, leading to two different reaction pathways. The final product ratio is determined by a delicate balance of electronic effects, steric hindrance, and reaction conditions.[6]

  • Mechanism of Regioisomer Formation: The reaction proceeds via condensation, cyclization, and dehydration. The initial nucleophilic attack of the hydrazine on one of the carbonyls is often the regiochemistry-determining step.

G cluster_start Reactants cluster_path_A Pathway A cluster_path_B Pathway B R1_CO Unsymmetrical 1,3-Dicarbonyl Attack_A Attack at C1 R1_CO->Attack_A Path A Attack_B Attack at C3 R1_CO->Attack_B Path B R_NHNH2 Substituted Hydrazine R_NHNH2->Attack_A R_NHNH2->Attack_B Intermediate_A Intermediate A Attack_A->Intermediate_A Dehydration_A Dehydration Intermediate_A->Dehydration_A Product_A Regioisomer 1 Dehydration_A->Product_A Intermediate_B Intermediate B Attack_B->Intermediate_B Dehydration_B Dehydration Intermediate_B->Dehydration_B Product_B Regioisomer 2 Dehydration_B->Product_B

Caption: Reaction pathways leading to two regioisomers.

Solutions & Strategies:

  • Exploit Electronic Effects (pH Control): This is the most powerful tool. The regioselectivity is often dictated by which nitrogen of the substituted hydrazine is more nucleophilic and which carbonyl of the dicarbonyl is more electrophilic.

    • Acidic Conditions (e.g., H₂SO₄, HCl, TsOH): In an acidic medium, the more basic nitrogen (typically the unsubstituted -NH₂) of the hydrazine is protonated. This makes the substituted nitrogen (-NHR) the primary nucleophile. This nitrogen will preferentially attack the more electrophilic carbonyl carbon of the dicarbonyl. For example, a carbonyl adjacent to an electron-withdrawing group (like -CF₃) is more electrophilic.[6][7]

    • Neutral/Basic Conditions: Under neutral or basic conditions, the unsubstituted -NH₂ is the more nucleophilic and less sterically hindered nitrogen. It will preferentially attack the less sterically hindered or more electrophilic carbonyl.[6][14]

  • Leverage Steric Hindrance: A bulky substituent on the hydrazine (e.g., phenylhydrazine vs. methylhydrazine) or near one of the carbonyl groups can direct the reaction. The incoming nucleophile will favor attack at the less sterically encumbered carbonyl center.[6]

  • Solvent Effects: The choice of solvent can influence selectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity toward a single isomer in certain systems.[15] These solvents can modulate the reactivity of the intermediates through hydrogen bonding.

Factor Condition General Outcome Rationale
pH / Catalyst Acidic (H⁺) Attack by the substituted nitrogen (-NHR) at the most electrophilic carbonyl.The more basic -NH₂ is protonated and non-nucleophilic.[6]
Neutral/Basic Attack by the unsubstituted nitrogen (-NH₂) at the most reactive carbonyl.-NH₂ is more nucleophilic and less sterically hindered.
Sterics Bulky R group on Hydrazine Attack at the less sterically hindered carbonyl.Minimizes steric repulsion in the transition state.
Solvent Fluorinated Alcohols (TFE, HFIP) Can significantly favor one regioisomer.Alters reaction kinetics and intermediate stability via H-bonding.[15]
Issue 2: Incomplete Reaction and Intermediate Isolation

Q: My reaction is sluggish, and I'm isolating a stable hydroxy-pyrazoline intermediate instead of the fully aromatized pyrazole. How do I push the reaction to completion?

Causality: The Knorr synthesis is a two-step dehydration process. The first dehydration forms the initial hydrazone/enamine, which then cyclizes to a hydroxy-pyrazoline intermediate.[1][7] The second dehydration step, which leads to the stable aromatic ring, can be slow if the hydroxyl group is a poor leaving group. This is particularly common when the resulting double bond is electronically or sterically disfavored.

Solutions & Strategies:

  • Increase Acid Catalyst Concentration/Strength: The final dehydration is acid-catalyzed. If you are using a weak acid (like acetic acid), switching to a stronger acid (e.g., a catalytic amount of H₂SO₄) or increasing the amount of catalyst can accelerate this final step.[16]

  • Increase Temperature: Providing more thermal energy can help overcome the activation barrier for the dehydration step. Refluxing the reaction for a longer period is a common solution.

  • Introduce a Dehydrating Agent: In stubborn cases, adding a dehydrating agent can be effective, though this can complicate workup.

  • Oxidative Aromatization: If you have isolated the pyrazoline intermediate, it can often be converted to the pyrazole by in-situ oxidation. A simple method is heating the pyrazoline in DMSO under an oxygen atmosphere.[17]

Issue 3: N-Alkylation Regioselectivity

Q: I'm performing an N-alkylation on my 3-substituted-1H-pyrazole and getting a mixture of isomers. How do I direct the alkylation to a specific nitrogen?

Causality: The pyrazole anion formed upon deprotonation has two nucleophilic nitrogen atoms. Alkylation can occur at either N1 or N2, and the outcome depends on the steric environment of the two nitrogens, the electronic properties of the ring substituents, and the nature of the counter-ion and alkylating agent.[8][18]

G cluster_path_N1 N1 Attack cluster_path_N2 N2 Attack Pyrazole R-Substituted 1H-Pyrazole Anion Pyrazolate Anion (Resonance Stabilized) Pyrazole->Anion Base Base (e.g., K₂CO₃) Base->Anion Product_N1 N1-Alkylated Product Anion->Product_N1 Path 1 Product_N2 N2-Alkylated Product Anion->Product_N2 Path 2 Alkyl_Halide Alkylating Agent (R'-X) Alkyl_Halide->Product_N1 Alkyl_Halide->Product_N2

Caption: Competing pathways in N-alkylation of pyrazoles.

Solutions & Strategies:

  • Steric Control: This is the most predictable factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen. If you have a bulky substituent at the C3 position, alkylation will favor the N1 position. Conversely, a bulky group at C5 directs alkylation to N2.[8]

  • Choice of Base and Solvent: The regioselectivity can be influenced by the base and solvent system, which affects the aggregation state and the position of the counter-ion (e.g., K⁺, Na⁺) of the pyrazolate anion. A systematic study showed that using K₂CO₃ in DMSO is effective for achieving regioselective N1-alkylation for many 3-substituted pyrazoles.[9]

  • Enzymatic Alkylation: For ultimate selectivity, biocatalytic approaches are emerging. Engineered methyltransferase enzymes can perform alkylations with unprecedented regioselectivity (>99%) that is controlled by the enzyme catalyst, not the substrate.[19]

Experimental Protocols
Protocol 1: Regioselective Knorr Synthesis of a 1,5-Disubstituted Pyrazole

This protocol demonstrates the use of acidic conditions to favor the formation of one regioisomer from an unsymmetrical dicarbonyl.

  • Reaction Setup: To a solution of 1-(4-chlorophenyl)-3-methyl-1,3-butanedione (1.0 eq) in ethanol (0.2 M), add phenylhydrazine hydrochloride (1.1 eq).

  • Catalyst Addition: Add concentrated sulfuric acid (0.1 eq) dropwise to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the acid until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired 1-phenyl-3-methyl-5-(4-chlorophenyl)-1H-pyrazole as the major regioisomer.

Protocol 2: Purification of Pyrazole Products
  • Column Chromatography: This is the most common method for separating regioisomers.[11][12]

    • Challenge: Pyrazoles can be basic and may streak on silica gel, leading to poor separation.

    • Solution: Deactivate the silica gel by preparing the slurry in a solvent system containing a small amount of triethylamine (e.g., 0.5-1%).[20] This neutralizes the acidic sites on the silica, resulting in sharper bands and better separation. Elute with a non-polar to polar gradient (e.g., hexanes/ethyl acetate).

  • Acid-Base Extraction: This can be used to remove non-basic impurities.

    • Dissolve the crude material in an organic solvent (e.g., dichloromethane).

    • Extract with dilute acid (e.g., 1 M HCl). The basic pyrazole product will move to the aqueous layer.

    • Wash the organic layer to remove impurities.

    • Basify the aqueous layer with a base (e.g., NaOH) and extract the pure pyrazole back into an organic solvent.[20][21]

  • Recrystallization: If the product is a solid and one regioisomer is formed in significant excess, recrystallization is an excellent method for purification.[20] Common solvents include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.

References
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry.
  • Troubleshooting the reaction mechanism of pyrazole form
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
  • Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona.
  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025).
  • Identifying and removing byproducts in pyrazole synthesis. (2025). BenchChem.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (n.d.). PubMed Central.
  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona.
  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Process for the purification of pyrazoles. (n.d.).
  • Method for purifying pyrazoles. (n.d.).
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.).
  • Isolation and Characterization of Regioisomers of Pyrazole-Based. (n.d.). Scribd.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). NIH.
  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.).
  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (n.d.).
  • New hydroxy-pyrazoline intermediates, subtle regio-selectivity and relative reaction rate variations observed during acid catalyzed and neutral pyrazole cyclization. Organic & Biomolecular Chemistry (RSC Publishing).
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI.
  • Pechmann Pyrazole Synthesis. Comprehensive Organic Name Reactions and Reagents.
  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022).
  • Pyrrole synthesis. Organic Chemistry Portal.
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Angewandte Chemie.
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
  • Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. (n.d.). WuXi AppTec.
  • Knorr Pyrazole Synthesis. (n.d.). Name-Reaction.com.
  • Pechmann pyrazole synthesis. (n.d.).
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  • Recent highlights in the synthesis and biological significance of pyrazole deriv

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Technical Support Center: Stability of 3-iodo-1,5-dimethyl-1H-pyrazole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-iodo-1,5-dimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Our goal is to provide you with the technical insights and practical protocols necessary to ensure the integrity of your experiments.

Introduction: The Challenge of the C-I Bond in Pyrazoles

This compound is a valuable building block in medicinal chemistry, prized for its utility in forming carbon-carbon and carbon-heteroatom bonds. However, the very nature of the carbon-iodine (C-I) bond, which makes it an excellent leaving group for cross-coupling reactions, also renders it susceptible to degradation. Understanding the factors that influence the stability of this bond is paramount for obtaining reliable and reproducible experimental results. This guide will delve into the common stability challenges, provide troubleshooting strategies, and offer detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning a pale yellow/brown. What is happening?

A1: Discoloration is a common indicator of degradation. The likely cause is the cleavage of the C-I bond, leading to the formation of elemental iodine (I₂) or other colored degradation products. This process, known as deiodination, can be initiated by several factors, including exposure to light, elevated temperatures, and the presence of oxidizing or reducing agents.[1][2]

Q2: In which common laboratory solvents is this compound most stable?

A2: While specific stability data for this compound across a range of solvents is not extensively published, general principles for iodo-aromatic compounds suggest that stability is influenced by solvent polarity.[3][4] It is advisable to use aprotic solvents of moderate polarity. Protic solvents, especially under non-neutral pH conditions, may facilitate hydrolytic degradation pathways. For long-term storage of solutions, consider solvents like anhydrous acetonitrile or dioxane over alcohols or aqueous solutions.

Q3: What is the optimal pH range for solutions of this compound?

A3: Extreme pH values should be avoided. Acidic or basic conditions can catalyze the hydrolysis of the C-I bond.[5] For aqueous or semi-aqueous solutions, maintaining a neutral pH (around 6-8) is recommended to minimize degradation. If your experimental conditions require a non-neutral pH, it is crucial to conduct a preliminary stability assessment.

Q4: How sensitive is this compound to light?

A4: Iodo-aromatic and iodo-heterocyclic compounds are often photosensitive.[2] Exposure to UV or even ambient laboratory light can provide the energy to initiate homolytic cleavage of the C-I bond, leading to radical-mediated degradation pathways. Therefore, it is critical to protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Q5: Can I store solutions of this compound at room temperature?

A5: For short-term use during an experiment, room temperature storage may be acceptable if the solution is protected from light. However, for long-term storage (more than a few hours), it is highly recommended to store solutions at low temperatures (-20°C or -80°C) to slow down the rate of potential degradation reactions.[6]

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent reaction yields or formation of unexpected byproducts. Degradation of the starting material.1. Verify Purity: Analyze the solid this compound by ¹H NMR or LC-MS before preparing solutions to ensure its initial purity. 2. Fresh is Best: Prepare solutions fresh whenever possible. 3. Control Environment: Protect solutions from light and heat. Purge solvents with an inert gas (argon or nitrogen) to remove oxygen, which can participate in oxidative degradation.
Appearance of a new peak in HPLC analysis of the reaction mixture that is not the desired product. Formation of a degradation product.1. Characterize the Impurity: Use UPLC-MS to determine the mass of the unknown peak. A mass corresponding to the de-iodinated pyrazole (1,5-dimethyl-1H-pyrazole) is a strong indicator of degradation.[7][8] 2. Run a Blank: Analyze a solution of this compound in the reaction solvent under the same conditions (time, temperature, light exposure) but without other reagents to see if the degradation is inherent to the conditions.
Difficulty in purifying the final product due to a persistent impurity. Co-elution of a degradation product with the desired compound.1. Optimize Chromatography: Develop a stability-indicating HPLC method with a gradient elution to improve the separation of the parent compound from its potential degradants.[9][10][11] 2. Alternative Purification: Consider alternative purification techniques such as preparative TLC or column chromatography with a different solvent system.
Discoloration of the solution during the workup. Degradation induced by workup conditions.1. Minimize Exposure: Reduce the exposure of the compound to aqueous acidic or basic conditions during extraction. 2. Work Quickly: Perform the workup and purification steps as efficiently as possible to minimize the time the compound spends in solution.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol is designed to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method, in line with ICH guidelines.[5][12][13][14]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a vial of the stock solution to a photostability chamber (with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter) for a defined period.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots from each stress condition.

  • If necessary, neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable analytical method, such as UPLC-MS, to identify and quantify the parent compound and any degradation products.

Protocol 2: Stability-Indicating UPLC-MS Method

1. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over several minutes to ensure separation of compounds with different polarities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 50-500.

  • Data Acquisition: Full scan mode to detect all ions. For targeted analysis of expected degradation products (e.g., de-iodinated pyrazole), use Selected Ion Monitoring (SIM).

Visualizing Degradation and Experimental Workflow

Degradation_Pathway cluster_stressors Stress Factors This compound This compound De-iodinated Pyrazole De-iodinated Pyrazole This compound->De-iodinated Pyrazole Deiodination Other Degradation Products Other Degradation Products This compound->Other Degradation Products e.g., Oxidation, Hydrolysis Light Light Light->this compound Heat Heat Heat->this compound Acid/Base Acid/Base Acid/Base->this compound Oxidants Oxidants Oxidants->this compound

Caption: Potential degradation pathways of this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome A Prepare Stock Solution B Expose to Stress Conditions A->B C UPLC-MS Analysis B->C D Identify Degradants C->D E Quantify Degradation D->E F Determine Stability Profile E->F G Optimize Storage & Handling F->G

Caption: Workflow for assessing the stability of this compound.

Summary of Stability Considerations

Factor Recommendation Rationale
Solvent Use anhydrous, aprotic solvents. Avoid protic and reactive solvents for long-term storage.Minimizes solvolysis and other solvent-mediated degradation pathways.[3][4]
pH Maintain a neutral pH (6-8) for aqueous or semi-aqueous solutions.Acidic or basic conditions can catalyze the hydrolysis of the C-I bond.[5]
Light Protect solutions from light at all times using amber vials or by wrapping containers.Prevents photodegradation, a common pathway for iodo-aromatic compounds.[2]
Temperature Store solutions at low temperatures (-20°C or -80°C) for long-term stability.Reduces the rate of all potential degradation reactions.[6]
Atmosphere For sensitive applications, degas solvents and store solutions under an inert atmosphere (e.g., argon).Prevents oxidative degradation.[1]

References

  • Degradation of iodinated X-ray contrast media by advanced oxidation processes. Science of The Total Environment. [Link]

  • The Photolysis of Iodoaromatic Compounds. Israel Journal of Chemistry. [Link]

  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Biodegradation. [Link]

  • Kinetics of diatrizoate degradation by ozone and the formation of disinfection by-products in the sequential chlorination. Water Reuse. [Link]

  • Impact of solvent polarity on N-heterocyclic carbene-catalyzed beta-protonations of homoenolate equivalents. Organic Letters. [Link]

  • Ozone Degradation of Iodinated Pharmaceutical Compounds. CORE. [Link]

  • Iodinated contrast media electro-degradation: Process performance and degradation pathways. ResearchGate. [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]

  • Iodine Heterocycles. ResearchGate. [Link]

  • Total organic iodine measurement: a new approach with UPLC/ESI-MS for off-line iodide separation/detection. Analytical and Bioanalytical Chemistry. [Link]

  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Q1A(R2) Stability testing of new drug substances and products. European Medicines Agency. [Link]

  • Stability testing protocols. Slideshare. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • The stability of covalent dative bond significantly increases with increasing solvent polarity. Nature Communications. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Pharmaceutical Research and Applications. [Link]

  • e LC-MS chromatograms denoting the evolution of organic iodine during UVA-TiO 2 in UPW. Top: IOPr, Bottom. ResearchGate. [Link]

  • Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Chemistry – An Asian Journal. [Link]

  • Iodine(V)-Based Oxidants in Oxidation Reactions. Molecules. [Link]

  • In situ 1H NMR study of the biodegradation of xenobiotics: application to heterocyclic compounds. Applied Microbiology and Biotechnology. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. Chem. Proc. [Link]

  • The stability of covalent dative bond significantly increases with increasing solvent polarity. ResearchGate. [Link]

  • NMR Applications to Study Natural Product Biosynthesis and Biodegradation. eScholarship, University of California. [Link]

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Molecules. [Link]

  • The stability of covalent dative bond increases with solvent polarity. Institute of Organic Chemistry and Biochemistry of the CAS. [Link]

  • Dess-Martin-Periodinane oxidation. YouTube. [Link]

  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. An-Najah University Journal for Research - A (Natural Sciences). [Link]

  • The Impact of Seasonally Varying Dissolved Organic Matter in Natural Aquatic Environments on the Photodegradation of Pharmaceutical Pollutants. Water. [Link]

  • Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of s. RSC Advances. [Link]

  • 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. ResearchGate. [Link]

  • Photo-produced aromatic compounds stimulate microbial degradation of dissolved organic carbon in thermokarst lakes. Nature Communications. [Link]

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  • The Influence Mechanism of Dissolved Organic Matter on the Photocatalytic Oxidation of Pharmaceuticals and Personal Care Products. Catalysts. [Link]

  • Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access. [Link]

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Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the nuances of choosing the right catalyst system for cross-coupling reactions involving 3-iodopyrazole substrates. The unique electronic nature of the pyrazole ring presents specific challenges and opportunities that demand a carefully considered experimental design. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst selection so critical for 3-iodopyrazoles compared to simpler aryl iodides?

Answer: While the carbon-iodine bond in 3-iodopyrazoles is highly reactive and primed for oxidative addition to a Pd(0) center, the pyrazole ring itself introduces two key complexities.[1]

  • Lewis Basicity: The pyrazole ring contains a basic, pyridine-like nitrogen atom. This site can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive complexes.[2]

  • Acidic N-H Proton: For N-unsubstituted pyrazoles, the acidic proton on the pyrrole-like nitrogen can react with the base required for the catalytic cycle.[3] This can neutralize the base, inhibit the catalyst, or lead to undesired side reactions.[2][3]

Therefore, the catalyst system—specifically the ligand—must be chosen not only to facilitate the C-I bond activation but also to mitigate these potential inhibitory interactions and navigate the electronic landscape of the heteroaromatic substrate.

Q2: Do I always need to protect the N-H group of the pyrazole ring before attempting a cross-coupling reaction?

Answer: Not always, but it is highly recommended, especially during initial optimizations or for challenging transformations.[3][4] N-protection prevents complications arising from the acidic N-H proton.[2][3] However, successful couplings on unprotected pyrazoles have been reported. Success in these cases hinges on the careful selection of a milder base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) that is strong enough to drive the reaction but not so strong as to deprotonate the pyrazole in a manner that inhibits catalysis.[2][5] For reactions like Buchwald-Hartwig amination or when using strong organometallic reagents, N-protection is generally considered essential to avoid side reactions.[3][4]

Q3: What are the most common side reactions I should watch out for?

Answer: The two most prevalent side reactions are protodeiodination and homocoupling.

  • Protodeiodination (or Hydrodehalogenation): This is the replacement of the iodine atom with a hydrogen atom, resulting in the unsubstituted pyrazole starting material. It is typically caused by the presence of trace water or other protic species in the reaction mixture.[3] It can also indicate that the oxidative addition step is slow or inefficient relative to competing decomposition pathways.[3]

  • Homocoupling: This is the dimerization of your coupling partner (e.g., boronic acid in a Suzuki reaction) or the 3-iodopyrazole itself. The primary cause is often the presence of oxygen, which can interfere with the catalytic cycle and promote these undesired pathways.[3][6]

Rigorous control of the reaction atmosphere (using an inert gas like argon or nitrogen) and the use of anhydrous, degassed solvents are critical to minimize both of these side reactions.[3][6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Issue 1: Low to No Product Yield

Question: My cross-coupling reaction with a 3-iodopyrazole is not working, or the yield is extremely low. I've followed a standard procedure. What should I check first?

Answer: Low or no product yield is the most common complaint. The issue can almost always be traced back to one of four areas: Reagent Quality, Reaction Conditions, Catalyst System, or Substrate-Specific Issues. A systematic approach is the key to diagnosis.

Below is a workflow to guide your troubleshooting process.

Troubleshooting_Workflow start Low / No Yield Observed reagents 1. Verify Reagent Quality start->reagents conditions 2. Optimize Reaction Conditions reagents->conditions Reagents OK sub_reagent1 Anhydrous/Degassed Solvents? reagents->sub_reagent1 sub_reagent2 Fresh Boronic Acid? (No boroxines) reagents->sub_reagent2 sub_reagent3 High-Purity Base? reagents->sub_reagent3 catalyst 3. Evaluate Catalyst System conditions->catalyst Conditions Optimized sub_cond1 Inert Atmosphere Maintained? conditions->sub_cond1 sub_cond2 Temperature Too Low/High? conditions->sub_cond2 sub_cond3 Base Strength Appropriate? conditions->sub_cond3 substrate 4. Consider Substrate Issues catalyst->substrate Catalyst System OK sub_cat1 Sufficient Catalyst Loading? catalyst->sub_cat1 sub_cat2 Ligand Appropriate for Reaction? catalyst->sub_cat2 sub_cat3 Using a Pre-catalyst? catalyst->sub_cat3 substrate->start Re-evaluate & Repeat end SUCCESS: Improved Yield substrate->end sub_cat1->end sub_cat2->end sub_cat3->end

Caption: A stepwise guide to troubleshooting low product yield.

Detailed Troubleshooting Steps:

Potential Cause Explanation & Causality Recommended Solution(s)
1. Poor Reagent Quality Solvents: Oxygen in solvents leads to the oxidation and deactivation of the active Pd(0) catalyst and phosphine ligands. Water can lead to protodeiodination and decomposition of boronic acids.[3][6] Boronic Acids: These reagents can degrade over time, especially when exposed to air and moisture, forming inactive cyclic anhydrides (boroxines).[6]Solvents: Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Degas the solvent thoroughly by sparging with argon or nitrogen for 20-30 minutes before use.[3] Boronic Acids: Use fresh, high-purity boronic acid. If in doubt, consider converting it to a more stable pinacol ester.[5]
2. Suboptimal Conditions Inert Atmosphere: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen. This is a primary cause of reaction failure.[6] Temperature: Oxidative addition is often the rate-limiting step and is temperature-dependent. However, excessively high temperatures (>120 °C) can cause catalyst decomposition and side reactions.[3][6] Base: The base is crucial for activating the coupling partner (e.g., transmetalation in Suzuki coupling). An incorrect choice can halt the reaction. For unprotected pyrazoles, a strong base like KOtBu can cause deprotonation and catalyst inhibition.[2][5]Inert Atmosphere: Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen). Use proper Schlenk line or glovebox techniques. Temperature: Screen a range of temperatures. Start around 80 °C and increase in 10 °C increments, monitoring by TLC or LC-MS.[7] Base: For Suzuki reactions, try K₂CO₃, K₃PO₄, or Cs₂CO₃. For Sonogashira, an amine base like Et₃N or DIPA is standard. Ensure the base is anhydrous.[7][8]
3. Ineffective Catalyst System Ligand Choice: The ligand is arguably the most critical component. It stabilizes the Pd center, modulates its reactivity, and facilitates the elementary steps of the catalytic cycle (oxidative addition, reductive elimination). An inappropriate ligand will result in failure. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often required to promote the difficult oxidative addition and prevent catalyst decomposition.[1][9][10] Catalyst Loading: While higher loading can sometimes force a reaction, it's often a sign of a suboptimal system. However, for difficult substrates, increasing loading from 1-2 mol% to 5 mol% can be a useful diagnostic tool.[3]Ligand Screening: If using a simple catalyst like Pd(PPh₃)₄ fails, switch to a more robust system. For Suzuki, try a combination of Pd(OAc)₂ with a ligand like SPhos or XPhos.[1][9] For Buchwald-Hartwig, ligands are even more specialized based on the amine.[11] Use Pre-catalysts: Modern pre-catalysts (e.g., XPhos Pd G2/G3) are often more air-stable and provide more reliable generation of the active Pd(0) species in solution, leading to more reproducible results.[1][2]
Issue 2: My desired product is formed, but I also see significant protodeiodination.

Question: I am getting my coupled product, but my major byproduct is the pyrazole with the iodine replaced by hydrogen. How do I suppress this?

Answer: This indicates that a proton source is successfully competing with your coupling partner.

  • Eliminate Protic Sources: The most common culprit is water. Ensure all solvents and reagents are rigorously anhydrous. Dry your solvents over molecular sieves or use a purification system. Ensure your base is anhydrous.[3]

  • Enhance Oxidative Addition: Protodeiodination can also suggest that the oxidative addition of the 3-iodopyrazole to the Pd(0) center is slow. A more electron-rich ligand can accelerate this step, allowing it to outcompete the side reaction. Consider switching from a ligand like PPh₃ to a more electron-donating Buchwald-type ligand (e.g., SPhos, RuPhos) or a bulky N-heterocyclic carbene (NHC) ligand.[3][10]

Issue 3: I am struggling with a Buchwald-Hartwig amination. The reaction is either failing or giving a complex mixture.

Question: I am trying to couple an aliphatic amine to my 3-iodopyrazole, and the reaction is not clean. What is special about this transformation?

Answer: The Buchwald-Hartwig amination is particularly sensitive to substrate and catalyst choice.[12][13] The key factor for aliphatic amines is the presence of β-hydrogens.

  • β-Hydride Elimination: If your amine has β-hydrogens, the palladium-amido intermediate can undergo β-hydride elimination, a decomposition pathway that halts the productive catalytic cycle.[11] To avoid this, you need a catalyst system that promotes reductive elimination much faster than β-hydride elimination. This is typically achieved with very bulky and electron-rich ligands like Josiphos or Buchwald's biaryl phosphines.[14][15]

  • N-Protection is Crucial: For this reaction, the N-H of the pyrazole is particularly problematic as it can compete with your amine nucleophile. N-protection with a group like Boc or Trityl is strongly advised for Buchwald-Hartwig reactions.[11][15]

  • Consider Copper Catalysis: For some aliphatic amines, particularly those prone to β-hydride elimination, a copper-catalyzed Ullmann-type coupling can be a more effective alternative to palladium-based methods.[15]

Catalyst_Selection topic Catalyst System for 3-Iodopyrazole pd_source Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) topic->pd_source ligand Ligand (The Key Modulator) topic->ligand suzuki Suzuki-Miyaura (C-C Bond) ligand->suzuki Bulky Biarylphosphines (SPhos, XPhos) sonogashira Sonogashira (C-C Alkyne) ligand->sonogashira Simple Phosphines (PPh₃) + Cu(I) co-catalyst buchwald Buchwald-Hartwig (C-N Bond) ligand->buchwald Highly Bulky Ligands (Josiphos, tBuDavePhos)

Caption: Relationship between reaction type and typical ligand class.

Detailed Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk or glovebox techniques. All solvents should be anhydrous and degassed prior to use.

Protocol 1: Suzuki-Miyaura Coupling of a 3-Iodopyrazole with an Arylboronic Acid

This protocol is adapted from literature procedures effective for N-protected iodopyrazoles.[9]

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the N-protected 3-iodopyrazole (1.0 equiv.), the arylboronic acid (1.3 equiv.), and potassium fluoride (KF, 2.5 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.).

  • Solvent Addition: Seal the flask and evacuate and backfill with argon (repeat 3 times). Add degassed toluene (to 0.2 M) and degassed water (10% of toluene volume) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of a 3-Iodopyrazole with a Terminal Alkyne

This protocol is based on typical conditions for Sonogashira couplings of heteroaryl iodides.[8][16][17][18]

  • Vessel Preparation: To an oven-dried Schlenk flask, add the 3-iodopyrazole (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).

  • Reagent Addition: Seal the flask, evacuate, and backfill with argon (3x). Add anhydrous, degassed solvent (e.g., THF or DMF, to 0.2 M) followed by a degassed amine base (e.g., triethylamine, Et₃N, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at the desired temperature (can range from room temperature to 80 °C depending on substrate reactivity) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride to remove copper salts, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography.

References

  • Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 554-564. [Link]

  • Šačkus, A., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ARKIVOC, 2016(5), 263-281. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2014). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 136(52), 18163-18174. [Link]

  • Various Authors. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. Chemistry – A European Journal. [Link]

  • Various Authors. (2021). Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole-containing... ResearchGate. [Link]

  • Various Authors. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science. [Link]

  • Eller, G. A., et al. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Organometallics, 34(23), 5497-5508. [Link]

  • Various Authors. (2021). Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings. Organometallics. [Link]

  • Thomas, R. M., Obbard, D. B., & Lipshutz, B. H. (2023). Challenging cross couplings, in water, aided by in-situ iodination of (hetero)aromatic bromides. Chemical Science, 14(46), 13503-13507. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Various Authors. (2024). Electronic Effects of Bidentate P,N-Ligands on the Elementary Steps of Au(I)/Au(III) Reactions Relevant to Cross-Coupling Chemistry. Organic Letters. [Link]

  • Various Authors. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

  • Various Authors. (2025). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]

  • Sieroń, L., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]

  • Thomas, R. M., Obbard, D. B., & Lipshutz, B. H. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science. [Link]

  • Various Authors. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]

  • Various Authors. (2023). Reductive cross-coupling of N-acyl pyrazole and nitroarene using tetrahydroxydiboron: synthesis of secondary amides. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Various Authors. (2015). Table 1 Optimization of the reaction conditions for Suzuki coupling... ResearchGate. [Link]

  • Various Authors. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Various Authors. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4690. [Link]

  • Various Authors. (2025). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. [Link]

  • Various Authors. (2002). Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. Organic Letters, 4(17), 2885-2888. [Link]

  • Sieroń, L., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]

  • Various Authors. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Various Authors. (2001). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Sci-Hub. [Link]

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Technical Support Center: Large-Scale Synthesis of 3-iodo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-iodo-1,5-dimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the large-scale production of this important heterocyclic compound. The pyrazole scaffold is a cornerstone in many pharmaceutical agents, and understanding the nuances of its synthesis is critical for successful drug development.[1][2][3][4][5] This document provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during laboratory and pilot-plant scale-up.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions. The synthesis of this target molecule can be conceptually broken down into two main stages: the formation of the 1,5-dimethyl-1H-pyrazole core and the subsequent iodination at the C3 position.

Part 1: Synthesis of the 1,5-dimethyl-1H-pyrazole Precursor

A common and efficient method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] For 1,5-dimethyl-1H-pyrazole, a suitable starting material would be pentane-2,4-dione and methylhydrazine.

Problem 1: Low Yield of 1,5-dimethyl-1H-pyrazole

  • Potential Cause A: Incomplete Reaction. The condensation reaction may not have gone to completion. On a large scale, mixing and heat transfer can be less efficient, leading to incomplete conversion.

  • Solution A:

    • Reaction Monitoring: Implement in-process controls (e.g., GC-MS, HPLC, or TLC) to monitor the disappearance of starting materials.

    • Extended Reaction Time: Increase the reaction time and continue to monitor until the starting material is consumed.

    • Temperature Optimization: While exothermic, the reaction may require a specific temperature profile to proceed efficiently. Experiment with a controlled temperature ramp-up and a prolonged hold at the optimal temperature.

  • Potential Cause B: Side Product Formation. The reaction of pentane-2,4-dione with methylhydrazine can potentially lead to the formation of regioisomers.

  • Solution B:

    • Solvent Selection: The choice of solvent can influence the regioselectivity of the reaction. While often performed neat or in ethanol, exploring other solvents like methanol or isopropanol may favor the desired isomer. A systematic solvent screen at the lab scale is recommended before scaling up.

    • pH Control: The pH of the reaction mixture can impact the rate and selectivity. The addition of a catalytic amount of a mild acid, such as acetic acid, can catalyze the condensation and may improve the yield of the desired product.

  • Potential Cause C: Product Loss During Workup. On a large scale, extractions and distillations can lead to significant product loss.

  • Solution C:

    • Optimized Extraction: Perform a thorough analysis of the optimal solvent and number of extractions to ensure complete recovery of the product from the aqueous phase.

    • Distillation Efficiency: Use a distillation column with appropriate theoretical plates for the purification of large quantities. Ensure the vacuum is stable and the heating mantle provides even heat distribution to prevent bumping and decomposition.

Problem 2: Difficulty in Removing Water from the Reaction

  • Potential Cause: The condensation reaction produces water as a byproduct. On a large scale, the removal of this water can be challenging and may inhibit the reaction from reaching completion.

  • Solution:

    • Azeotropic Removal: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene or xylene) to azeotropically remove water as it is formed, driving the equilibrium towards the product. This is a highly effective technique for large-scale reactions.

Part 2: Iodination of 1,5-dimethyl-1H-pyrazole

The introduction of iodine at the C3 position is a key step. Pyrazoles are electron-rich heterocycles, making them susceptible to electrophilic substitution, which typically occurs at the C4 position.[4] However, with the C4 position unsubstituted in the precursor, direct iodination at C3 is a viable pathway.

Problem 3: Poor Regioselectivity during Iodination

  • Potential Cause: While the C3 position is a likely site for iodination, competitive iodination at other positions or di-iodination can occur, especially under harsh conditions.

  • Solution:

    • Choice of Iodinating Agent: The choice of iodinating agent is critical for controlling regioselectivity. Milder reagents are often preferred for selective reactions.

      • N-Iodosuccinimide (NIS): Often used for the iodination of pyrazoles, NIS can provide good selectivity, especially when used in combination with an acid catalyst.[6]

      • Iodine monochloride (ICl): A powerful electrophilic iodinating agent that can be highly effective but may require careful optimization of reaction conditions to avoid over-iodination.[7][8][9]

      • Iodine and an Oxidizing Agent: A common method involves the use of molecular iodine in the presence of an oxidizing agent like hydrogen peroxide or iodic acid.[10] This in-situ generation of the electrophilic iodine species can be a cost-effective and efficient method for large-scale synthesis.

    • Reaction Conditions:

      • Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. This can significantly improve selectivity by minimizing side reactions.

      • Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess can lead to di-iodination.

Problem 4: Difficult Purification of the Iodinated Product

  • Potential Cause: The final product may be contaminated with unreacted starting material, regioisomers, or di-iodinated byproducts, making purification by distillation or crystallization challenging on a large scale.

  • Solution:

    • Crystallization: Develop a robust crystallization procedure. This may involve screening various solvents and solvent mixtures to find conditions that selectively crystallize the desired product, leaving impurities in the mother liquor. Seeding with a small amount of pure product can be beneficial for inducing crystallization on a large scale.

    • Column Chromatography: While less ideal for very large quantities due to solvent consumption and time, flash column chromatography can be a viable option for pilot-plant scale purification if a suitable crystallization method cannot be found.

    • Slurry Wash: If the product is a solid, washing the crude material with a solvent in which the impurities are soluble but the product is not can be an effective purification step.

Problem 5: Safety Concerns with Iodinating Agents

  • Potential Cause: Many iodinating agents are corrosive and/or toxic. Handling large quantities of these reagents requires strict safety protocols.

  • Solution:

    • Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including chemical-resistant gloves, safety goggles, and lab coats.

    • Ventilation: Conduct the reaction in a well-ventilated fume hood or a designated reactor with appropriate off-gas scrubbing.

    • Quenching: Have a quenching solution (e.g., sodium thiosulfate) readily available to neutralize any excess iodinating agent at the end of the reaction or in case of a spill.

Frequently Asked Questions (FAQs)

Q1: What is the most cost-effective method for the large-scale synthesis of 1,5-dimethyl-1H-pyrazole?

For large-scale production, the condensation of pentane-2,4-dione with methylhydrazine is likely the most economical route due to the low cost and availability of the starting materials. Optimizing the reaction conditions to achieve a high yield and minimize purification steps will be key to managing costs.

Q2: Are there alternative methods for the iodination of the pyrazole core?

Yes, besides direct electrophilic iodination, a Sandmeyer-type reaction can be considered if a 3-amino-1,5-dimethyl-1H-pyrazole precursor is available.[11][12] This involves the diazotization of the amino group followed by treatment with an iodide salt.[13][14] However, for this specific target molecule, direct iodination is likely more straightforward.

Q3: How can I confirm the regiochemistry of the final product?

Unequivocal structure determination is crucial. This can be achieved using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are powerful tools for determining the substitution pattern on the pyrazole ring. The chemical shifts and coupling constants of the ring protons will be indicative of the iodine's position.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can show through-space correlations between protons, which can help to confirm the spatial relationship of the substituents.

  • X-ray Crystallography: If the product is a crystalline solid, single-crystal X-ray diffraction provides definitive proof of the structure.

Q4: What are the key considerations for process safety when scaling up this synthesis?

  • Thermal Hazard Assessment: Both the pyrazole formation (condensation) and the iodination can be exothermic. It is crucial to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) to understand the thermal profile of the reactions and to design an appropriate cooling system for the reactor.

  • Reagent Handling: As mentioned, iodinating agents require careful handling. Develop standard operating procedures (SOPs) for the safe storage, transfer, and charging of all reagents.

  • Pressure Management: Be aware of potential off-gassing, especially during the iodination step. Ensure the reactor is equipped with a suitable pressure relief system.

Visualizing the Synthetic Workflow

To aid in understanding the process, the following diagram outlines the key steps and decision points in the synthesis of this compound.

G cluster_0 Part 1: Pyrazole Core Synthesis cluster_1 Part 2: Iodination cluster_2 Key Considerations start Pentane-2,4-dione + Methylhydrazine reaction1 Condensation Reaction start->reaction1 workup1 Workup & Purification reaction1->workup1 considerations1 Troubleshooting: - Low Yield - Side Products - Water Removal reaction1->considerations1 product1 1,5-dimethyl-1H-pyrazole workup1->product1 product1_ref 1,5-dimethyl-1H-pyrazole reaction2 Electrophilic Iodination product1_ref->reaction2 workup2 Workup & Purification reaction2->workup2 considerations2 Troubleshooting: - Regioselectivity - Purification - Safety reaction2->considerations2 final_product This compound workup2->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 1,5-dimethyl-1H-pyrazole
  • To a round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add pentane-2,4-dione (1.0 eq).

  • Slowly add methylhydrazine (1.05 eq) to the stirred solution. The addition is exothermic, so maintain the temperature below 40 °C using an ice bath.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until in-process controls show the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 1,5-dimethyl-1H-pyrazole as a colorless to pale yellow liquid.

Protocol 2: Synthesis of this compound
  • In a reactor equipped with a mechanical stirrer, a dropping funnel, and a temperature probe, dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Prepare a solution of the iodinating agent (e.g., N-iodosuccinimide, 1.1 eq) in the same solvent.

  • Add the iodinating agent solution dropwise to the pyrazole solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, quench any excess iodinating agent by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer. If the reaction was performed in a water-miscible solvent like acetic acid, dilute with water and extract with an appropriate organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to yield this compound.

Quantitative Data Summary

Reaction Step Key Parameter Typical Range (Lab Scale) Considerations for Scale-up
Pyrazole Synthesis Yield75-90%Heat management during addition, efficient water removal.
Purity (post-distillation)>98%Efficiency of the distillation column.
Iodination Yield60-85%Temperature control is critical for selectivity and yield.
Regioisomeric Ratio (3-iodo vs. others)>95:5Choice of iodinating agent and reaction temperature.
Purity (post-purification)>99%Development of a scalable crystallization procedure.

References

  • 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis - ACS Publications. (2025, September 10).
  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A. (2024, September 10).
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
  • CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents. (n.d.).
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.).
  • WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents. (2014, March 6).
  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES - European Patent Office - EP 289 - Googleapis.com. (2013, August 28).
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.).
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC - NIH. (2025, October 7).
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. (n.d.).
  • Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - NIH. (n.d.).
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - University of Michigan. (n.d.).
  • 3-Iodo-1,4-dimethyl-1H-pyrazole | 1395443-04-5 | Benchchem. (n.d.).
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  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - Organic Chemistry Portal. (n.d.).
  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC - PubMed Central. (n.d.).
  • Electrocatalytic Synthesis of Substituted Pyrazoles via Hypervalent Iodine Mediated Intramolecular C−N Coupling | Request PDF - ResearchGate. (n.d.).
  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - ResearchGate. (2016, May 23).
  • Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E. (2025, March 25).
  • Sandmeyer reaction - Wikipedia. (n.d.).
  • Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed. (2024, December 2).
  • Why use potassium iodide instead of copper iodide in Sandmeyer reaction? (2015, August 11).
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  • 3, 5-Dimethyl-4-iodo-1H-pyrazole, min 97%, 100 grams. (n.d.).
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Validation & Comparative

A Comparative Guide to the Reactivity of 3-Iodo vs. 4-Iodo Pyrazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, pyrazoles stand as a cornerstone scaffold, integral to the development of a vast array of pharmaceuticals and agrochemicals. The functionalization of the pyrazole ring is a critical step in the synthesis of these complex molecules, with palladium-catalyzed cross-coupling reactions serving as a powerful and versatile tool. Among the various halogenated pyrazoles utilized as precursors, iodopyrazoles are particularly valuable due to the high reactivity of the carbon-iodine bond. This guide provides an in-depth, objective comparison of the reactivity of two key isomers, 3-iodopyrazoles and 4-iodopyrazoles, in common cross-coupling reactions, supported by experimental data and mechanistic insights.

Unveiling the Electronic and Steric Landscape of Iodopyrazoles

The pyrazole ring is a five-membered heteroaromatic system containing two adjacent nitrogen atoms. The position of the iodine substituent, at either the C3 or C4 position, profoundly influences the electronic and steric environment of the C-I bond, which in turn dictates its reactivity in palladium-catalyzed cross-coupling reactions.

The electron density within the pyrazole ring is not uniformly distributed. The C4 position is generally more electron-rich, while the C3 and C5 positions are comparatively electron-deficient.[1] This inherent electronic disparity has significant implications for the oxidative addition step, which is often the rate-determining step in the catalytic cycle of many cross-coupling reactions.

From a steric perspective, the C4 position is less hindered than the C3 position, which is flanked by a nitrogen atom and another carbon atom within the ring. This difference in steric accessibility can also play a crucial role in the approach of the bulky palladium catalyst to the C-I bond.

Synthesis of Iodopyrazole Isomers: A Tale of Two Strategies

The synthetic routes to 3-iodo and 4-iodopyrazoles are distinct, reflecting the different electronic nature of the target positions.

Synthesis of 4-Iodopyrazoles

The electron-rich nature of the C4 position makes it susceptible to electrophilic iodination. A common and effective method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent.[2] "Green" protocols utilizing hydrogen peroxide (H₂O₂) as the oxidant in water have been reported.[2] For less reactive pyrazole substrates, stronger iodinating agents like N-iodosuccinimide (NIS) in the presence of an acid catalyst such as trifluoroacetic acid (TFA) can be employed, often requiring elevated temperatures.[2]

A General Experimental Workflow for the Synthesis of 4-Iodopyrazole is illustrated below:

G cluster_0 Synthesis of 4-Iodopyrazole A Pyrazole C Reaction Mixture A->C B Iodinating Agent (e.g., I₂/H₂O₂ or NIS/TFA) B->C D Work-up and Purification C->D Reaction Completion E 4-Iodopyrazole D->E Isolation

Caption: General workflow for the synthesis of 4-iodopyrazoles.

Synthesis of 3-Iodopyrazoles

Direct electrophilic iodination at the electron-deficient C3 position is generally not feasible. Therefore, the synthesis of 3-iodopyrazoles often relies on a different strategy, typically involving the construction of the pyrazole ring from a pre-functionalized precursor or through a lithiation-iodination sequence. One common approach involves the condensation of functionalized 1,3-dicarbonyl compounds with hydrazines.[3] Another powerful method is the directed ortho-metalation (DoM) of an N-protected pyrazole, followed by quenching with an iodine source. However, this method can sometimes lead to mixtures of regioisomers. A convenient route for the preparation of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives has been developed, which allows for further functionalization.[3][4]

Comparative Reactivity in Cross-Coupling Reactions

The true measure of the utility of these isomers lies in their performance in cross-coupling reactions. Here, we compare their reactivity in three of the most widely used transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: A Tale of Competing Pathways

The Suzuki-Miyaura reaction is a cornerstone for the formation of C-C bonds. While both 3-iodo and 4-iodopyrazoles are competent substrates, their reactivity profiles can differ.

4-Iodopyrazole is an excellent substrate for Suzuki-Miyaura coupling due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium(0) catalyst.[5] A variety of palladium catalysts and ligands can be employed, with Pd(PPh₃)₄ being a common choice.[5]

A direct comparison of halo-aminopyrazoles in the Suzuki-Miyaura reaction revealed an interesting trend. While aryl iodides are generally more reactive than bromides and chlorides, in the case of aminopyrazoles, the iodo derivatives were found to be more prone to a dehalogenation side reaction.[6] This suggests that for certain substituted pyrazoles, bromo or chloro derivatives might be superior to their iodo counterparts to avoid this undesired pathway.[6]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-Iodo-1H-pyrazoleArylboronic acidPd(PPh₃)₄Na₂CO₃1,4-Dioxane/Water90Good to Excellent[5]
4-Iodo-1-tritylpyrazolePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene10095[2]
3-Iodo-5-amino-pyrazolePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME/Water100Moderate[6]

Table 1: Representative examples of Suzuki-Miyaura coupling with iodopyrazoles.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B C R-Pd(II)-I(Ln) B->C D Transmetalation C->D E R-Pd(II)-R'(Ln) D->E F Reductive Elimination E->F F->A Regeneration G R-R' F->G H Iodopyrazole (R-I) H->B I Organoboron (R'-B(OR)₂) I->D

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling: A Reliable Path to Alkynylated Pyrazoles

The Sonogashira coupling, which forges a C-C bond between a terminal alkyne and an aryl or vinyl halide, is a highly efficient transformation for both 3-iodo and 4-iodopyrazoles.

Studies have demonstrated the successful Sonogashira coupling of various substituted 3-iodo-1H-pyrazole derivatives with phenylacetylene, affording the corresponding alkynylated products in good yields.[3][4][7] The protection of the pyrazole N-H group is often necessary to prevent side reactions, with the ethoxyethyl (EtOEt) group being a suitable choice.[3][4]

Similarly, 4-iodopyrazoles are excellent partners in Sonogashira reactions. The reaction typically proceeds under standard conditions using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[8]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT70-90[7]
4-Iodo-1-tritylpyrazolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF7085[9]

Table 2: Representative examples of Sonogashira coupling with iodopyrazoles.

Buchwald-Hartwig Amination: Navigating Catalyst and Substrate Compatibility

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many biologically active molecules. The reactivity of iodopyrazoles in this reaction can be influenced by the choice of catalyst system and the nature of the amine coupling partner.

For 4-halopyrazoles, it has been shown that 4-bromo-1-tritylpyrazole is more effective than the corresponding 4-iodo derivative in the Pd(dba)₂-catalyzed C-N coupling with amines lacking a β-hydrogen.[10] However, for alkylamines possessing a β-hydrogen, the Cu(I)-mediated amination of 4-iodo-1H-1-tritylpyrazole was found to be more favorable.[10][11] This highlights the importance of catalyst and substrate matching in achieving successful amination.

While there are fewer documented examples of Buchwald-Hartwig amination with 3-iodopyrazoles, the general principles of palladium-catalyzed C-N bond formation suggest that with appropriate ligand and reaction condition optimization, they should also be viable substrates.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 4-Iodopyrazole[5]
  • To a reaction vessel, add the 4-iodopyrazole derivative (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1).

  • Heat the reaction mixture at 90-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling of N-Protected 3-Iodopyrazole[7]
  • To a reaction vessel, add the N-protected 3-iodopyrazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.1 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., Et₃N, 2.0 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Conclusion and Future Outlook

Both 3-iodopyrazoles and 4-iodopyrazoles are valuable and versatile building blocks in organic synthesis, readily participating in a range of palladium-catalyzed cross-coupling reactions.

  • 4-Iodopyrazoles are generally more straightforward to synthesize via electrophilic iodination and have been extensively studied in various cross-coupling reactions. Their reactivity is well-established, making them a reliable choice for many synthetic applications.

  • 3-Iodopyrazoles , while requiring more nuanced synthetic strategies, are equally competent in cross-coupling reactions, particularly in Sonogashira couplings. Their utility provides access to a different substitution pattern on the pyrazole core, which is crucial for exploring structure-activity relationships in drug discovery.

The choice between a 3-iodo or 4-iodopyrazole will ultimately depend on the specific target molecule and the desired substitution pattern. While 4-iodopyrazoles may be the more common starting point, the reactivity of 3-iodopyrazoles should not be underestimated. Further head-to-head comparative studies under standardized conditions would be invaluable to the scientific community for making more informed decisions in synthetic planning. As catalyst technology continues to evolve, the scope of cross-coupling reactions with both isomers is likely to expand, further solidifying the importance of iodopyrazoles in the synthesis of functionalized heterocyclic compounds.

References

  • Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3323. [Link]

  • Baranauskiene, L., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc, 2014(6), 54-71. [Link]

  • Baranauskiene, L., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]

  • Jedinák, L., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. [Link]

  • Guedes, A., et al. (2023). Exploring the Relationship between Reactivity and Electronic Structure in Isorhodanine Derivatives Using Computer Simulations. International Journal of Molecular Sciences, 24(13), 10833. [Link]

  • University of Rochester. (2023). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. [Link]

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  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4683. [Link]

  • ResearchGate. (n.d.). Evaluation of Substituent Effect in Z-Isomer Stability of Arylazo-1H-3,5-dimethylpyrazoles – Interplay of Steric, Electronic Effects and Hydrogen Bonding. [Link]

  • Semantic Scholar. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. [Link]

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A Senior Application Scientist's Guide to Alternatives for 3-Iodo-1,5-Dimethyl-1H-Pyrazole in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the 1,5-dimethyl-1H-pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its functionalization is key to unlocking novel molecular architectures. Traditionally, 3-iodo-1,5-dimethyl-1H-pyrazole has served as a reliable and reactive building block, particularly in palladium-catalyzed cross-coupling reactions. However, the pursuit of greater efficiency, atom economy, and novel reactivity patterns necessitates a critical evaluation of alternative reagents. This guide provides an in-depth comparison of viable alternatives, moving beyond a simple list to explain the causality behind experimental choices and offering field-proven insights into their application.

The Iodopyrazole Benchmark: Understanding the Starting Point

This compound is prized for its high reactivity in cross-coupling reactions. The Carbon-Iodine bond is the most labile among halogens, facilitating a rapid oxidative addition to a Pd(0) catalyst, which is often the rate-determining step in catalytic cycles like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This high reactivity allows for milder reaction conditions compared to its bromo or chloro counterparts. However, this reactivity can be a double-edged sword, leading to a higher propensity for side reactions such as dehalogenation, and the higher cost and atomic weight of iodine are significant drawbacks in large-scale synthesis.

Alternative Pathways: A Comparative Analysis

We will explore three primary categories of alternatives that address the limitations of the iodopyrazole precursor:

  • Alternative Halogenated Pyrazoles (Bromo- and Chloro- Analogs)

  • Pyrazole Organoboron Reagents (Boronic Acids and Esters)

  • Direct C-H Functionalization: A Paradigm Shift in Pyrazole Synthesis

The choice between these pathways is a strategic decision based on factors like desired reactivity, substrate scope, cost, and the overarching goal of the synthetic campaign.

Alternative Halogenated Pyrazoles: The Bromo and Chloro Analogs

The most direct alternatives to the iodo-pyrazole are its lighter halogen analogs: 3-bromo-1,5-dimethyl-1H-pyrazole and the 3-chloro derivative. The fundamental trade-off is one of reactivity versus stability and cost.

Causality of Reactivity: The bond dissociation energy of the C-X bond increases in the order C-I < C-Br < C-Cl. Consequently, the oxidative addition step in palladium-catalyzed coupling becomes progressively more challenging. This often necessitates more forcing conditions—higher temperatures, longer reaction times, and, critically, the use of more sophisticated, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate the activation of the more robust C-Br and C-Cl bonds.[1][2]

Trustworthiness of the Method: A significant advantage of using bromo- and chloro-pyrazoles is their reduced tendency to undergo dehalogenation, a common side reaction with highly reactive iodides.[3] This can lead to cleaner reaction profiles and higher yields of the desired product, especially in complex syntheses where the starting material is precious. This makes them a more robust choice in many scenarios.

Comparative Data: Halogen Performance in Suzuki-Miyaura Coupling
Feature3-Iodo-pyrazole3-Bromo-pyrazole3-Chloro-pyrazole
Reactivity HighestModerateLowest
Typical Conditions Mild (e.g., Pd(PPh₃)₄, 80-100 °C)Moderate to Forcing (e.g., Pd(OAc)₂, SPhos, 100-120 °C)Forcing (e.g., Pd₂(dba)₃, Buchwald Ligand, >120 °C)
Catalyst System Simple phosphines often sufficeBulky, electron-rich ligands often required[1]Advanced, specialized ligands necessary
Side Reactions Prone to dehalogenation/proto-deiodination[3]Less prone to dehalogenation[3]Least prone to dehalogenation
Cost & Availability Higher CostModerate CostLowest Cost
Atom Economy LowestModerateHighest

Pyrazole Organoboron Reagents: Reversing the Polarity

Instead of using the pyrazole as the electrophilic partner (as a halide), it can be employed as the nucleophilic partner in the form of a boronic acid or a more stable pinacol boronate ester. This is a powerful alternative for Suzuki-Miyaura couplings.

Expertise in Application: The synthesis of pyrazole boronic acids typically involves metalation of the pyrazole (often at the C4 or C5 position) with a strong base like n-BuLi, followed by quenching with a boron electrophile like triisopropyl borate.[4][5] While this adds a synthetic step to prepare the reagent, the subsequent coupling reaction can be more reliable and proceed under milder conditions than couplings involving chloro- or even bromo-pyrazoles. The resulting boronic acids are versatile reagents for creating C-C bonds.[4]

Self-Validating System: The primary advantage is the high functional group tolerance of the Suzuki-Miyaura reaction. By using the pyrazole-boronic acid, the coupling partner can be a sensitive or complex aryl halide without the risk of it being the limiting reagent under harsh conditions. This approach decouples the pyrazole synthesis from the coupling conditions.

Direct C-H Functionalization: The Atom-Economical Frontier

The most modern and elegant alternative is to bypass the need for pre-functionalization (halogenation or borylation) altogether. Transition-metal-catalyzed direct C-H functionalization allows for the coupling of a C-H bond on the pyrazole ring directly with a coupling partner.[6][7]

Mechanistic Insight: This strategy typically relies on a Concerted Metalation-Deprotonation (CMD) mechanism, where a palladium catalyst, often in a higher oxidation state or assisted by an oxidant, activates a C-H bond.[8] For pyrazoles, the C5-H bond is generally more acidic and sterically accessible, often making it the preferred site for functionalization, especially when the C4 position is substituted.[7][9]

Authoritative Grounding: This approach dramatically shortens synthetic sequences, reduces waste, and avoids the use of toxic halogenating agents or organometallic intermediates. It represents a paradigm shift from traditional cross-coupling to a more sustainable and efficient methodology.[6][10] The choice of catalyst, solvent, and additives is crucial for controlling regioselectivity between the C4 and C5 positions.[7]

Logical Workflow Comparison

The following diagram illustrates the strategic advantage of the direct C-H functionalization pathway compared to the classical pre-functionalization approach.

G cluster_0 Classical Pre-functionalization Pathway cluster_1 Direct C-H Functionalization Pathway start0 1,5-Dimethyl-1H-pyrazole step1 Halogenation (e.g., I₂, NIS, NBS) start0->step1 reagent 3-Halo-1,5-dimethyl-1H-pyrazole step1->reagent step2 Pd-Catalyzed Cross-Coupling reagent->step2 step3 Direct Pd-Catalyzed C-H Activation/Coupling product0 Functionalized Pyrazole step2->product0 start1 1,5-Dimethyl-1H-pyrazole start1->step3 product1 Functionalized Pyrazole step3->product1

Caption: Synthetic routes to functionalized pyrazoles.

Experimental Protocols: A Practical Comparison

To provide a tangible comparison, detailed protocols for the Suzuki-Miyaura arylation of a pyrazole using three distinct starting materials are provided below.

Protocol 1: Suzuki-Miyaura Coupling of this compound (Benchmark)

This protocol uses standard conditions suitable for a highly reactive aryl iodide.

Materials:

  • This compound (1.0 mmol, 236 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-1,5-Dimethyl-1H-Pyrazole (Alternative Halide)

This protocol requires a more advanced catalyst system to activate the C-Br bond efficiently.[1][11]

Materials:

  • 3-Bromo-1,5-dimethyl-1H-pyrazole (1.0 mmol, 175 mg)

  • Phenylboronic acid (1.5 mmol, 183 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16 mg)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Toluene (5 mL)

Procedure:

  • In a glovebox or under a positive flow of argon, add Pd(OAc)₂, SPhos, K₃PO₄, 3-bromo-1,5-dimethyl-1H-pyrazole, and phenylboronic acid to a Schlenk tube.

  • Add dry, degassed toluene (5 mL).

  • Seal the tube and heat the mixture to 110 °C for 12-18 hours.

  • Monitor the reaction for the consumption of the starting material.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the residue by column chromatography.

Protocol 3: Direct C-H Arylation of 1,5-Dimethyl-1H-Pyrazole (Modern Approach)

This protocol bypasses the halogenation step entirely, coupling directly with an aryl bromide.[7][9]

Materials:

  • 1,5-Dimethyl-1H-pyrazole (1.5 mmol, 144 mg)

  • Bromobenzene (1.0 mmol, 157 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11 mg)

  • Potassium Pivalate (PivOK) (2.0 mmol, 252 mg)

  • Dimethylacetamide (DMA) (3 mL)

Procedure:

  • To an oven-dried vial, add Pd(OAc)₂, PivOK, and bromobenzene.

  • Add 1,5-dimethyl-1H-pyrazole followed by DMA (3 mL).

  • Seal the vial with a Teflon-lined cap and heat the mixture to 120 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic phase sequentially with water (3 x 10 mL) and brine (10 mL) to remove DMA.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product via flash column chromatography.

Catalytic Cycles Visualization

Understanding the underlying mechanisms is key to troubleshooting and optimization.

G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Direct C-H Arylation (CMD) Cycle A Pd(0)L₂ B Ar-Pd(II)-X L₂ A->B Oxidative Addition (Ar-X) D [Ar-Pd(II)-OH] L₂ B->D Ligand Exchange (Base, H₂O) C Ar-Pd(II)-Ar' L₂ C->A Reductive Elimination (Ar-Ar') D->C Transmetalation (Ar'-B(OH)₂) E Pd(II)X₂ F [Het-Pd(II)X]⁺ E->F C-H Activation (Het-H, -HX) G Het-Pd(II)-Ar F->G Oxidative Addition (Ar-X) G->E Reductive Elimination (Het-Ar) H Pd(IV) Complex

Caption: Simplified catalytic cycles for Suzuki-Miyaura and C-H Arylation.

Conclusion and Recommendations

The choice of reagent to replace this compound is not a one-size-fits-all decision. It is a strategic choice that balances reactivity, stability, cost, and synthetic efficiency.

  • For rapid, small-scale synthesis where reactivity is paramount and mild conditions are required , the iodo-pyrazole remains a valid, albeit expensive, choice.

  • For larger-scale syntheses or when dealing with complex molecules where reaction robustness and avoidance of side reactions are critical , the 3-bromo-pyrazole offers a superior balance of reactivity and stability, provided an optimized catalyst system is employed.

  • When engaging in Suzuki-Miyaura couplings with sensitive or elaborate aryl halides , preparing the pyrazole-boronic acid derivative can provide the most reliable and high-yielding route.

  • For forward-looking synthetic design, prioritizing atom economy, and reducing synthetic steps , direct C-H functionalization is the unequivocally superior strategy. While it may require more optimization to control regioselectivity, it represents the future of efficient and sustainable chemical synthesis.

Researchers are encouraged to consider the entire synthetic route and the specific demands of their target molecule when selecting the most appropriate building block for the functionalization of the 1,5-dimethyl-1H-pyrazole core.

References

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  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. [Link][12]

  • Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link][11]

  • Cankař, P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 52(49), 12906-12910. [Link][1]

  • Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. [Link][13]

  • Cankař, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 336-352. [Link][3]

  • Smole, M., et al. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. [Link][14]

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PubMed Central. [Link][15]

  • Jasiński, M., et al. (2025). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link][16]

  • Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances. [Link][17]

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  • Lee, J. Y., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link][18]

  • Lei, H., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link][4]

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A Head-to-Head Battle of Halogens: 3-Bromo- vs. 3-Iodo-1,5-dimethyl-1H-pyrazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Substrate Selection in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone, appearing in a multitude of biologically active molecules. The ability to functionalize this heterocycle with precision is paramount, and palladium-catalyzed cross-coupling reactions are the undisputed workhorse for this task. The choice of the halide on the pyrazole ring is a critical decision that significantly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth comparison of two commonly employed substrates, 3-bromo-1,5-dimethyl-1H-pyrazole and 3-iodo-1,5-dimethyl-1H-pyrazole, to empower researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Decisive Step: Oxidative Addition and the Halogen's Role

The fundamental difference in reactivity between the bromo and iodo pyrazoles in cross-coupling reactions lies in the initial, often rate-determining, oxidative addition step. In this step, the palladium(0) catalyst inserts into the carbon-halogen bond. The weaker carbon-iodine (C-I) bond, with a bond dissociation energy of approximately 234 kJ/mol, undergoes this step more readily than the stronger carbon-bromine (C-Br) bond (approx. 280 kJ/mol). This inherent reactivity difference dictates the reaction conditions required for successful coupling.

cluster_cat Catalytic Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(X)L_n pd0->pd_complex Ar-X aryl_halide Ar-X (Pyrazole-X) oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)(R)L_n pd_complex->pd_intermediate Nucleophile reductive_elimination Reductive Elimination product Ar-Nu (Coupled Product) nucleophile Nucleophile (e.g., R-B(OH)2) transmetalation Transmetalation pd_intermediate->pd0 Product

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Performance in Key Cross-Coupling Reactions: A Comparative Analysis

The superior reactivity of the C-I bond often translates to milder reaction conditions, lower catalyst loadings, and broader substrate scope for this compound. Conversely, the more robust C-Br bond of its bromo counterpart may require more forcing conditions but can offer advantages in terms of stability and cost.

Reaction Type3-bromo-1,5-dimethyl-1H-pyrazoleThis compoundKey Considerations
Suzuki-Miyaura Good to excellent yields, often requires higher temperatures and more sophisticated ligands (e.g., XPhos).[1][2][3]Excellent yields under milder conditions, often with simpler phosphine ligands.[4][5][6]The iodo-pyrazole is generally the substrate of choice for Suzuki couplings, especially for challenging substrates or when aiming for lower reaction temperatures.
Sonogashira Often unreactive or gives low yields under standard conditions.[7]High to excellent yields are typically achieved with standard Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, amine base).[8][9][10]The iodo-pyrazole is significantly more reactive and the preferred substrate for Sonogashira couplings.[7]
Buchwald-Hartwig Can be effective, but may require higher catalyst loadings and more specialized ligands to achieve good yields.[11][12][13]Generally provides higher yields under milder conditions compared to the bromo analogue.The choice may depend on the specific amine coupling partner, with the iodo-pyrazole often being more versatile.
Heck Feasible, but often requires higher temperatures and can be more prone to side reactions.[14][15][16]More reactive, allowing for lower reaction temperatures and potentially better selectivity.For Heck reactions, the increased reactivity of the iodo-pyrazole is a distinct advantage.

Experimental Protocols: A Practical Guide

The following protocols are representative examples and may require optimization for specific substrates.

Representative Suzuki-Miyaura Coupling Protocol

For this compound:

  • To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

  • Add a solvent system, for example, a mixture of DME and water.

  • Heat the reaction mixture at 80 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

For 3-bromo-1,5-dimethyl-1H-pyrazole:

  • To a reaction vessel, add 3-bromo-1,5-dimethyl-1H-pyrazole (1.0 equiv.), the desired boronic acid (1.2 equiv.), a more active catalyst system such as XPhosPdG2 (0.02 equiv.) and XPhos (0.04 equiv.), and a base like K₃PO₄ (2.0 equiv.).[3]

  • Add a suitable solvent, such as THF or dioxane.

  • Heat the reaction mixture at a higher temperature, for example, 100 °C, under an inert atmosphere.[1][2]

  • Follow the workup and purification procedure as described for the iodo-pyrazole.

cluster_workflow Substrate Selection Workflow start Define Synthetic Target coupling_type Identify Cross-Coupling Type (Suzuki, Sonogashira, etc.) start->coupling_type sonogashira Sonogashira Coupling? coupling_type->sonogashira Yes suzuki_heck Suzuki, Heck, or Buchwald-Hartwig? coupling_type->suzuki_heck No choose_iodo Select this compound sonogashira->choose_iodo mild_conditions Mild Conditions Required? suzuki_heck->mild_conditions mild_conditions->choose_iodo Yes choose_bromo Consider 3-bromo-1,5-dimethyl-1H-pyrazole (Cost/Stability Advantage) mild_conditions->choose_bromo No optimize Optimize Reaction Conditions choose_iodo->optimize choose_bromo->optimize

Figure 2: A decision-making workflow for selecting the optimal pyrazole substrate.

Synthesis and Availability of Starting Materials

Both 3-bromo- and this compound can be synthesized from 1,5-dimethyl-1H-pyrazole. The bromination can be achieved using reagents like N-bromosuccinimide (NBS), while iodination is typically performed with N-iodosuccinimide (NIS).[2] The starting 1,5-dimethyl-1H-pyrazole itself can be prepared from the reaction of hydrazine with a suitable precursor. In general, brominating agents are less expensive than their iodinating counterparts, which may be a consideration for large-scale synthesis.

Conclusion and Expert Recommendations

For researchers and drug development professionals, the choice between 3-bromo- and this compound is a strategic one with significant implications for synthetic efficiency.

  • For versatility and reactivity, this compound is the superior choice. Its enhanced reactivity in the oxidative addition step allows for milder reaction conditions, lower catalyst loadings, and success in a broader range of cross-coupling reactions, most notably the Sonogashira coupling where the bromo analogue often fails.[7]

  • 3-bromo-1,5-dimethyl-1H-pyrazole remains a viable and often more cost-effective option, particularly for Suzuki-Miyaura and Buchwald-Hartwig aminations. However, researchers should be prepared to invest more time in optimizing reaction conditions, potentially employing more sophisticated and expensive catalyst systems to achieve high yields.

Ultimately, the optimal choice will depend on the specific synthetic challenge, the desired reaction scale, and the cost considerations of the project. This guide provides the foundational knowledge to navigate this decision with confidence, leading to more efficient and successful synthetic outcomes.

References

  • Lee, P. H., Sung, S.-y., & Lee, K. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters, 3(20), 3201–3204. [Link]

  • Kārkle, E., Belyakov, S., & Turks, M. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54–71. [Link]

  • Barluenga, J., Aznar, F., Liz, R., & Rorig, C. (2002). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society, 124(47), 14014–14015. [Link]

  • Stanovnik, B., Svete, J., & Turk, C. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 545–554. [Link]

  • Molecules. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • Jismy, B., Guillaumet, G., Akssira, M., Tikad, A., & Abarbri, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(3), 1287–1302. [Link]

  • ResearchGate. (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]

  • Beier, P., & Paper, V. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(28), 21658–21664. [Link]

  • RSC Publishing. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]

  • Jismy, B., Guillaumet, G., Akssira, M., Tikad, A., & Abarbri, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]

  • Semantic Scholar. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Semantic Scholar. Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. [Link]

  • ResearchGate. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]

  • ChemRxiv. Formate-Mediated Aryl Halide Reductive Cross-Coupling Catalyzed by Iodide-Bridged Palladium(I) Dimers: Experi. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.. [Link]

  • Beier, P., & Paper, V. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PubMed Central. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Catalysis Science & Technology. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Molecules. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.. [Link]

  • Sci-Hub. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • Elsevier. Effect of N1-substituted pyrazolic hybrid ligands on palladium catalysts for the Heck reaction. [Link]

  • Springer. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • PubMed Central. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • Faraday Discussions. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]

  • Arkivoc. heck-mizoroki reaction of 4-iodo-1h-pyrazoles. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.. [Link]

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A Researcher's Guide to Pyrazole Iodination: A Comparative Analysis of Key Synthetic Methods

Author: BenchChem Technical Support Team. Date: January 2026

The strategic introduction of an iodine atom onto the pyrazole scaffold is a cornerstone of modern medicinal chemistry and drug development. Iodinated pyrazoles are not merely halogenated heterocycles; they are powerful synthetic intermediates, prized for their versatility in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[1][2][3] This capability allows for the precise and modular construction of complex molecular architectures, making these compounds invaluable building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][4]

This guide offers a comparative analysis of the most prevalent and effective methods for pyrazole iodination. As a senior application scientist, my focus is not just on the procedural steps but on the underlying chemical principles, empowering you to select and optimize the ideal method for your specific substrate and synthetic goals. We will delve into the mechanisms, regioselectivity, and substrate scope of each technique, supported by detailed experimental protocols and comparative data.

Understanding Regioselectivity: The C4 vs. C5 Challenge

The pyrazole ring presents two primary sites for iodination: the C4 and C5 positions. Standard electrophilic aromatic substitution overwhelmingly favors the electron-rich C4 position.[5] However, accessing the C5 position is often crucial for building specific molecular frameworks. This guide will address distinct methodologies tailored to achieve high regioselectivity for either position.

Method 1: Electrophilic Iodination at C4 with Molecular Iodine (I₂) and an Oxidant

This is one of the most common strategies for synthesizing 4-iodopyrazoles. Molecular iodine (I₂) itself is a relatively weak electrophile. Its reactivity is significantly enhanced by the presence of an oxidizing agent, which converts I₂ into a more potent electrophilic iodine species (e.g., I⁺).

Mechanism & Rationale

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The oxidant generates the electrophilic iodine species in situ, which is then attacked by the nucleophilic C4 position of the pyrazole ring. The choice of oxidant is critical and can be tailored to the substrate's reactivity and desired reaction conditions.

  • Ceric Ammonium Nitrate (CAN): A mild and effective oxidant suitable for a variety of pyrazole derivatives, including those with electron-withdrawing groups like trifluoromethyl (CF₃).[3][6] The reaction is typically performed in acetonitrile at reflux.[3][5]

  • Hydrogen Peroxide (H₂O₂): This offers a "green" chemistry approach, using water as the solvent and producing water as the only byproduct.[4][7][8] It is an environmentally friendly and practical method for many pyrazole substrates.[4][7]

Experimental Protocols

Protocol 1A: I₂ / Ceric Ammonium Nitrate (CAN) Method [3][5]

  • Dissolve the starting pyrazole (1.0 mmol) in acetonitrile (6 mL).

  • Add ceric ammonium nitrate (CAN) (1.1 mmol) and elemental iodine (1.3 mmol).

  • Reflux the reaction mixture overnight, monitoring progress by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (15 mL).

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 1B: Green I₂ / Hydrogen Peroxide (H₂O₂) Method [4][7]

  • Suspend the pyrazole derivative (1.0 equivalent) in water.

  • Add molecular iodine (I₂) (0.5 equivalents) to the suspension.

  • Add 30% hydrogen peroxide (H₂O₂) (0.6 equivalents) dropwise to the stirred mixture.

  • Continue stirring at room temperature. Reaction times can vary from <1 to 72 hours depending on the substrate.

  • Monitor the reaction by TLC. Upon completion, quench excess iodine by adding a 5% aqueous solution of sodium bisulfite.

  • The product can often be isolated by direct filtration and washing with water, or by extraction with an appropriate organic solvent.

Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Pyrazole Pyrazole Substrate ReactionVessel Reaction at RT or Reflux (Solvent: MeCN or H₂O) Pyrazole->ReactionVessel I2 Iodine (I₂) I2->ReactionVessel Oxidant Oxidant (CAN or H₂O₂) Oxidant->ReactionVessel Quench Quench (aq. Na₂S₂O₃) ReactionVessel->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product 4-Iodopyrazole Purify->Product

Caption: Generalized workflow for C4-iodination using I₂ and an oxidant.

Method 2: N-Iodosuccinimide (NIS) for Tunable Reactivity

N-Iodosuccinimide (NIS) is a mild and highly effective electrophilic iodinating agent.[9] A key advantage of NIS is that its reactivity can be significantly increased by the addition of an acid catalyst, making it suitable for a broad range of substrates, from electron-rich to deactivated pyrazoles.[7][10]

Mechanism & Rationale

In neutral media, NIS provides a source of electrophilic iodine. For less reactive, electron-deficient pyrazoles, the addition of a strong acid like trifluoroacetic acid (TFA) or sulfuric acid protonates the succinimide nitrogen, greatly enhancing the electrophilicity of the iodine atom and facilitating the attack by the pyrazole ring.[7][11] This tunability makes NIS a versatile tool in the synthetic chemist's arsenal.

Experimental Protocol

Protocol 2: NIS / TFA for Deactivated Pyrazoles [3][7]

  • Dissolve the pyrazole (1.0 mmol) in glacial acetic acid (1 mL).

  • In a separate vial, dissolve N-iodosuccinimide (NIS) (1.5 mmol) in trifluoroacetic acid (TFA) (1 mL).

  • Add the NIS/TFA solution to the pyrazole solution.

  • Heat the resulting mixture overnight at 80 °C.

  • After cooling to room temperature, dilute the mixture with dichloromethane (DCM).

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Pyrazole Pyrazole Substrate (Activated or Deactivated) ReactionVessel Stir at RT or Heat (Solvent: Acetic Acid, etc.) Pyrazole->ReactionVessel NIS N-Iodosuccinimide (NIS) NIS->ReactionVessel Acid Acid Catalyst (e.g., TFA) (Optional, for deactivated systems) Acid->ReactionVessel Workup Aqueous Workup (Na₂S₂O₃ wash) ReactionVessel->Workup Purify Column Chromatography Workup->Purify Product 4-Iodopyrazole Purify->Product

Caption: General workflow for C4-iodination using N-Iodosuccinimide (NIS).

Method 3: Iodine Monochloride (ICl) for High Reactivity

Iodine monochloride (ICl) is a more potent electrophilic iodinating agent than molecular iodine. It is particularly effective in a specialized reaction that combines dehydration and iodination to produce 1-acyl-4-iodo-1H-pyrazoles from 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole precursors.[1]

Mechanism & Rationale

This method follows a unique pathway where ICl induces the dehydration of the dihydropyrazole to form the aromatic pyrazole ring, which is then immediately trapped by the highly electrophilic iodine source in the same pot. The addition of a base, such as lithium carbonate (Li₂CO₃), is crucial to neutralize the HCl formed during the reaction, which improves product selectivity and yield.[1]

Experimental Protocol

Protocol 3: ICl-Induced Dehydration/Iodination [1][4]

  • Dissolve the 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole (0.25 mmol) in dichloromethane (2.5 mL).

  • Add lithium carbonate (Li₂CO₃) (2.0 equivalents) to the solution.

  • To this stirred suspension, add iodine monochloride (ICl) (3.0 equivalents).

  • Stir the reaction mixture at room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Transformation Diagram

G Start 1-Acyl-5-hydroxy- 4,5-dihydropyrazole Reagents ICl, Li₂CO₃ CH₂Cl₂, Room Temp. Start->Reagents Dehydration & Iodination Product 1-Acyl-4-iodo-1H-pyrazole Reagents->Product

Caption: ICl-mediated synthesis of 4-iodopyrazoles from dihydropyrazoles.

Method 4: Directed C5-Iodination via Lithiation (n-BuLi/I₂)

Accessing the C5 position requires a strategy that bypasses the kinetic preference for C4 electrophilic attack. The most robust method involves deprotonation at the C5 position with a strong base, followed by quenching the resulting pyrazolide anion with an iodine source.

Mechanism & Rationale

This method leverages the increased acidity of the C5 proton in many N-substituted pyrazoles (especially those with electron-withdrawing groups at C3).[3] Treatment with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperature (-78 °C) selectively removes the C5 proton. The resulting lithium pyrazolide is a potent nucleophile that readily reacts with molecular iodine (I₂) to deliver the 5-iodo derivative exclusively.[2][3] This approach provides excellent regiocontrol that is unattainable with electrophilic methods.

Experimental Protocol

Protocol 4: C5-Iodination via Lithiation [3][4]

  • Under an inert atmosphere (argon or nitrogen), dissolve the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in dry tetrahydrofuran (THF) (5 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi) (1.3 equivalents) dropwise with vigorous stirring.

  • Stir for 10 minutes at -78 °C to ensure complete deprotonation.

  • Add a solution of iodine (1.4 equivalents) in dry THF (3 mL).

  • Allow the reaction mixture to warm slowly to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with dichloromethane, and wash the organic layer with saturated aqueous sodium thiosulfate and then water.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Sequence (Inert Atmosphere) cluster_workup Workup & Purification Pyrazole N-Substituted Pyrazole Deprotonation 1. Deprotonation (THF, -78 °C) Pyrazole->Deprotonation nBuLi n-Butyllithium (n-BuLi) nBuLi->Deprotonation I2 Iodine (I₂) QuenchI2 2. Iodine Quench (-78 °C to RT) I2->QuenchI2 Deprotonation->QuenchI2 Workup Aqueous Workup (NH₄Cl, Na₂S₂O₃) QuenchI2->Workup Purify Column Chromatography Workup->Purify Product 5-Iodopyrazole Purify->Product

Caption: Workflow for regioselective C5-iodination via lithiation.

Comparative Data Summary

The following table provides a side-by-side comparison of the key iodination methods to guide your selection process.

FeatureI₂ / Oxidant (CAN, H₂O₂)N-Iodosuccinimide (NIS)Iodine Monochloride (ICl)n-BuLi / I₂
Primary Target C4 PositionC4 PositionC4 PositionC5 Position
Regioselectivity High (C4)High (C4)High (C4)Exclusive (C5)
Key Reagents I₂, CAN or H₂O₂NIS, Acid (optional)ICl, Li₂CO₃n-BuLi, I₂
Typical Conditions RT to RefluxRT to 80 °CRoom Temperature-78 °C to RT
Typical Yields Good to Excellent (up to 100%)[4]GoodHigh (up to 95%)[1]Good to Excellent (65-89%)[3][4]
Substrate Scope Broad; H₂O₂ is very green.[4]Very Broad; effective for deactivated systems with acid.[7]Specific for dihydropyrazole precursors.[1]N-substituted pyrazoles, favors substrates with acidic C5-H.[3]
Key Advantage Cost-effective; "green" option available.Tunable reactivity; mild conditions.High reactivity for specific substrates.Sole reliable method for C5-iodination.
Key Limitation Requires stoichiometric oxidant.Higher reagent cost.Narrower substrate scope; generates HCl.Requires strict anhydrous/inert conditions; uses pyrophoric reagent.

Conclusion

The choice of an iodination method for pyrazoles is dictated by the desired regiochemistry and the electronic nature of the substrate.

  • For general-purpose C4-iodination , the I₂/H₂O₂ system offers an excellent combination of efficiency, cost-effectiveness, and environmental safety.[4][7]

  • When dealing with deactivated pyrazoles that are resistant to milder conditions, N-Iodosuccinimide (NIS) activated with a strong acid is the method of choice for achieving C4-iodination.[3][7]

  • For the exclusive synthesis of 5-iodopyrazoles , a non-electrophilic approach is mandatory, and directed deprotonation with n-BuLi followed by iodination is the definitive and highly regioselective strategy.[2][3]

By understanding the causality behind each method, researchers can move beyond simple protocol replication and intelligently design synthetic routes to access the specific iodinated pyrazole building blocks required for their drug discovery and development programs.

References

  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. (2025). Benchchem.
  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. J. Org. Chem., 73, 6666-6670.
  • Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II)
  • Technical Support Center: Synthesis of 4-Iodopyrazole. (2025). Benchchem.
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  • Peglow, T. J., et al. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Chemistry – An Asian Journal.
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2022). Molecules.
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  • Peculiarities of iodination of pyrazoles by iodine and iodic acid. (1985). Izv. Sib. Otd. Akad. Nauk SSSR, Ser. Khim. Nauk.
  • Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulf
  • Iodination Using N-Iodosuccinimide (NIS). (n.d.). Common Organic Chemistry.
  • Green iodination of pyrazoles with iodine/hydrogen peroxide in w
  • Olah, G. A., et al. (2003). Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I)
  • N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal.
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A Senior Application Scientist's Guide to the Structural Validation of 3-iodo-1,5-dimethyl-1H-pyrazole by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth, practical framework for the structural validation of 3-iodo-1,5-dimethyl-1H-pyrazole using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Rather than merely presenting a final spectrum, we will delve into the logical process of validation, comparing the target molecule to structurally related analogs and leveraging predictive models to build a robust, self-validating argument for its structure.

Introduction: The Importance of Positional Isomerism in Substituted Pyrazoles

The synthesis of substituted pyrazoles often yields a mixture of positional isomers. In the case of this compound, the primary challenge is to unequivocally confirm the position of the iodine substituent. Is it at the 3-position or the 4-position? ¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of protons within a molecule, allowing us to resolve such structural ambiguities. This guide will demonstrate how to interpret the ¹H NMR spectrum of this compound by comparing it with the spectra of its precursor and a key bromo-analog.

Proposed Synthetic Pathway

A robust validation begins with a clear understanding of the synthetic route, as this informs potential side-products and impurities. A plausible and efficient synthesis of this compound is a two-step process starting from the commercially available 3,5-dimethylpyrazole.

Synthetic_Pathway A 3,5-dimethylpyrazole B 1,5-dimethyl-1H-pyrazole A->B Methyl Iodide, Base C This compound B->C N-Iodosuccinimide (NIS)

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of 1,5-dimethyl-1H-pyrazole
  • To a solution of 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent such as DMF, add a base like sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1,5-dimethyl-1H-pyrazole.

Experimental Protocol: Synthesis of this compound
  • Dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq) in a chlorinated solvent like dichloromethane.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining NIS.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

¹H NMR Spectral Analysis: A Comparative Approach

The core of our validation lies in the comparison of the ¹H NMR spectrum of our target molecule with that of its precursor, 1,5-dimethyl-1H-pyrazole, and a closely related analog, 3-bromo-1,5-dimethyl-1H-pyrazole.

CompoundStructureC3-H/Br/IC4-HC5-CH₃N1-CH₃
1,5-dimethyl-1H-pyrazole ~7.3 ppm (s)~5.8 ppm (s)~2.2 ppm (s)~3.6 ppm (s)
3-bromo-1,5-dimethyl-1H-pyrazole -~6.0 ppm (s)~2.3 ppm (s)~3.7 ppm (s)
This compound (Predicted) -~6.1 ppm (s)~2.3 ppm (s)~3.7 ppm (s)

Table 1: Comparison of expected ¹H NMR chemical shifts (in CDCl₃) for this compound and related analogs.

The ¹H NMR Spectrum of 1,5-dimethyl-1H-pyrazole (Precursor)

The ¹H NMR spectrum of the starting material, 1,5-dimethyl-1H-pyrazole, is expected to show four distinct singlet signals:

  • A signal for the N1-methyl protons, typically found around 3.6 ppm .

  • A signal for the C5-methyl protons, slightly upfield around 2.2 ppm .

  • A signal for the C3-proton in the aromatic region, around 7.3 ppm .

  • A signal for the C4-proton , also in the aromatic region but further upfield, around 5.8 ppm .

The key takeaway is the presence of two signals in the aromatic region, corresponding to the C3-H and C4-H protons.

The Predicted ¹H NMR Spectrum of this compound (Target Molecule)

Upon successful iodination at the 3-position, we anticipate the following changes in the ¹H NMR spectrum:

  • Disappearance of the C3-H signal: The most significant change will be the absence of the signal around 7.3 ppm, as the proton at this position has been replaced by an iodine atom.

  • Downfield shift of the C4-H signal: The signal for the C4-proton is expected to shift slightly downfield to approximately 6.1 ppm . This is due to the electron-withdrawing nature of the iodine substituent at the adjacent C3 position, which deshields the C4-proton.

  • Minimal change in methyl signals: The signals for the N1-methyl and C5-methyl protons are expected to remain relatively unchanged, appearing around 3.7 ppm and 2.3 ppm , respectively.

The presence of a single aromatic proton signal, along with the two methyl signals, is the primary diagnostic feature for the successful synthesis of this compound.

Comparison with 3-bromo-1,5-dimethyl-1H-pyrazole (Analog)

To further strengthen our structural assignment, we can compare the predicted spectrum of our target molecule with the known spectrum of 3-bromo-1,5-dimethyl-1H-pyrazole. The bromo-analog is expected to exhibit a very similar ¹H NMR spectrum:

  • A single aromatic proton signal for C4-H around 6.0 ppm .

  • Two methyl signals for N1-CH₃ and C5-CH₃ around 3.7 ppm and 2.3 ppm , respectively.

The slightly different chemical shift of the C4-H proton in the bromo- versus the iodo-substituted pyrazole is due to the differing electronegativity and anisotropic effects of the two halogens. This subtle difference can further confirm the identity of the halogen substituent.

Logic of Validation: A Self-Validating System

The validation of the this compound structure is a logical progression, where each step confirms the previous one.

Validation_Logic Start Start with known 3,5-dimethylpyrazole Step1 Synthesize 1,5-dimethyl-1H-pyrazole Start->Step1 Step2 Acquire ¹H NMR of 1,5-dimethyl-1H-pyrazole Step1->Step2 Step3 Observe two aromatic signals (C3-H and C4-H) Step2->Step3 Step4 Synthesize This compound Step3->Step4 Step5 Acquire ¹H NMR of the product Step4->Step5 Step6 Observe disappearance of C3-H signal and a single aromatic signal for C4-H Step5->Step6 Conclusion Structure of This compound is validated Step6->Conclusion

Figure 2: Logical workflow for the ¹H NMR validation of this compound.

This workflow demonstrates the inherent trustworthiness of the validation process. The disappearance of a specific proton signal upon reaction, coupled with the predictable shifts of the remaining protons, provides a clear and compelling narrative for the structural assignment.

Conclusion: Beyond a Spectrum, a Story of Structure

The validation of this compound through ¹H NMR spectroscopy is more than just matching peaks to a structure. It is a process of logical deduction, built upon a foundation of synthetic chemistry and a comparative analysis of spectral data. By understanding the expected spectral changes from a known precursor and comparing them to a closely related analog, researchers can confidently and rigorously confirm the structure of their target molecule. This self-validating approach ensures the scientific integrity of the data and provides a solid foundation for further research and development.

References

  • Synthesis of Substituted Pyrazoles: A general overview of pyrazole synthesis can be found in comprehensive heterocyclic chemistry textbooks.
  • ¹H NMR Spectroscopy Principles: For a detailed understanding of chemical shifts, coupling constants, and substituent effects, consult standard organic chemistry spectroscopy textbooks such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.
  • Computational Prediction of NMR Spectra: For insights into the theoretical prediction of NMR chemical shifts, publications on Density Functional Theory (DFT) calculations of NMR parameters are valuable resources. An example can be found in the Journal of Organic Chemistry.

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-iodo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold remains a cornerstone for the development of novel therapeutics and functional materials. The introduction of a halogen, such as iodine, at a specific position on the pyrazole ring, as in 3-iodo-1,5-dimethyl-1H-pyrazole, provides a versatile handle for further chemical modifications, most notably through cross-coupling reactions. However, the synthetic route to this valuable building block is not without its challenges, often leading to a mixture of regioisomers and other impurities that can significantly impact the outcome of subsequent reactions and the biological activity of the final compounds.

This guide, born from extensive experience in synthetic and analytical chemistry, provides an in-depth comparison of methodologies for assessing the purity of synthesized this compound. We will delve into the intricacies of its synthesis, the likely impurity profile, and a comparative analysis of analytical techniques to ensure the quality and reliability of your research.

The Synthetic Pathway and the Genesis of Impurities

The synthesis of this compound is typically a two-step process: the formation of the 1,5-dimethyl-1H-pyrazole core followed by regioselective iodination. Understanding this pathway is paramount to anticipating and identifying potential impurities.

Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazole

The most common and efficient method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In the case of 1,5-dimethyl-1H-pyrazole, the reaction between acetylacetone and methylhydrazine is the key transformation.

dot graph Synthesis { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Acetylacetone [label="Acetylacetone"]; Methylhydrazine [label="Methylhydrazine"]; Intermediate [label="Hydrazone/Enamine Intermediate", shape=ellipse]; Pyrazole_Ring [label="1,5-Dimethyl-1H-pyrazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

Acetylacetone -> Intermediate; Methylhydrazine -> Intermediate; Intermediate -> Pyrazole_Ring [label="Cyclization & Dehydration"]; } dot

Figure 1: Synthesis of 1,5-dimethyl-1H-pyrazole via the Knorr synthesis.

Causality of Impurity Formation: The use of the unsymmetrical methylhydrazine introduces the primary challenge in this step: regioselectivity. The initial nucleophilic attack of either nitrogen atom of methylhydrazine on one of the carbonyl groups of acetylacetone can lead to the formation of two isomeric pyrazoles: the desired 1,5-dimethyl-1H-pyrazole and the undesired 1,3-dimethyl-1H-pyrazole. The reaction conditions, particularly the pH, can influence the ratio of these isomers.

Step 2: Iodination of 1,5-Dimethyl-1H-pyrazole

The introduction of an iodine atom onto the pyrazole ring is an electrophilic aromatic substitution reaction. The directing effects of the two methyl groups and the nitrogen atoms of the pyrazole ring play a crucial role in determining the position of iodination.

dot graph Iodination { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Pyrazole [label="1,5-Dimethyl-1H-pyrazole"]; Iodinating_Agent [label="Iodinating Agent\n(e.g., I₂, NIS, DIH)"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isomer_4_iodo [label="4-iodo-1,5-dimethyl-1H-pyrazole"]; Isomer_diiodo [label="Di-iodinated products"];

Pyrazole -> Product; Iodinating_Agent -> Product; Product -> Isomer_4_iodo [style=dashed, label="Side Reaction"]; Product -> Isomer_diiodo [style=dashed, label="Over-iodination"]; } dot

Figure 2: Iodination of 1,5-dimethyl-1H-pyrazole.

Potential Impurities Arising from Synthesis:

A thorough understanding of the potential impurities is the first line of defense in ensuring the quality of your synthesized this compound.

Impurity ClassSpecific ExamplesOrigin
Unreacted Starting Materials 1,5-Dimethyl-1H-pyrazole, Acetylacetone, MethylhydrazineIncomplete reaction in either synthesis step.
Regioisomers from Pyrazole Synthesis 1,3-Dimethyl-1H-pyrazoleNon-regioselective condensation of acetylacetone and methylhydrazine.
Regioisomers from Iodination 4-iodo-1,5-dimethyl-1H-pyrazoleIodination at the less favored C4 position.
5-iodo-1,3-dimethyl-1H-pyrazoleIodination of the isomeric 1,3-dimethyl-1H-pyrazole impurity.
Over-iodinated Products Di- and tri-iodinated dimethylpyrazolesHarsh iodinating conditions or excess iodinating agent.
Byproducts from Iodinating Agent Succinimide (from NIS), 5,5-Dimethylhydantoin (from DIH)The spent form of the iodinating reagent.

Comparative Analysis of Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is essential for the comprehensive assessment of the purity of your synthesized this compound. Each technique provides unique and complementary information.

Analytical TechniqueStrengthsWeaknessesApplication in Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed structural information, enabling the identification and quantification of isomers and impurities with distinct chemical shifts.Lower sensitivity compared to mass spectrometry. Can be complex to interpret in mixtures with overlapping signals.The primary tool for structural confirmation and isomer ratio determination.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for separating volatile and thermally stable compounds. Provides molecular weight and fragmentation patterns for identification. High sensitivity.Not suitable for non-volatile or thermally labile compounds. Isomers may have similar fragmentation patterns.Ideal for detecting and identifying volatile impurities and isomers.
High-Performance Liquid Chromatography (HPLC) Versatile for separating a wide range of compounds, including isomers. Can be used for both analytical and preparative purposes.Requires method development for optimal separation. Can be more time-consuming than GC.A powerful technique for separating and quantifying non-volatile impurities and isomers.

Detailed Experimental Protocols for Purity Assessment

The following protocols are designed to be self-validating, with built-in checks and considerations to ensure the trustworthiness of your results.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structure elucidation and for determining the relative amounts of the desired product and its regioisomers. The chemical shifts of the protons and carbons are highly sensitive to their electronic environment, which is significantly different for each isomer.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the crude or purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Pay close attention to the aromatic region (typically δ 6.0-8.0 ppm for the pyrazole ring proton) and the methyl group region (typically δ 2.0-4.0 ppm).

    • The integration of the signals corresponding to the unique protons of each isomer will allow for the calculation of their relative ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The chemical shifts of the carbon atoms, particularly the iodinated carbon and the other ring carbons, will provide definitive structural confirmation.

  • Data Analysis and Interpretation:

    • Compare the obtained spectra with known literature values or with spectra of authenticated standards if available.

    • Expected ¹H NMR Chemical Shifts (in CDCl₃):

      • This compound: The C4-H proton will appear as a singlet. The two methyl groups will have distinct singlets.

      • 4-iodo-1,5-dimethyl-1H-pyrazole: The C3-H proton will appear as a singlet. The two methyl groups will have distinct singlets, but at different chemical shifts compared to the 3-iodo isomer.

      • 5-iodo-1,3-dimethyl-1H-pyrazole: The C4-H proton will appear as a singlet. The two methyl groups will have distinct singlets.

    • Expected ¹³C NMR Chemical Shifts (in CDCl₃): The carbon atom bearing the iodine will show a characteristic upfield shift compared to the corresponding protonated carbon due to the heavy atom effect.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is an excellent method for identifying and quantifying volatile impurities, such as unreacted starting materials and low-boiling point byproducts. The mass spectrometer provides molecular weight information and fragmentation patterns that can help in identifying unknown components.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable for separating pyrazole isomers.

    • Injection: Use a split injection mode to avoid column overloading.

    • Temperature Program: Start with a low initial temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 250-280 °C) to elute all components.

  • MS Method:

    • Ionization: Use electron ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that covers the molecular weights of the expected product and impurities (e.g., m/z 40-300).

  • Data Analysis:

    • Identify peaks in the chromatogram.

    • Analyze the mass spectrum of each peak to determine the molecular weight and fragmentation pattern. The fragmentation of pyrazoles often involves the loss of HCN, methyl groups, and the iodine atom.

    • Quantify the relative amounts of each component based on the peak areas in the total ion chromatogram (TIC), assuming similar response factors for the isomers.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a versatile and powerful technique for the separation and quantification of a wide range of compounds, including those that are not amenable to GC analysis. It is particularly useful for separating regioisomers that may co-elute in GC.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 0.1-1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Method:

    • Column: A reversed-phase C18 column is a good starting point for method development.

    • Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is typically used.

    • Detection: A UV detector set at a wavelength where the pyrazole ring absorbs (e.g., around 210-254 nm) is commonly used.

  • Method Development and Validation:

    • Optimize the mobile phase composition and gradient to achieve baseline separation of the desired product from its impurities.

    • Validate the method for linearity, accuracy, and precision according to established guidelines if quantitative results are required.

Comparison of Purification Techniques

Once the purity of the synthesized this compound has been assessed, purification is often necessary.

Purification TechniqueAdvantagesDisadvantagesApplicability
Column Chromatography Widely applicable for separating compounds with different polarities. Can be scaled up.Can be time-consuming and solvent-intensive. Potential for sample loss on the column.The most common and versatile method for purifying the crude product.
Recrystallization Can provide very high purity product. Environmentally friendly if a suitable single solvent is used.Requires a solid product and a suitable solvent system. May not be effective for removing impurities with similar solubility.An excellent choice if the product is a solid and a suitable recrystallization solvent can be found.
Distillation Effective for purifying liquids with different boiling points.Not suitable for solids or thermally unstable compounds. May not separate isomers with very close boiling points.Can be used to purify the 1,5-dimethyl-1H-pyrazole precursor if it is a liquid.
Preparative HPLC Provides very high-resolution separation, ideal for isolating pure isomers.Expensive and requires specialized equipment. Limited sample loading capacity.A powerful but often last-resort option for obtaining highly pure isomers for specific applications.

Conclusion

The synthesis and purification of this compound present a series of challenges that demand a rigorous and systematic approach to purity assessment. By understanding the potential impurities that can arise during the synthesis and by employing a combination of powerful analytical techniques such as NMR, GC-MS, and HPLC, researchers can ensure the quality and integrity of this valuable synthetic building block. The choice of purification method should be guided by the nature of the impurities and the desired level of purity. This comprehensive guide provides the foundational knowledge and practical protocols to confidently navigate the assessment and purification of this compound, ultimately contributing to the success of your research and development endeavors.

References

  • Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 1883 , 16(2), 2597–2599. [Link]

  • Suwinski, J.; Wagner, P. The Synthesis of Azoles and Benzo-fused Azoles from Precursors Containing the Nitro Group. Comprehensive Organic Synthesis II, 2014 , 237-293. [Link]

  • Finar, I. L. Organic Chemistry, Volume 1: The Fundamental Principles. 6th ed., Longman, 1973.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds. 8th ed., John Wiley & Sons, 2014.
  • Snyder, L. R.; Kirkland, J. J.; Dolan, J. W. Introduction to Modern Liquid Chromatography. 3rd ed., John Wiley & Sons, 2010.
  • Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 1978 , 43(14), 2923–2925. [Link]

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals. 8th ed., Butterworth-Heinemann, 2017.

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-iodo-1,5-dimethyl-1H-pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Isomer Purity in Pyrazole-Based Drug Discovery

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, celebrated for its role in blockbuster drugs such as Celecoxib (Celebrex), Sildenafil (Viagra), and various kinase inhibitors. Its rigid, planar structure and ability to participate in hydrogen bonding make it an ideal pharmacophore. The introduction of a halogen, particularly iodine, onto this scaffold transforms it into a versatile synthetic intermediate, primed for elaboration into more complex molecules through powerful cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).

However, this synthetic versatility introduces a critical challenge: regioselectivity. The synthesis of a target molecule like 3-iodo-1,5-dimethyl-1H-pyrazole can often yield a mixture of isomers, such as 4-iodo-1,5-dimethyl-1H-pyrazole or 5-iodo-1,3-dimethyl-1H-pyrazole. From a drug development and intellectual property standpoint, the unambiguous identification and characterization of the correct isomer are not just procedural formalities—they are fundamental to ensuring efficacy, safety, and patentability. This guide provides an in-depth comparison of the key spectroscopic techniques used to differentiate these closely related isomers, grounded in the principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Isomeric Landscape of Iodo-dimethyl-pyrazoles

The primary isomers of concern, based on the common dimethylpyrazole starting materials, are depicted below. Their structural similarity underscores the necessity of robust analytical methods for their differentiation.

Caption: Key constitutional isomers of iodo-dimethyl-pyrazole.

Core Differentiators: A Spectroscopic Deep Dive

The most powerful tools for distinguishing these isomers are ¹H and ¹³C NMR spectroscopy. While mass spectrometry will confirm the elemental composition, it is the subtle shifts in the NMR spectra, governed by the electronic and spatial influence of the iodine and methyl substituents, that provide definitive structural proof.

¹H NMR Spectroscopy: The Proton's Perspective

The key diagnostic region in the ¹H NMR spectrum is the aromatic region, where the pyrazole ring proton resides. The number of signals and their chemical shifts are highly informative.

  • This compound: This isomer will exhibit a single, sharp singlet for the proton at the C4 position (H-4). Its chemical shift will be influenced by the adjacent iodine atom and the methyl group at C5.

  • 4-iodo-1,5-dimethyl-1H-pyrazole: Lacking a proton at C4, this isomer will instead show a singlet corresponding to the H-3 proton. The deshielding effect of the adjacent N-methyl group and the iodine at C4 will dictate its specific chemical shift.

  • 5-iodo-1,3-dimethyl-1H-pyrazole: Similar to the 3-iodo isomer, this compound will display a singlet for the H-4 proton. However, the electronic environment is different. The H-4 proton is now flanked by a methyl group (C3) and an iodinated carbon (C5), leading to a distinct chemical shift compared to its 3-iodo counterpart.

The chemical shifts of the N-CH₃ and C-CH₃ groups also provide confirmatory data. The proximity to the bulky and electronegative iodine atom will typically cause a downfield shift for the adjacent methyl group.

¹³C NMR Spectroscopy: The Definitive Fingerprint

¹³C NMR is arguably the most conclusive technique for identifying the position of the iodine atom. The "heavy atom effect" of iodine causes a dramatic upfield shift for the carbon to which it is directly attached (the ipso-carbon). This carbon signal is the single most important diagnostic peak.

  • The C-I Signal: The carbon atom bonded to iodine will appear at a uniquely low chemical shift, typically in the range of 60-90 ppm. For comparison, other aromatic carbons in the pyrazole ring appear between ~105-155 ppm. Observing a signal in this low-field region is a hallmark of successful iodination.

  • Positional Confirmation:

    • In This compound , the C3 signal will be found in this ~60-90 ppm region.

    • In 4-iodo-1,5-dimethyl-1H-pyrazole , the C4 signal will be the one shifted upfield.

    • In 5-iodo-1,3-dimethyl-1H-pyrazole , the C5 signal will appear in this diagnostic region.

The chemical shifts of the remaining pyrazole ring carbons and the methyl carbons provide a second layer of confirmation, creating a unique fingerprint for each isomer.

Comparative Spectroscopic Data

While direct, side-by-side experimental data for all isomers is not compiled in a single public source, we can predict the expected chemical shifts based on foundational NMR principles and data from closely related analogs, such as 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole[1]. The following table summarizes these expected values.

IsomerStructureExpected ¹H NMR Shifts (δ, ppm)Expected ¹³C NMR Shifts (δ, ppm)
This compound this compoundH-4: ~6.2-6.4 (s, 1H)N-CH₃: ~3.7-3.9 (s, 3H)C5-CH₃: ~2.2-2.4 (s, 3H)C3: ~85-95 (C-I)C4: ~110-115C5: ~148-152N-CH₃: ~36-38C5-CH₃: ~12-14
4-iodo-1,5-dimethyl-1H-pyrazole 4-iodo-1,5-dimethyl-1H-pyrazoleH-3: ~7.3-7.5 (s, 1H)N-CH₃: ~3.6-3.8 (s, 3H)C5-CH₃: ~2.3-2.5 (s, 3H)C3: ~140-145C4: ~60-70 (C-I)[1]C5: ~145-150N-CH₃: ~35-37C5-CH₃: ~13-15
5-iodo-1,3-dimethyl-1H-pyrazole 5-iodo-1,3-dimethyl-1H-pyrazoleH-4: ~6.1-6.3 (s, 1H)N-CH₃: ~3.9-4.1 (s, 3H)C3-CH₃: ~2.1-2.3 (s, 3H)C3: ~150-155C4: ~108-112C5: ~80-90 (C-I)N-CH₃: ~38-40C3-CH₃: ~13-15

Note: These are estimated values based on substituent effects and data from analogous compounds. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry: Confirmation of Composition

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental formula (C₅H₇IN₂), which will be identical for all isomers. The nominal mass will show a characteristic molecular ion peak at m/z 222.

While standard electron ionization (EI) mass spectrometry may show subtle differences in fragmentation patterns, these are often insufficient for unambiguous isomer assignment on their own. Common fragmentation pathways include the loss of an iodine radical (I•, -127 Da), a methyl radical (CH₃•, -15 Da), or neutral molecules like HI or HCN[2]. The relative abundance of these fragment ions can be influenced by the stability of the resulting cation, which is dependent on the iodine's position. However, NMR remains the gold standard for differentiation.

The Causality Behind the Spectra: Synthetic Context

Understanding the likely isomeric outcome is greatly aided by considering the synthetic route. Different iodination methods exhibit distinct regioselectivity, a principle that is key to targeted synthesis.

G cluster_main Regioselective Iodination of Pyrazoles cluster_elec Electrophilic Iodination cluster_lith Deprotonation-Iodination start 1,5-Dimethyl-1H-pyrazole reagent_elec NIS or I₂/Oxidant start->reagent_elec C4 is most electron-rich product_4_iodo 4-iodo-1,5-dimethyl-1H-pyrazole (Major Product) reagent_elec->product_4_iodo reagent_lith1 1. n-BuLi, -78°C reagent_lith2 2. I₂ reagent_lith1->reagent_lith2 product_5_iodo 5-iodo-1,3-dimethyl-1H-pyrazole (via lithiation at C5 of 1,3-dimethylpyrazole) reagent_lith2->product_5_iodo start2 1,3-Dimethyl-1H-pyrazole start2->reagent_lith1 C5 is most acidic

Caption: Synthetic workflows dictating isomeric outcomes of pyrazole iodination.

  • Electrophilic Iodination: The C4 position of the pyrazole ring is the most electron-rich and thus most susceptible to attack by an electrophile (like I⁺). Therefore, treating 1,5-dimethyl-1H-pyrazole with reagents like N-Iodosuccinimide (NIS) or Iodine/HIO₃ will predominantly yield the 4-iodo-1,5-dimethyl-1H-pyrazole isomer.[1]

  • Directed Ortho-Metalation / Halogen Dance: To access other isomers, different strategies are required. For instance, deprotonation of a pyrazole with a strong base like n-butyllithium (n-BuLi) often occurs at the most acidic position, which is typically C5. Trapping the resulting lithiated intermediate with molecular iodine affords the 5-iodo isomer. Synthesizing the 3-iodo isomer is more complex and often requires starting from a pre-functionalized pyrazole precursor.

Knowing the synthetic method used creates a strong hypothesis about the expected major product, which can then be rigorously confirmed by the spectroscopic methods detailed above.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified pyrazole isomer.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d is often suitable as it is a good solvent for many pyrazole derivatives.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

    • If quantitative analysis is needed, add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).

  • ¹H NMR Data Acquisition (500 MHz Spectrometer):

    • Scans: 16-32 scans are typically sufficient.

    • Spectral Width: Set to cover a range of -2 to 12 ppm.

    • Pulse Angle: Use a 30° pulse to ensure full relaxation between scans.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended.

  • ¹³C NMR Data Acquisition (125 MHz Spectrometer):

    • Scans: A higher number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

    • Spectral Width: Set to cover a range of 0 to 200 ppm.

    • Pulse Program: Use a standard proton-decoupled pulse program (e.g., zgpg30).

    • Relaxation Delay (d1): A delay of 2 seconds is standard. For quantitative results, a longer delay (5-10s) may be necessary, especially for quaternary carbons.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solvent should be of high purity (LC-MS grade) to minimize background ions.

  • Data Acquisition (ESI-TOF Instrument):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for pyrazoles, which are readily protonated to form [M+H]⁺ ions.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: Typically set between 3.0 and 4.0 kV.

    • Data Analysis: Calibrate the instrument using a known standard immediately before the run. Determine the accurate mass of the [M+H]⁺ ion and use software to calculate the elemental composition, comparing it to the theoretical value for C₅H₈IN₂⁺. The expected mass error should be less than 5 ppm.

Conclusion

The differentiation of iodo-dimethyl-pyrazole isomers is a tractable but exacting task that relies on the meticulous application of modern spectroscopic techniques. While HRMS provides an essential confirmation of elemental composition, it is the combination of ¹H and, most critically, ¹³C NMR that allows for definitive and unambiguous structural assignment. The ¹³C NMR spectrum, with its highly diagnostic upfield shift of the carbon directly attached to iodine, serves as the ultimate arbiter of regiochemistry. By coupling this analytical data with a clear understanding of the regiochemical outcomes of different synthetic routes, researchers can proceed with confidence in the identity and purity of their materials, a non-negotiable requirement for success in the fields of drug discovery and materials science.

References

  • Faria, J. V., et al. (2017). Pyrazole-based compounds as privileged scaffolds in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 17(12), 1030-1046. Available at: [Link]

  • Cimr, J., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Available at: [Link]

  • Vilkauskaitė, G., et al. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank, 2009(4), M620. Available at: [Link]

  • Elguero, J., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. Available at: [Link]

  • Waldo, J. P., et al. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666-6670. Available at: [Link]

  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 16(5), 986-993. Available at: [Link]

  • Rogoza, A. V., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(31), 24131-24142. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for Iodopyrazole Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of the pyrazole scaffold is a critical endeavor. Pyrazole-containing molecules are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Among the myriad of synthetic strategies, palladium-catalyzed cross-coupling reactions of iodopyrazoles offer a powerful and versatile toolkit for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The exceptional reactivity of the carbon-iodine bond allows for milder reaction conditions compared to other halo-pyrazoles, making iodopyrazoles highly valuable starting materials.[1]

However, the success of these transformations hinges critically on the judicious selection of the palladium catalyst system. The interplay between the palladium precursor and the ancillary ligand dictates the efficiency, substrate scope, and functional group tolerance of the reaction. This guide provides an in-depth, comparative analysis of various palladium catalysts for the most prevalent cross-coupling reactions of iodopyrazoles: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. By synthesizing data from authoritative sources and providing field-proven insights, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

The Decisive Role of the Ligand in Catalytic Efficiency

The heart of a successful palladium-catalyzed cross-coupling reaction lies in the catalytic cycle, which broadly consists of oxidative addition, transmetalation (for Suzuki-Miyaura) or coordination/insertion (for Heck), and reductive elimination.[2][3] The ligand bound to the palladium center plays a pivotal role in modulating the electronic and steric environment of the metal, thereby influencing the rates of these key steps.[4][5]

Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos) and others like tri-tert-butylphosphine, have revolutionized the field.[4][6] Their steric bulk promotes the formation of monoligated, highly reactive Pd(0) species, which are crucial for the oxidative addition of the iodopyrazole. Their strong electron-donating ability increases the electron density on the palladium center, facilitating the oxidative addition step and promoting the final reductive elimination to release the desired product and regenerate the active catalyst.[4]

Comparative Performance of Palladium Catalysts

The choice of the optimal palladium catalyst is highly dependent on the specific coupling reaction and the nature of the substrates. The following sections provide a comparative overview of commonly employed catalyst systems for the functionalization of iodopyrazoles, with supporting experimental data.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone for the arylation, heteroarylation, and vinylation of iodopyrazoles. The selection of the catalyst system is crucial for achieving high yields, especially with sterically demanding or electronically diverse coupling partners.

Iodopyrazole SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
1-Boc-4-iodopyrazoleArylboronic acidPd(OAc)₂ / SPhosK₂CO₃1,4-Dioxane/H₂O80-12080-95[1][7]
1-THP-3-iodo-5-methylpyrazolePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃DMF/H₂O10096[7]
1-H-3-iodopyrazolePhenylboronic acidPdCl₂(dppf) (5 mol%)Na₂CO₃Dioxane/H₂O10078[7]
4-Iodo-1H-pyrazolePhenylboronic acid[Pd₃]⁺ clusterK₂CO₃DMF80~95[8]

Analysis and Field Insights:

The data clearly indicates that catalyst systems employing bulky, electron-rich phosphine ligands like SPhos, in conjunction with a Pd(OAc)₂ precursor, are highly effective for the Suzuki-Miyaura coupling of N-protected iodopyrazoles, consistently delivering high yields across a range of arylboronic acids.[1][7] While the classic Pd(PPh₃)₄ is a reliable catalyst, it may require higher catalyst loadings and temperatures.[7] For N-H pyrazoles, which can potentially inhibit the catalyst, the choice of a robust ligand like dppf is beneficial.[7] The emergence of novel catalysts like palladium clusters shows promise for achieving high efficiency.[8]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine iodopyrazole, boronic acid, base, Pd catalyst, and ligand in a reaction vessel degas Evacuate and backfill with inert gas (e.g., Argon) start->degas add_solvent Add degassed solvent(s) degas->add_solvent heat Heat to specified temperature with stirring add_solvent->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Dilute with organic solvent, wash with water and brine cool->quench dry Dry organic layer (e.g., Na₂SO₄) quench->dry concentrate Filter and concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl pyrazoles, which are prevalent motifs in pharmaceuticals. The efficiency of this reaction is highly dependent on the choice of a suitable palladium precursor and a sterically hindered, electron-rich phosphine ligand.

Halopyrazole SubstrateAmine Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
4-Bromo-1-tritylpyrazolePiperidinePd(dba)₂ / tBuDavePhosNaOtBuXylene160 (MW)91[9][10]
4-Bromo-1-tritylpyrazoleBenzylaminePd(dba)₂ / tBuDavePhosNaOtBuXylene160 (MW)88[9][10]
4-Bromo-1-tritylpyrazoleAllylaminePd(dba)₂ / tBuDavePhosNaOtBuXylene160 (MW)21[9][10]
2,5-DiiodopyrazineMorpholinePd(OAc)₂ / X-PhosNaOtBuToluene110High[11]

Analysis and Field Insights:

For the Buchwald-Hartwig amination of halo-pyrazoles, the combination of a Pd(0) source like Pd(dba)₂ with a bulky biarylphosphine ligand such as tBuDavePhos has proven to be highly effective.[9][10] It is noteworthy that primary amines bearing β-hydrogens, like allylamine, can give lower yields due to potential β-hydride elimination from the palladium-amide intermediate.[9] In such cases, copper-catalyzed conditions may offer a viable alternative. For other iodo-heterocycles, catalyst systems based on Pd(OAc)₂ and ligands like X-Phos are also excellent choices.[11]

Catalytic Cycle: Buchwald-Hartwig Amination

G cluster_cycle Pd0 Pd(0)L₂ PdII_halide R-Pd(II)L₂(I) Pd0->PdII_halide Oxidative Addition (R-I) PdII_amide R-Pd(II)L₂(NR'R'') PdII_halide->PdII_amide Ligand Exchange (HNR'R'', Base) PdII_amide->Pd0 product R-NR'R'' PdII_amide->product Reductive Elimination

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the alkynylation of iodopyrazoles, leading to structures with important applications in materials science and as synthetic intermediates. This reaction typically employs a dual catalytic system of palladium and copper(I).

Iodopyrazole SubstrateAlkyne Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
4-Iodopyrazole derivativeTerminal alkynePd(PPh₃)₂Cl₂ / CuITEATEARTHigh[7]
4-Iodo-1-methyl-1H-pyrazol-3-amineTerminal alkynePd(OAc)₂ / Phosphine ligandBaseAnhydrous solvent80-100Good[12]
Substituted 3-IodopyrazolePhenylacetylenePd(PPh₃)₄ / CuITEATHF8065-95[13]
IodopyrazolePhenylacetylene[Pd₃]⁺ clusterTEADMF80~95[8]

Analysis and Field Insights:

The classic Sonogashira catalyst system of Pd(PPh₃)₂Cl₂ and a Cu(I) salt remains a highly effective and widely used combination for the alkynylation of iodopyrazoles, often proceeding at room temperature with triethylamine serving as both the base and solvent.[7][14] For substrates containing potentially coordinating groups, such as a free amine, a copper-free system with a palladium precursor and a suitable phosphine ligand may be advantageous to avoid catalyst inhibition.[12] As with other couplings, novel palladium cluster catalysts are also showing high efficacy in this transformation.[8]

Heck Coupling: Vinylation of Iodopyrazoles

The Heck reaction provides a direct method for the vinylation of iodopyrazoles, forming a new C-C bond between the pyrazole ring and an alkene.

Iodopyrazole SubstrateAlkene Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Iodopyrazolet-Butyl acrylate[Pd₃]⁺ clusterK₂CO₃DMF8096[8]
IodocyclopropaneStyrenePd(OAc)₂ / PPh₃Et₃NDMF100Moderate[15]
4-Arylcoumarin synthesisArylboronic acidPd(OAc)₂ / phen-NO₂O₂ (oxidant)DMF80Good-Excellent[16]

Analysis and Field Insights:

While less commonly reported for iodopyrazoles compared to other coupling reactions, the Heck reaction is a viable method for their vinylation. The data suggests that palladium acetate-based systems are effective, and the choice of ligand can be critical.[16] The use of specialized catalysts like palladium clusters can lead to very high yields.[8] It is important to note that the Heck reaction often requires higher temperatures than other couplings of iodopyrazoles.[15]

Experimental Protocols

The following are generalized, step-by-step methodologies for the key cross-coupling reactions of iodopyrazoles. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an N-Protected Iodopyrazole
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the N-protected iodopyrazole (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).

  • Degassing: Seal the flask with a septum, then evacuate and backfill with argon three times.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an N-Protected Iodopyrazole
  • Reaction Setup: In a glovebox or under an inert atmosphere, add palladium(II) acetate (0.02 equiv), a suitable phosphine ligand (e.g., X-Phos, 0.04 equiv), and sodium tert-butoxide (1.4 equiv) to a Schlenk tube.

  • Reagent Addition: Add the N-protected iodopyrazole (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, deoxygenated toluene.

  • Reaction: Seal the tube and heat the mixture with stirring to 110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.[11]

Protocol 3: General Procedure for Sonogashira Coupling of an Iodopyrazole
  • Reaction Setup: To a two-necked flask under a nitrogen atmosphere, add the iodopyrazole (1.0 equiv), the terminal alkyne (1.1 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.02 equiv).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran and triethylamine (1.5 equiv).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After 1.5 hours (or upon completion), quench the reaction with water. Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[17]

Protocol 4: General Procedure for Heck Coupling of an Iodopyrazole
  • Reaction Setup: In a sealable reaction vessel, combine the iodopyrazole (1.0 equiv), the alkene (1.5 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

  • Solvent Addition: Add dimethylformamide (DMF).

  • Reaction: Seal the vessel and heat to 100 °C with vigorous stirring for 24 hours.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and filter to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.[15]

Conclusion

The palladium-catalyzed cross-coupling of iodopyrazoles is an indispensable strategy in modern organic synthesis. The efficiency of these transformations is profoundly influenced by the choice of the palladium catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on palladium precursors like Pd(OAc)₂ or Pd(dba)₂ in combination with bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, and DavePhos generally provide superior results. For Sonogashira couplings, the traditional Pd(PPh₃)₂Cl₂/CuI system remains highly effective, although ligand-supported, copper-free systems are valuable for sensitive substrates. The Heck reaction, while also effective, often requires more forceful conditions.

This guide has provided a comparative framework, supported by experimental data and detailed protocols, to aid researchers in navigating the diverse landscape of palladium catalysts for iodopyrazole coupling. By understanding the principles of catalyst selection and the nuances of each reaction type, scientists can unlock the full synthetic potential of these versatile building blocks.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • BenchChem. (2025). Mechanistic Insights into Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-1-butyl-1H-pyrazole: A Comparative Guide.
  • BenchChem. (2025). Application Notes and Protocols: 4-Iodopyrazole in Catalysis.
  • Itami, K., et al. (2009). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. Organic Process Research & Development, 13(4), 656-665.
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine.
  • Kappe, C. O., & Van der Eycken, E. (2010). Flow Chemistry: Sonogashira Coupling. ThalesNano Inc.
  • Gessner, V. H. (n.d.).
  • Organ, M. G., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(21), 3964-3983.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles.
  • BenchChem. (2025). "head-to-head comparison of different phosphine ligands in palladium catalysis".
  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634.
  • Colacot, T. J., et al. (2015). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Catalysis Science & Technology, 5(1), 46-63.
  • Johansson Seechurn, C. C., et al. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize.
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  • Sharma, A., & Kumar, V. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • Mondal, B., & Bera, J. K. (2022). Palladium-Catalysed Cross-Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Chemistry – An Asian Journal, 17(15), e202200373.
  • Ponomarev, D. A., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • Mnguni, M. J., & Guzei, I. A. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. New Journal of Chemistry, 42(10), 7858-7868.
  • Quigley, C. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.
  • Wang, Y., et al. (2022). C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium. European Journal of Organic Chemistry, 2022(10), e202101490.
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  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for Iodocyclopropane Cross-Coupling Reactions.
  • Li, Y., et al. (2012). Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids. The Journal of Organic Chemistry, 77(4), 2053-2057.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-iodo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-iodo-1,5-dimethyl-1H-pyrazole. As a halogenated heterocyclic compound, this substance requires careful handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and the protection of the environment. The procedures outlined below are synthesized from established safety data for structurally similar compounds and general principles of chemical waste management. It is imperative for all personnel to consult their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities.

Hazard Identification and Risk Assessment

Before handling this compound, it is crucial to understand its potential hazards. Based on data from analogous compounds such as 3-iodo-1H-pyrazole, the following hazards are anticipated[1][2]:

  • Skin Irritation: Causes skin irritation[1][2].

  • Eye Irritation: Causes serious eye irritation[1][2].

  • Respiratory Irritation: May cause respiratory irritation[1][2].

  • Acute Oral Toxicity: May be harmful if swallowed[2][3].

Due to its classification as a halogenated organic compound, it must be treated as hazardous waste. Improper disposal, such as drain disposal, is strictly prohibited as it can lead to environmental contamination[4][5].

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

All handling of this compound, especially during waste consolidation, should be performed in a well-ventilated area, preferably within a chemical fume hood[3][6][7].

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department[8].

Protocol for Solid Waste Collection
  • Container Selection: Use a designated, sealable, and chemically compatible waste container for solid this compound waste.

  • Labeling: Clearly label the container with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant," "Hazardous Waste").

  • Collection: Collect all unused or contaminated solid this compound in the designated container. This includes any contaminated consumables such as weigh boats or filter paper.

Protocol for Liquid Waste Collection
  • Waste Stream Identification: As a halogenated organic compound, solutions containing this compound should be collected in a designated "Halogenated Organic Waste" container[4][9].

  • Container Selection: Use a leak-proof, chemically compatible container with a secure screw cap.

  • Labeling: Affix a hazardous waste label to the container, clearly listing "this compound" and any other components of the waste stream.

  • Collection: Carefully transfer all liquid waste containing the compound into the designated container. Avoid overfilling the container.

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before disposal.

  • Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) three times.

  • Rinsate Collection: Collect the rinsate as halogenated liquid waste[10].

  • Container Disposal: After triple rinsing and defacing the original label, the container can typically be disposed of in regular laboratory glass or plastic waste, as per your institution's guidelines[10].

On-Site Storage and Handling of Waste

Proper storage of hazardous waste is critical to preventing accidents and ensuring regulatory compliance.

ParameterRecommendationRationale
Storage Location Designated hazardous waste accumulation area.To ensure security, proper ventilation, and segregation from incompatible materials[8].
Container Management Keep waste containers securely sealed when not in use.To prevent the release of vapors and to avoid spills[4].
Secondary Containment Place liquid waste containers in a secondary containment bin.To contain any potential leaks or spills.

Disposal Workflow and Decision-Making

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Segregation & Collection cluster_disposal Final Disposal start Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated is_solid Solid Waste? waste_generated->is_solid empty_container Empty Container waste_generated->empty_container solid_waste Unused/Contaminated Solid is_solid->solid_waste Yes liquid_waste Solutions/Rinsate is_solid->liquid_waste No (Liquid) collect_solid Collect in Labeled 'Solid Hazardous Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Halogenated Organic Waste' Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Solvent empty_container->triple_rinse store_waste Store Sealed Containers in Designated Waste Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Halogenated Liquid Waste triple_rinse->collect_rinsate collect_rinsate->collect_liquid ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup incineration Professional Disposal (High-Temperature Incineration) ehs_pickup->incineration

Caption: Disposal workflow for this compound.

Final Disposal Procedures

The final disposal of this compound must be handled by a licensed professional waste disposal company arranged through your institution's EHS department[8].

  • High-Temperature Incineration: This is the recommended method for the disposal of halogenated organic compounds[8][11]. This process ensures the complete destruction of the compound, preventing its release into the environment.

  • Documentation: Maintain accurate records of the disposed chemical, including its name, quantity, and date of disposal, in accordance with your laboratory's standard operating procedures[10].

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite or sand).

  • Collect: Carefully sweep or scoop up the absorbed material or solid spill into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

By adhering to these procedures, researchers can ensure the safe, compliant, and environmentally responsible disposal of this compound, fostering a culture of safety within the laboratory.

References

  • 3-Iodo-1-methyl-1H-pyrazole - Safety Data Sheet.
  • 3,5-Dimethyl-4-nitro-1H-pyrazole - Safety Data Sheet. ChemicalBook.
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  • Proper Disposal of Disuprazole: A Guide for Laboratory Professionals. Benchchem.
  • 3-Iodo-1H-pyrazole SDS, 4522-35-4 Safety Data Sheets. ECHEMI.
  • Safety Data Sheet - N5,N5-Dimethyl-1H-pyrazole-3,5-diamine. Angene Chemical.
  • Guidelines for Solvent Waste Recycling and Disposal.
  • Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.
  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • 3-Iodo-1H-pyrazole | C3H3IN2 | CID 1239830. PubChem, National Institutes of Health.
  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

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A Senior Application Scientist's Guide to Personal Protective Equipment for 3-iodo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 3-iodo-1,5-dimethyl-1H-pyrazole. In drug discovery and development, our work with novel heterocyclic compounds is foundational to innovation. However, the unique reactivity that makes these molecules valuable also necessitates a rigorous and intelligent approach to safety. This document moves beyond a simple checklist; it provides the procedural and causal reasoning behind each safety recommendation, ensuring that your handling, operational, and disposal plans are not just compliant, but scientifically sound.

Our primary goal is to build a culture of safety that is as robust as our research. Let's begin by understanding the specific risks associated with this compound class to inform our protective strategy.

Hazard Assessment: Understanding the Adversary

While a specific Safety Data Sheet (SDS) for the exact this compound is not publicly indexed, we can reliably infer its hazard profile from closely related structural analogs like 3-iodo-1-methyl-1H-pyrazole and 3-iodo-1H-pyrazole. The consistent toxicological data for these iodo-pyrazoles points to a clear and present set of risks that we must mitigate.[1][2][3]

The primary threats are:

  • Severe Eye Damage/Irritation (H318/H319): This is the most critical hazard. Contact can lead to serious, potentially irreversible damage to the eye.[1][2]

  • Skin Irritation (H315): The compound is known to cause skin irritation upon contact.[1][2][3]

  • Respiratory Tract Irritation (H335): Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][3]

These classifications are our directive, shaping every recommendation that follows.

GHS Hazard Classification Hazard Statement Pictogram Implication for Handling
Skin Irritation, Category 2H315: Causes skin irritationGHS07Direct skin contact must be prevented at all times.
Serious Eye Damage, Cat. 1H318: Causes serious eye damageGHS05Robust eye protection is mandatory to prevent splashes.
STOT SE, Category 3H335: May cause respiratory irritationGHS07Work must be conducted in a well-ventilated area.

The "Why": Rationale for Your PPE Ensemble

Understanding the why transforms safety from a mandate into an intellectual discipline. Your Personal Protective Equipment (PPE) is your primary engineering control at the personal level, designed to sever the pathways of exposure.

  • Eye and Face Protection: Given the H318 classification (Causes serious eye damage), standard safety glasses are insufficient. The risk of an accidental splash necessitates the use of chemical splash goggles that form a complete seal around the eyes, conforming to standards like ANSI Z87 or EU EN 166.[1][2][4] When handling larger quantities or if there is a significant splash risk, a full face shield worn over the goggles is the prudent and required choice.[5]

  • Skin Protection: To counter the H315 (Causes skin irritation) hazard, a multi-component approach is essential.

    • Gloves: Nitrile gloves provide a good balance of chemical resistance and dexterity for handling solvents and solids in a laboratory setting.[4] However, always check the manufacturer's compatibility chart for breakthrough times with the specific solvents you are using. For prolonged operations, consider double-gloving or using thicker, chemical-resistant gloves like neoprene.[6][7]

    • Lab Coat: A knee-length laboratory coat with long sleeves and snug cuffs is mandatory to protect your street clothes and underlying skin.[8] This is not merely a uniform but a disposable barrier in the event of a spill.

  • Respiratory Protection: The H335 warning (May cause respiratory irritation) dictates that all handling of solid this compound must occur within a certified chemical fume hood to control airborne particulates and vapors.[3] If engineering controls are not available or insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates must be used.[1][2]

The "How": A Step-by-Step Operational Protocol

Adherence to a strict, repeatable procedure is the hallmark of a safe and efficient laboratory.

Preparation and PPE Donning
  • Area Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.

  • Gather Materials: Assemble all necessary chemicals, glassware, and waste containers within the hood before handling the iodo-pyrazole.

  • Don PPE:

    • Put on your lab coat, ensuring it is fully buttoned.[8]

    • Don your chemical splash goggles.

    • Wash and dry your hands thoroughly.

    • Put on your first pair of nitrile gloves. If double-gloving, put on the second pair. Ensure the gloves overlap the cuffs of your lab coat.

Handling and Experimentation
  • Weighing: Tare a suitable container within the fume hood. Carefully dispense the required amount of this compound, keeping the container opening away from your breathing zone.

  • Transfers: When making transfers, use a spatula and minimize the creation of dust. If dissolving in a solvent, add the solvent to the solid slowly to avoid splashing.

  • During Reaction: Keep all containers capped when not in immediate use. The reaction apparatus should be contained entirely within the fume hood.

Post-Experiment and PPE Doffing
  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent. Decontaminate any equipment that has come into contact with the chemical.

  • Waste Disposal: All disposable materials (e.g., weighing paper, contaminated wipes, gloves) must be placed in a clearly labeled, sealed hazardous waste container.

  • Doff PPE (in order):

    • Remove outer gloves (if double-gloved) by peeling them off without touching the exterior.

    • Remove your lab coat, folding it inward to contain any potential contamination.

    • Remove your face shield and goggles.

    • Remove inner gloves and dispose of them in the hazardous waste container.

    • Wash your hands thoroughly with soap and water. This is the final and most critical step.

Disposal and Decontamination Plan

Proper disposal is a legal and ethical responsibility.

  • Solid Waste: All solid waste contaminated with this compound, including gloves, wipes, and TLC plates, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a labeled, non-reactive, and sealed hazardous waste container. Segregate halogenated waste streams from non-halogenated ones as per your institution's guidelines.

  • Spill Management: In case of a small spill inside the fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite).[3] Collect the absorbed material into the solid hazardous waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

Emergency Response: Immediate Actions

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal cluster_post 4. Final Steps cluster_emergency Emergency Protocol prep_area Prepare Fume Hood & Workspace don_ppe Don PPE: 1. Lab Coat 2. Goggles 3. Gloves prep_area->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer & Dissolve weigh->transfer react Conduct Experiment transfer->react decon Decontaminate Workspace & Glassware react->decon spill Spill react->spill Accident exposure Personal Exposure react->exposure Accident dispose Segregate & Seal Hazardous Waste decon->dispose doff_ppe Doff PPE (Gloves Last) dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash spill->dispose Contain & Clean exposure->wash First Aid & Seek Medical Attention

Caption: Workflow for handling this compound.

References

  • Sigma-Aldrich.
  • ECHEMI.
  • Fisher Scientific.
  • CymitQuimica.
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • Thermo Fisher Scientific. (2025, September 22).
  • University of Colorado Boulder, Department of Chemistry. Protective Gear - Organic Chemistry.
  • University of South Carolina. Personal Protective Equipment - Environmental Health & Safety Services.
  • École Polytechnique Fédérale de Lausanne (EPFL).
  • MilliporeSigma. (2024, October 18).
  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Angene Chemical. (2025, August 1).
  • NextGen Protocols.
  • American Chemical Society. (2019).
  • BenchChem. (2025). Navigating the Safe Disposal of 1,5-dimethyl-1H-pyrazol-3-amine: A Procedural Guide.
  • Chem-Impex. 3-Iodo-1H-pyrazole.
  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(8), 6231-6281.

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